Tubocurarine
Description
Properties
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZZMVDLULRGK-URLMMPGGSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N2O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048393 | |
| Record name | d-Tubocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-95-4, 6989-98-6 | |
| Record name | (+)-Tubocurarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubocurarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubocurarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | d-Tubocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBOCURARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9YXS298BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
From Poisoned Arrows to Anesthesia: The Discovery and Isolation of Tubocurarine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of tubocurarine from a mysterious Amazonian arrow poison to a cornerstone of modern anesthesia is a compelling narrative of exploration, meticulous scientific inquiry, and the dawn of molecular pharmacology. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, with a focus on the key experiments, methodologies, and quantitative data that marked this pivotal chapter in drug development. For researchers and scientists, this document aims to be a detailed resource, elucidating the scientific rigor that transformed a potent toxin into a life-saving therapeutic agent.
Early History and Ethnobotanical Origins
For centuries, indigenous peoples of the Amazon basin utilized a potent muscle-paralyzing substance known as "curare" to coat the tips of their hunting arrows and darts.[1] The poison, derived from various plant sources, allowed for the efficient capture of prey by inducing skeletal muscle paralysis, leading to asphyxiation.[1] The preparation of curare was a guarded secret, with different tribes employing unique recipes and plant combinations. Early European explorers in the 16th century were the first to document the existence of this formidable poison.[2]
The primary botanical source for the most potent form of curare, known as "tube curare" due to its storage in bamboo tubes, was later identified as Chondrodendron tomentosum, a large vine native to the Amazon rainforest.[2][3]
Pioneering Physiological Investigations: Claude Bernard's Experiments
The first systematic and scientific investigation into the physiological effects of curare was conducted by the renowned French physiologist, Claude Bernard, in the mid-19th century.[4][5] His elegant and decisive experiments on frogs laid the groundwork for understanding the mechanism of action of this mysterious poison and established a foundational principle of pharmacology: the localization of a drug's effect to a specific site in the body.
Experimental Protocol: The Frog Nerve-Muscle Preparation
Bernard's primary experimental model was the frog nerve-muscle preparation. While the exact quantitative details of his initial experiments are not extensively documented in all historical records, the general methodology can be reconstructed from his writings, particularly from his book "Leçons sur les effets des substances toxiques et médicamenteuses" (1857).[4]
Objective: To determine the site of action of curare.
Materials:
-
Live frogs
-
Crude curare extract
-
Ligature (thread)
-
Electrical stimulation apparatus
Methodology:
-
A live frog was taken, and a ligature was tied tightly around one of its hind legs, excluding the sciatic nerve from the ligature but occluding the blood vessels. This procedure isolated the leg from the systemic circulation while maintaining its nerve supply.
-
A small amount of curare was then introduced under the skin of the frog's back.
-
The frog was observed. The parts of the body exposed to the circulating curare (the non-ligated limbs and torso) gradually became paralyzed. However, the ligated leg, which was protected from the curare, remained mobile.
-
Electrical stimulation was then applied to different parts of the preparation:
-
Direct stimulation of the paralyzed muscles: This resulted in muscle contraction.
-
Stimulation of the motor nerves leading to the paralyzed muscles: This produced no response.
-
Stimulation of the sciatic nerve of the ligated, non-paralyzed leg: This resulted in the normal contraction of the muscles in that leg.
-
Stimulation of the sensory nerves in the paralyzed parts of the body: This would elicit a reflex contraction in the protected, non-paralyzed leg, demonstrating that sensory nerves were unaffected.
-
Experimental Workflow: Claude Bernard's Frog Experiment
Caption: Workflow of Claude Bernard's frog experiment.
The Gill Expedition: Securing the Source
Despite Bernard's groundbreaking work, the precise botanical origin of the most potent curare and a reliable supply for further research remained elusive. This challenge was overcome through the efforts of Richard Gill, an American explorer and ethnobotanist.[1] In 1938, Gill led an expedition to the Amazon rainforest in Ecuador with the specific goal of documenting the preparation of curare and obtaining a substantial quantity for scientific analysis.[6][7]
Gill's expedition was successful, and he returned to the United States with approximately 25 pounds (over 11 kg) of crude curare paste.[6][8] This significant quantity was made available to researchers and pharmaceutical companies, paving the way for the isolation of its active principle.
| Expedition Data | Value |
| Explorer | Richard Gill |
| Year of Expedition | 1938 |
| Location | Amazon, Ecuador |
| Quantity of Curare Obtained | ~25 pounds (~11.3 kg) |
| Primary Botanical Source Identified | Chondrodendron tomentosum |
The Isolation of d-Tubocurarine: Harold King's Breakthrough
The stage was now set for the chemical isolation of the active compound from the crude curare brought back by Gill. This landmark achievement was accomplished in 1935 by Harold King, a chemist at the National Institute for Medical Research in London, who was working with a museum sample of "tube curare".[3] His work, published in the Journal of the Chemical Society, detailed the first successful isolation of a crystalline, pure alkaloid from curare, which he named d-tubocurarine.[9]
Experimental Protocol: Isolation of d-Tubocurarine
Objective: To isolate the pure, crystalline active principle from crude "tube curare".
Starting Material: Crude curare extract from Chondrodendron tomentosum.
General Methodology (Reconstructed):
-
Extraction: The crude curare paste was likely first treated with an acidic solution (e.g., dilute hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. This aqueous extract would then be separated from the insoluble plant material.
-
Basification and Solvent Extraction: The acidic aqueous extract was then made alkaline (e.g., with sodium carbonate or ammonia) to precipitate the free-base alkaloids. These were then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ether).
-
Purification: The organic solvent extract, containing a mixture of alkaloids, would then be subjected to further purification steps. This may have involved repeated acid-base extractions and crystallization.
-
Crystallization: The final step involved the careful crystallization of the purified alkaloid from a suitable solvent to obtain pure, crystalline d-tubocurarine chloride.
This pioneering work provided the scientific community with a pure, standardized substance, allowing for precise pharmacological studies and, eventually, its clinical application.
Mechanism of Action at the Neuromuscular Junction
Subsequent research elucidated the precise mechanism by which d-tubocurarine exerts its paralytic effect. It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[10]
The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε subunit.[11][12] In the fetal form, a γ subunit is present instead of the ε subunit.[11] Acetylcholine, the endogenous neurotransmitter, binds to the α subunits, causing a conformational change that opens the ion channel, allowing an influx of sodium ions and leading to depolarization of the muscle cell membrane and subsequent muscle contraction.
d-Tubocurarine, due to its structural similarity to acetylcholine, binds to the same recognition sites on the α subunits of the nAChR but does not activate the channel.[13] By competitively blocking the binding of acetylcholine, it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.
Signaling Pathway: this compound at the Neuromuscular Junction
Caption: Competitive antagonism of this compound at the nAChR.
Conclusion
The discovery and isolation of this compound represent a landmark achievement in the history of pharmacology and medicine. From its origins as a mysterious arrow poison, the dedicated efforts of scientists like Claude Bernard, Richard Gill, and Harold King transformed it into a powerful tool for physiological research and a vital component of modern anesthesia. This journey underscores the importance of ethnobotany, rigorous experimental methodology, and the chemical isolation of active principles in the development of new therapeutic agents. The story of this compound serves as a powerful example of how a deep understanding of a natural toxin's mechanism of action can lead to profound benefits for human health.
References
- 1. anaesthetists.org [anaesthetists.org]
- 2. Curare | Research Starters | EBSCO Research [ebsco.com]
- 3. Waterton and Wouralia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Curare and Claude Bernard--how was his work introduced into Japanese scientific communities?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The connection between Dr. Harold Griffith and Richard Gill: new insights into the history of curare use in anesthesia from previously unknown correspondence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csahq.org [csahq.org]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Muscle-type nicotinic receptor - Wikipedia [en.wikipedia.org]
Tubocurarine's Competitive Antagonism at the Neuromuscular Junction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid, has historically served as the archetypal non-depolarizing neuromuscular blocking agent. Its profound muscle relaxant effects, which have been pivotal in both physiological research and clinical anesthesiology, stem from its specific interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, detailing its competitive antagonism, binding kinetics, and the experimental methodologies used to elucidate its function. Quantitative data are systematically presented, and key signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between a motor neuron and a muscle fiber, leading to muscle contraction. The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nAChRs on the postsynaptic muscle membrane. This binding event triggers a conformational change in the receptor, opening its ion channel and leading to depolarization of the muscle fiber, ultimately resulting in contraction.
This compound exerts its pharmacological effect by interfering with this critical signaling cascade.[1][2] It is classified as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, ACh, on the nAChR without activating the receptor.[1][2] This reversible binding prevents ACh from accessing its receptor, thereby inhibiting neuromuscular transmission and causing flaccid paralysis.[1] While its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, this compound remains an invaluable tool in pharmacological and physiological research for its well-characterized mechanism of action.[3]
Molecular Mechanism of Action
Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound functions as a competitive antagonist at the nAChR.[1][2] This means it reversibly binds to the acetylcholine binding sites on the receptor without causing the conformational change that opens the ion channel. By occupying these sites, this compound prevents acetylcholine from binding and initiating the cascade of events that leads to muscle cell depolarization and contraction. The blockade is surmountable, meaning that it can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]
The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α subunits, one β, one δ, and one ε subunit. The two acetylcholine binding sites are located at the interfaces between the α and δ subunits and the α and ε subunits.[4] this compound exhibits a degree of selectivity for these non-identical binding sites.[4]
Binding Sites and Affinity
Research has demonstrated that this compound binds at the interface of the α-γ and α-δ subunits of the nicotinic acetylcholine receptor.[5][6] Photoaffinity labeling studies have been instrumental in identifying the specific amino acid residues involved in this compound binding.[5][6][7] The affinity of this compound for its binding sites has been quantified through various experimental approaches, yielding dissociation constants (Kd) and inhibitor constants (Ki) that reflect the concentration of the drug required to occupy 50% of the receptors at equilibrium.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with the nicotinic acetylcholine receptor.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Dissociation Constant (Kd) | ||||
| High-affinity site | 35 nM | Torpedo electric organ | Photoaffinity labeling with d-[3H]this compound | [5][6] |
| Low-affinity site | 1.2 µM | Torpedo electric organ | Photoaffinity labeling with d-[3H]this compound | [5][6] |
| Open channels | 0.12 µM | Frog neuromuscular junction | Voltage-clamp at -70 mV | [8][9] |
| Open channels | 0.02 µM | Frog neuromuscular junction | Voltage-clamp at -120 mV | [8][9] |
| Inhibitor Constant (Ki) | ||||
| Wild-type receptor | 20 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |
| αY198F mutant receptor | 3.1 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |
| γW55L mutant receptor | 170 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |
| IC50 | ||||
| Human nAChRs | In agreement with reported results | Human tissue-engineered systems | Dose-response curve | [10] |
Experimental Protocols
The characterization of this compound's mechanism of action has been reliant on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Voltage-Clamp and Patch-Clamp Electrophysiology
Objective: To measure the ion currents across the postsynaptic membrane in response to acetylcholine and to study the blocking effects of this compound.
Methodology:
-
Preparation: A neuromuscular junction preparation, such as the frog sartorius muscle or rat diaphragm, is dissected and mounted in a recording chamber.[9][11]
-
Electrode Placement: Two microelectrodes are inserted into a muscle fiber near the end-plate region. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level. For patch-clamp, a glass micropipette with a polished tip is pressed against the muscle membrane to isolate a small "patch" of the membrane containing one or more nAChRs.
-
Data Acquisition: The motor nerve is stimulated to evoke the release of acetylcholine, and the resulting end-plate currents (EPCs) or single-channel currents are recorded.
-
Drug Application: this compound is added to the bathing solution at known concentrations.
-
Analysis: The effect of this compound on the amplitude and decay kinetics of the EPCs or the opening frequency and duration of single channels is analyzed to determine the nature of the block (competitive vs. non-competitive) and to calculate kinetic parameters.[9][12]
Radioligand Binding Assays
Objective: To directly measure the binding of this compound to nicotinic acetylcholine receptors and to determine its binding affinity.
Methodology:
-
Membrane Preparation: Tissues rich in nAChRs, such as the electric organ of Torpedo fish, are homogenized, and the cell membranes are isolated by centrifugation.[5][6]
-
Incubation: The membrane preparation is incubated with radiolabeled this compound (e.g., [3H]this compound) at various concentrations.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: Scatchard analysis or non-linear regression is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, where a fixed concentration of radiolabeled ligand is co-incubated with varying concentrations of unlabeled this compound, are used to determine the inhibitor constant (Ki).[7]
Photoaffinity Labeling
Objective: To identify the specific amino acid residues within the nAChR that constitute the this compound binding site.
Methodology:
-
Synthesis of Photoreactive Probe: A photoreactive derivative of this compound, often containing an azido (B1232118) group, is synthesized.
-
Incubation and Photolysis: The membrane preparation is incubated with the photoreactive probe in the dark. The sample is then exposed to UV light, which activates the azido group, causing it to form a covalent bond with nearby amino acid residues.[5][6]
-
Protein Separation and Identification: The nAChR subunits are separated by SDS-PAGE. The radiolabeled subunits are identified by autoradiography.
-
Peptide Mapping and Sequencing: The labeled subunit is proteolytically digested, and the resulting peptide fragments are separated by high-performance liquid chromatography (HPLC). The radioactive peptides are then sequenced to identify the specific amino acid residues that were covalently modified by the photoaffinity label.[5][6]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the normal signaling pathway at the neuromuscular junction and the mechanism of action of this compound.
Conclusion
This compound's action at the neuromuscular junction is a classic example of competitive antagonism. By reversibly binding to nicotinic acetylcholine receptors, it effectively blocks neuromuscular transmission, leading to muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for understanding the intricate molecular interactions that govern this process. While newer agents have replaced this compound in clinical practice, its well-defined mechanism of action ensures its continued importance as a fundamental research tool in pharmacology and neuroscience. The ongoing study of this compound and its interactions with the nAChR continues to provide valuable insights into the structure and function of this critical receptor and informs the development of novel neuromuscular blocking drugs.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pre-and post-junctional effects of this compound and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of d-Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemistry of d-tubocurarine, a naturally occurring benzylisoquinoline alkaloid renowned for its potent neuromuscular blocking properties. Historically used as a principal component of curare, d-tubocurarine has been pivotal in the development of modern anesthesiology and pharmacology.
Chemical Structure
d-Tubocurarine is a mono-quaternary ammonium (B1175870) compound, a feature that was a correction from an earlier, erroneously proposed bis-quaternary structure.[1] The molecule consists of two tetrahydroisoquinoline units linked by a diaryl ether bridge. One of the nitrogen atoms is a quaternary ammonium ion, while the other is a tertiary amine.[1][2] This structural arrangement is crucial for its biological activity.
The definitive three-dimensional structure of d-tubocurarine was elucidated through X-ray crystallography.[2][3] Studies on its crystalline salts, such as the dibromide and dichloride forms, have revealed that the molecule can adopt different conformations depending on its crystalline environment.[2]
Quantitative Structural Data
The precise bond lengths and angles within the d-tubocurarine molecule have been determined from X-ray crystallographic data. The following tables summarize the interatomic distances and interbond angles for d-tubocurarine dichloride pentahydrate.
Table 1: Interatomic Bond Distances (Å) in d-Tubocurarine Dichloride Pentahydrate
| Atom 1 | Atom 2 | Distance (Å) |
| N(1) | C(1) | 1.52 |
| N(1) | C(10) | 1.51 |
| N(1) | C(11) | 1.50 |
| C(1) | C(2) | 1.53 |
| C(2) | C(3) | 1.40 |
| ... | ... | ... |
(Note: A comprehensive list of all bond lengths from the crystallographic data is extensive. The table presents a selection to illustrate the nature of the data. For a complete dataset, refer to the original crystallographic publication by Codding and James, 1973.)
Table 2: Interbond Angles (°) in d-Tubocurarine Dichloride Pentahydrate
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(1) | N(1) | C(10) | 110.1 |
| C(1) | N(1) | C(11) | 111.2 |
| C(10) | N(1) | C(11) | 108.9 |
| N(1) | C(1) | C(2) | 110.5 |
| C(1) | C(2) | C(3) | 119.8 |
| ... | ... | ... | ... |
(Note: This table provides a representative sample of the interbond angles. For exhaustive data, the original crystallographic study should be consulted.)
Stereochemistry
The "d" in d-tubocurarine stands for dextrorotatory, indicating its property of rotating plane-polarized light to the right. The molecule possesses two chiral centers, which are crucial for its specific interaction with the nicotinic acetylcholine (B1216132) receptor. The absolute configuration of these stereocenters has been confirmed by X-ray anomalous scattering to be (1S, 1'R).[2][3] The precise stereochemical arrangement is a key determinant of its high affinity and antagonist activity at the receptor.
Experimental Protocols
Detailed experimental protocols for the structural elucidation of d-tubocurarine are often embedded within older research articles and may lack the explicit step-by-step format of modern publications. However, based on the available literature, the following outlines the general methodologies employed.
X-ray Crystallography
The determination of the crystal structure of d-tubocurarine salts was a landmark in understanding its molecular architecture.
Methodology:
-
Crystallization: Crystals of d-tubocurarine salts (e.g., dibromide or dichloride pentahydrate) were grown from a suitable solvent, such as aqueous ethanol (B145695) or methanol, through slow evaporation.[3]
-
Data Collection: A single crystal was mounted and irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on photographic film or with a diffractometer.
-
Structure Solution: The positions of the heavy atoms (bromide or chloride ions) were determined from the Patterson function. These positions were then used to phase the structure factors and calculate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters were refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in confirming the mono-quaternary structure of d-tubocurarine and in studying its conformation in solution.
Methodology:
-
Sample Preparation: A solution of d-tubocurarine was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. Two-dimensional NMR techniques, such as COSY and NOESY, were employed to assign proton and carbon signals and to determine through-bond and through-space correlations, respectively.
-
Conformational Analysis: The nuclear Overhauser effect (NOE) data provided insights into the proximity of different protons, allowing for the determination of the molecule's preferred conformation in solution.
Pharmacological Data
d-Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), primarily at the neuromuscular junction.[4] Its binding affinity has been quantified in various studies.
Table 3: Binding Affinity of d-Tubocurarine for Nicotinic Acetylcholine Receptors
| Receptor Subtype/Source | Kᵢ (nM) | KᏧ (nM) | Method |
| Torpedo nAChR (high affinity) | 20 | 35 | Radioligand Binding |
| Torpedo nAChR (low affinity) | - | 1200 | Radioligand Binding |
| Frog Neuromuscular Junction | - | 2200 - 8800 | Electrophysiology |
Kᵢ (inhibition constant) and KᏧ (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.
Visualizations
Chemical Structure of d-Tubocurarine
References
- 1. X-ray structure of the curare alkaloid (+)-tubocurarine dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride - Wikipedia [en.wikipedia.org]
Tubocurarine as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubocurarine, a naturally occurring alkaloid, is a classical competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action involves the reversible binding to the acetylcholine (ACh) binding sites on the nAChR, thereby preventing the channel opening and subsequent ion influx that leads to cell depolarization. This blockade of nAChR signaling has profound physiological effects, most notably neuromuscular paralysis. This technical guide provides an in-depth overview of the core principles of this compound's interaction with nAChRs, including its binding kinetics, the downstream signaling consequences of receptor blockade, and detailed protocols for key experimental techniques used to study these interactions.
Mechanism of Action: Competitive Antagonism
This compound functions as a non-depolarizing neuromuscular blocking agent by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to nAChRs at the postsynaptic membrane of the neuromuscular junction.[1] This reversible antagonism prevents the conformational change required for the opening of the ion channel, thus inhibiting the influx of sodium and calcium ions that is necessary for muscle cell depolarization and contraction.[2] The competitive nature of this interaction means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]
The binding of this compound is not uniform across all nAChR subtypes. For instance, it exhibits different affinities for fetal versus adult muscle nAChRs and can also interact with neuronal nAChRs, albeit with varying potencies.[3][4] Structural studies have identified that this compound binds at the interface between the α and its adjacent non-α (γ or δ) subunits of the nAChR.[5][6]
Quantitative Data on this compound-nAChR Interactions
The affinity and kinetics of this compound binding to nAChRs have been quantified using various experimental techniques. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Receptor Type/System | Reference |
| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |
| Kᵢ | 0.4 µM | Bovine adrenal medulla nAChRs (likely α3β4*) | [8] |
| Kᵈ (high affinity) | 35 nM | Torpedo nAChR | [5] |
| Kᵈ (low affinity) | 1.2 µM | Torpedo nAChR | [5] |
| kₒₙ (association rate) | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |
| kₒff (dissociation rate) | 5.9 ± 1.3 s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |
Table 1: Binding affinities and kinetic constants of this compound for various nicotinic acetylcholine receptors.
Signaling Pathways Affected by this compound
The primary signaling event initiated by nAChR activation is a rapid influx of cations, leading to membrane depolarization. By blocking this initial event, this compound effectively inhibits all downstream signaling cascades.
Inhibition of Neuromuscular Transmission
At the neuromuscular junction, the blockade of nAChRs by this compound prevents the generation of an end-plate potential, thereby inhibiting the initiation of a muscle action potential and subsequent muscle contraction.[2]
Figure 1: this compound's blockade of neuromuscular transmission.
Modulation of Calcium-Dependent Signaling
In neuronal and other cell types, nAChR activation leads to an increase in intracellular calcium concentration through direct influx via the receptor channel and subsequent activation of voltage-gated calcium channels.[1] This calcium signal can trigger a variety of downstream events, including neurotransmitter release, activation of protein kinases, and changes in gene expression.[9] this compound, by preventing the initial calcium influx, inhibits these calcium-dependent signaling pathways.
Figure 2: Inhibition of nAChR-mediated calcium signaling by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through nAChRs in response to acetylcholine application and the inhibitory effects of this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of acetylcholine-evoked currents in cells expressing nAChRs.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).
-
Acetylcholine chloride stock solution.
-
This compound chloride stock solution.
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture cells expressing the target nAChR on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply acetylcholine (at a concentration that elicits a submaximal response, e.g., EC₂₀) using a rapid perfusion system to evoke an inward current.
-
Co-apply acetylcholine with increasing concentrations of this compound.
-
Record the peak amplitude of the inward current at each this compound concentration.
-
Normalize the current responses to the control response (acetylcholine alone) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 3: Experimental workflow for whole-cell patch-clamp analysis.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.
Materials:
-
Membrane preparation from a tissue or cell line expressing the nAChR of interest.
-
Radioligand (e.g., [³H]-epibatidine or [³H]-tubocurarine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled this compound chloride.
-
Unlabeled nicotine (B1678760) (for determining non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a membrane suspension in assay buffer.
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᵈ), and increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled nicotine).
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[4]
Figure 4: Workflow for a competitive radioligand binding assay.
Photoaffinity Labeling
This technique is used to identify the amino acid residues within the nAChR binding pocket that interact with this compound. A photoreactive derivative of this compound is used to covalently label the receptor upon UV irradiation.
Objective: To identify the this compound binding site on the nAChR.
Materials:
-
nAChR-rich membrane preparation.
-
Photoreactive this compound analog (e.g., [³H]-tubocurarine).
-
UV light source (e.g., 254 nm).
-
SDS-PAGE equipment.
-
Reagents for protein digestion (e.g., trypsin).
-
HPLC system.
-
Protein sequencing equipment.
Procedure:
-
Equilibrate nAChR-rich membranes with the photoreactive [³H]-tubocurarine analog.
-
Include control samples with an excess of a competing non-photoreactive ligand (e.g., carbamoylcholine) to identify specific labeling.
-
Irradiate the samples with UV light to induce covalent cross-linking of the photoreactive this compound to the receptor.[1]
-
Separate the nAChR subunits by SDS-PAGE.
-
Identify the radiolabeled subunit(s) by autoradiography or scintillation counting of gel slices.
-
Excise the labeled protein band(s) and perform enzymatic digestion.
-
Separate the resulting peptides by HPLC.
-
Identify the radiolabeled peptide(s).
-
Perform protein sequencing of the labeled peptide(s) to identify the amino acid residue(s) that are covalently modified by the photoreactive this compound.
Conclusion
This compound remains a cornerstone for understanding the pharmacology of nicotinic acetylcholine receptors. Its well-characterized competitive antagonism provides a valuable tool for dissecting the role of nAChRs in various physiological processes. The experimental protocols detailed in this guide offer robust methods for quantifying the interaction of this compound and other ligands with nAChRs, as well as for elucidating the molecular basis of these interactions. A thorough understanding of this compound's mechanism of action continues to inform the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Photoaffinity labeling of functional states of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of neuronal nicotinic acetylcholine receptors in rat vagal pulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Properties of Tubocurarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubocurarine chloride, a benzylisoquinoline alkaloid and the active component of curare, has historically served as a prototypical non-depolarizing neuromuscular blocking agent.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays, quantitative data on its potency and affinity, and visualizations of its interaction with the neuromuscular junction are presented to support further research and development in the field of neuromuscular pharmacology. While largely replaced in clinical practice by synthetic agents with more favorable safety profiles, this compound remains a vital tool for pharmacological research.[2]
Mechanism of Action
This compound chloride functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][3] By binding to the α-subunits of the nAChR, it directly competes with the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This reversible binding prevents the ion channel of the receptor from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction.[1][4] The antagonism by this compound can be surmounted by increasing the concentration of ACh at the synaptic cleft, a principle utilized in its clinical reversal by acetylcholinesterase inhibitors like neostigmine.[3]
Beyond its primary action at the neuromuscular junction, this compound also exhibits antagonist activity at other nAChR subtypes, as well as at 5-HT₃ and GABAₐ receptors.[5]
Signaling Pathway of Neuromuscular Transmission and Blockade by this compound Chloride
Caption: Neuromuscular junction signaling and this compound's inhibitory action.
Quantitative Pharmacological Data
The potency and affinity of this compound chloride have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Affinity of this compound Chloride
| Parameter | Receptor/System | Value | Species | Reference(s) |
| IC₅₀ | Embryonic muscle nAChR | 41 ± 2 nM | Mouse (BC3H-1 cells) | [1] |
| (α1)₂β1γδ and (α1)₂β1δε nAChRs | 43 - 82 nM | - | [6] | |
| Neuronal nAChR (inhibitory effect) | 0.7 (0.5-0.9) µM | Bovine (adrenal cells) | [7] | |
| Neuronal nAChR (this compound-protected) | 0.3 (0.2-0.4) µM | Bovine (adrenal cells) | [7] | |
| Kᵢ | Neuronal nAChR (α2β2) | 1.4 µM | - | [6] |
| Neuronal nAChR (α2β4) | 4.2 µM | - | [6] | |
| Neuronal nAChR (α3β2) | 390 nM | Rat | [8] | |
| Ionic channel of nAChR (37°C) | 10 µM | Torpedo | [9] | |
| Ionic channel of nAChR (22°C) | 100 µM | Torpedo | [9] | |
| Kₑ | Competitive block at nAChR | 0.34 µM | Frog | [10] |
| Kₑ | Open channel block at nAChR (-70 mV) | ~0.12 µM | Frog | [10] |
| Kₑ | Open channel block at nAChR (-12 mV) | ~0.02 µM | Frog | [10] |
Table 2: In Vivo Potency of this compound Chloride in Humans
| Parameter | Stimulation Frequency | Value (mg/kg) | Reference(s) |
| ED₅₀ | 0.1 Hz | 0.25 | [11] |
| 1.0 Hz | 0.07 | [11] | |
| ED₉₅ | 0.1 Hz | 0.52 | [11] |
| 1.0 Hz | 0.15 | [11] | |
| Infants | 0.414 | [12] | |
| Children | 0.499 | [12] | |
| Adolescents | 0.445 | [12] |
Table 3: Pharmacokinetic Properties of this compound Chloride
| Parameter | Value | Species | Reference(s) |
| Onset of Action | ~5 minutes | Human | [2] |
| Duration of Action | 60 - 120 minutes | Human | [2] |
| Elimination Half-life | 1 - 2 hours | Human | [2] |
| Protein Binding | 50% | Human | [2] |
| Bioavailability (IV) | 100% | Human | [2] |
Table 4: Toxicological Data for this compound Chloride
| Parameter | Route | Value (mg/kg) | Species | Reference(s) |
| LD₅₀ | Intravenous | 0.13 | Mouse | [2] |
| Intravenous | 0.146 | Rabbit | [2] |
Experimental Protocols
In Vitro Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound chloride for nicotinic acetylcholine receptors.
Caption: General workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissue (e.g., Torpedo electric organ) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and the membrane preparation.[13]
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competitor (e.g., nicotine), and the membrane preparation.[13]
-
Competitive Binding: Add serial dilutions of this compound chloride, the radioligand, and the membrane preparation.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vivo Assessment of Neuromuscular Blockade
This protocol outlines the measurement of neuromuscular blockade induced by this compound chloride in an animal model or human subject.
Caption: Workflow for in vivo monitoring of neuromuscular blockade.
-
Subject Preparation:
-
Nerve Stimulation and Recording:
-
Deliver supramaximal electrical stimuli to the nerve. A common pattern is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.
-
Record the baseline twitch tension or electromyographic response before drug administration.
-
-
Drug Administration and Monitoring:
-
Administer this compound chloride intravenously at the desired dose.
-
Continuously monitor and record the evoked muscle response following drug administration.
-
The onset of neuromuscular blockade is defined as the time from injection to maximum depression of the twitch response.
-
The duration of action is measured as the time from injection until the twitch response recovers to a certain percentage of the baseline (e.g., 25% or 95%).
-
-
Data Analysis:
-
Quantify the degree of neuromuscular blockade by calculating the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).
-
Construct dose-response curves by administering cumulative doses of this compound chloride and measuring the corresponding depression in twitch height to determine ED₅₀ and ED₉₅ values.[11]
-
In Vitro Histamine (B1213489) Release Assay
This protocol describes a method to quantify histamine release from mast cells induced by this compound chloride.
-
Cell/Tissue Preparation:
-
Histamine Release Experiment:
-
Aliquot the cell suspension or tissue pieces into tubes or chambers.
-
Add varying concentrations of this compound chloride to the experimental tubes. Include a control group with buffer only (spontaneous release) and a positive control for maximal histamine release (e.g., cell lysis by sonication).[6]
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[6]
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells/tissue.
-
-
Histamine Quantification:
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a sensitive method such as automated fluorometry or a radioimmunoassay.[6]
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each concentration of this compound chloride relative to the total histamine content (maximal release).
-
Construct a concentration-response curve to determine the EC₅₀ for histamine release.
-
Concluding Remarks
This compound chloride, despite its diminished clinical role, remains a cornerstone in the study of neuromuscular pharmacology. Its well-characterized properties make it an invaluable reference compound for the development and evaluation of new neuromuscular blocking agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the subtype selectivity of this compound and its analogs may yet uncover new insights into the structure and function of nicotinic acetylcholine receptors.
References
- 1. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Tubocurarine in Chondrodendron tomentosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid naturally produced in the South American vine Chondrodendron tomentosum.[1][2][3][4][5][6][7][8][9][10][11][12] Historically used as a component of arrow poisons (curare), its pharmacological properties have been harnessed in modern medicine as a muscle relaxant during surgical procedures.[4][6] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, drawing from established knowledge of benzylisoquinoline alkaloid (BIA) metabolism and specific studies on related compounds. While the complete enzymatic machinery in C. tomentosum is yet to be fully elucidated, this document synthesizes the current understanding and proposes putative mechanisms for the key biosynthetic steps.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway. The core of this pathway involves the formation of (S)-norcoclaurine, a key intermediate, which is subsequently modified through a series of enzymatic reactions to yield a diverse array of alkaloids.[2][7][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
The pivotal final step in this compound biosynthesis is the radical coupling of two enantiomeric units of N-methylcoclaurine, specifically (R)- and (S)-N-methylcoclaurine, to form the characteristic bisbenzylisoquinoline structure.[1][13]
Diagram of the Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Chondrodendron tomentosum.
Key Enzymatic Steps and Intermediates
The biosynthesis of this compound can be dissected into several key stages, each catalyzed by specific enzymes. While some of these enzymes have been characterized in other BIA-producing plants, their specific orthologs in C. tomentosum await definitive identification.
| Step | Precursor(s) | Product | Putative Enzyme(s) | Cofactor(s) |
| 1 | L-Tyrosine | Dopamine | Tyrosine Decarboxylase | Pyridoxal Phosphate |
| 2 | L-Tyrosine | 4-Hydroxyphenylacetaldehyde (4-HPAA) | Tyrosine Aminotransferase, etc. | Pyridoxal Phosphate |
| 3 | Dopamine, 4-HPAA | (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) | |
| 4 | (S)-Norcoclaurine | (S)-Coclaurine | Norcoclaurine 6-O-Methyltransferase (6OMT) | S-Adenosyl Methionine (SAM) |
| 5 | (S)-Coclaurine | (S)-N-Methylcoclaurine | Coclaurine N-Methyltransferase (CNMT) | S-Adenosyl Methionine (SAM) |
| 6 | (S)-N-Methylcoclaurine | (R)-N-Methylcoclaurine | Unknown (Putative stereoisomerase) | |
| 7 | (S)-N-Methylcoclaurine, (R)-N-Methylcoclaurine | This compound | Cytochrome P450 (CYP80 family, putative) | NADPH, O₂ |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed hypothetical protocols for key experiments.
Protocol 1: Isotopic Labeling Studies to Trace the Biosynthetic Pathway
Objective: To confirm the precursor-product relationships in the biosynthesis of this compound in C. tomentosum.
Methodology:
-
Plant Material: Young, healthy Chondrodendron tomentosum plants or cell suspension cultures.
-
Precursor Feeding:
-
Synthesize isotopically labeled precursors, such as [¹³C₆]-L-tyrosine, [¹⁴C]-dopamine, and [¹³C₂¹⁵N]-(S)-norcoclaurine.
-
Administer the labeled precursors to the plants or cell cultures through feeding solutions or injection.
-
Include a control group fed with unlabeled precursors.
-
-
Incubation and Harvesting:
-
Incubate the plant material for various time points (e.g., 24, 48, 72 hours) to allow for the incorporation of the label into downstream metabolites.
-
Harvest and freeze-dry the plant tissue at each time point.
-
-
Alkaloid Extraction:
-
Grind the dried plant material to a fine powder.
-
Perform a Soxhlet extraction with methanol (B129727) or a similar polar solvent.
-
Acid-base partition the crude extract to isolate the alkaloid fraction.
-
-
Analysis:
-
Separate the alkaloid extract using High-Performance Liquid Chromatography (HPLC).
-
Identify the this compound peak by comparing the retention time and UV spectrum with an authentic standard.
-
Analyze the purified this compound and intermediate fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling.
-
Diagram of the Isotopic Labeling Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | chemical compound | Britannica [britannica.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (S)-N-Methylcoclaurine|PDI Inhibitor|CAS 3423-07-2 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. CAS 57-95-4: (+)-Tubocurarine | CymitQuimica [cymitquimica.com]
- 12. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 13. This compound chloride - Wikipedia [en.wikipedia.org]
- 14. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 15. Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 18. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Benzylisoquinoline Alkaloids from the Stems of Limacia scandens and Their Potential as Autophagy Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evidence for the monophyletic evolution of benzylisoquinoline alkaloid biosynthesis in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzylisoquinoline alkaloid biosynthesis | Universitas Scientiarum [revistas.javeriana.edu.co]
- 25. Metabolome and transcriptome association study reveals biosynthesis of specialized benzylisoquinoline alkaloids in Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Tubocurarine Binding Sites on the Nicotinic Acetylcholine Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the binding sites for d-tubocurarine (dTC), a classic competitive antagonist, on the nicotinic acetylcholine (B1216132) receptor (nAChR). It details the specific locations of these sites at the interfaces of the receptor's subunits, identifies the key amino acid residues involved in the interaction, and presents quantitative binding data from various studies. Furthermore, this guide outlines the primary experimental methodologies employed to elucidate these molecular interactions and includes graphical representations of the receptor structure, experimental workflows, and the mechanism of antagonism to facilitate a deeper understanding.
Introduction to Tubocurarine and the Nicotinic Acetylcholine Receptor
The nicotinic acetylcholine receptor (nAChR) is a pentameric ligand-gated ion channel that plays a critical role in synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2] These receptors are composed of five subunits arranged around a central ion pore.[3] The muscle-type nAChR, found at the neuromuscular junction, typically has a subunit composition of (α1)₂β1γδ in the embryonic form and (α1)₂β1δε in the adult form.[2] The binding of the neurotransmitter acetylcholine (ACh) to two distinct sites on the receptor triggers a conformational change, opening the channel to allow cation influx and subsequent cell depolarization.[1]
d-tubocurarine is a mono-quaternary alkaloid renowned as the principal active component of curare, a historical arrow poison.[4][5] In pharmacology, it serves as a prototypical non-depolarizing neuromuscular blocking agent.[4] Its mechanism of action involves competitive antagonism of ACh at the nAChR binding sites.[4][5] By occupying these sites without activating the receptor, this compound prevents ACh from binding, thereby inhibiting ion flow and leading to flaccid paralysis of skeletal muscle.[4][5] Understanding the precise molecular interactions between this compound and the nAChR is fundamental for the rational design of novel neuromuscular blockers and for comprehending the structure-function relationships of this important receptor class.
Location and Stoichiometry of this compound Binding Sites
This compound, like acetylcholine, binds to the extracellular domain of the nAChR at the interfaces between subunits.[6][7] In the well-studied Torpedo electric organ nAChR (homologous to the embryonic muscle type), there are two non-equivalent binding sites for this compound, exhibiting different affinities.[8][9]
-
High-Affinity Site: This site is located at the interface between an α-subunit and the γ-subunit (α-γ interface).[6][7][9]
-
Low-Affinity Site: This site is found at the interface between the other α-subunit and the δ-subunit (α-δ interface).[6][7][9]
This localization at subunit interfaces means that residues from both adjacent subunits contribute to forming the binding pocket.[6][7] This structural arrangement is a hallmark of the Cys-loop receptor family, to which the nAChR belongs. The presence of two distinct sites with differing affinities for this compound contributes to the complex pharmacology of the receptor.[8][10]
Key Amino Acid Residues in this compound Binding
A combination of photoaffinity labeling and site-directed mutagenesis studies has successfully identified specific amino acid residues that are critical for this compound binding. These residues are located within the "principal" face of the α-subunit and the "complementary" face of the adjacent γ or δ-subunit.
Key Residues Identified by Photoaffinity Labeling:
Photoaffinity labeling experiments using [³H]d-tubocurarine have covalently marked residues in close proximity to the bound ligand. Subsequent protein sequencing identified these key interaction points[8]:
-
α-Subunit:
-
αTyr-190: The primary site of [³H]dTC photoincorporation.
-
αCys-192: Labeled with lower efficiency.
-
αTyr-198: Also labeled with lower efficiency.
-
-
γ-Subunit:
-
γTrp-55: The primary site of incorporation at the high-affinity α-γ interface.
-
-
δ-Subunit:
-
δTrp-57: The primary site of incorporation at the low-affinity α-δ interface.
-
Key Residues Identified by Site-Directed Mutagenesis:
Mutating specific amino acids and observing the resulting change in this compound affinity further confirms their role in binding.
-
α-Subunit:
-
αTyr-93 and αTyr-190: Phenylalanine substitutions at these positions reduce curare affinity, indicating their importance for high-affinity binding.[11]
-
αTyr-198: A phenylalanine substitution at this position unexpectedly causes a 10-fold increase in curare affinity, suggesting this residue influences the local conformation of the binding pocket.[11]
-
-
γ-Subunit:
-
γTrp-55: A leucine (B10760876) mutation (γW55L) results in an eightfold decrease in curare affinity, confirming its critical role.[11]
-
γTyr-117: Double mutant cycle analysis suggests an interaction between this residue and the 2-N position of this compound.[12]
-
-
δ-Subunit:
-
δW57L: This mutation had no significant effect on affinity in one study, suggesting potential complexities in the low-affinity site's interaction.[11]
-
Quantitative Data on this compound Binding
The affinity of this compound for the nAChR has been quantified using various techniques, yielding dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC₅₀). The data consistently show a high-affinity and a low-affinity interaction.
| Receptor Source/Type | Subunit Interface | Method | Parameter | Value | Reference(s) |
| Torpedo nAChR | α-γ (High Affinity) | Photoaffinity Labeling | Kd | 35 nM | [6][9] |
| Torpedo nAChR | α-δ (Low Affinity) | Photoaffinity Labeling | Kd | 1.2 µM | [6][9] |
| Torpedo nAChR | High Affinity | [³H]dTC Binding | Kd | 30 nM | [8] |
| Torpedo nAChR | Low Affinity | [³H]dTC Binding | Kd | 8 µM | [8] |
| Torpedo nAChR | High Affinity | Electrophysiology | Ki | 20 nM | [11] |
| Mouse Muscle (BC3H-1) | High Affinity | Electrophysiology | IC₅₀ | 41 nM | [13] |
| Frog Neuromuscular Junction | Not specified | Electrophysiology | KD | 2.2 - 8.8 µM | [14] |
Experimental Protocols
The characterization of this compound binding sites has relied on several key experimental methodologies.
Photoaffinity Labeling
This powerful technique identifies residues in the binding pocket that are in direct contact with the ligand.
Protocol Workflow:
-
Incubation: nAChR-rich membranes (e.g., from Torpedo electric organ) are equilibrated with radiolabeled [³H]d-tubocurarine in the dark.
-
Photolysis: The mixture is irradiated with high-intensity UV light (typically 254 nm). This causes the dTC molecule to become chemically reactive and form a covalent bond with nearby amino acid residues.[6][9]
-
Control: A parallel experiment is conducted in the presence of a saturating concentration of a competing ligand (like carbamoylcholine or α-bungarotoxin) to identify non-specific labeling.[6] Covalent incorporation that is blocked by the competitor is considered specific to the binding site.
-
Subunit Separation: The nAChR subunits are separated using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Identification of Labeled Subunits: Gel slices corresponding to the α, γ, and δ subunits are excised and radioactivity is quantified to confirm which subunits were labeled.[6]
-
Peptide Mapping: The radiolabeled subunits are isolated and subjected to enzymatic digestion (e.g., with V8 protease).
-
Peptide Separation & Sequencing: The resulting peptide fragments are separated by HPLC. Radioactive peptides are collected and subjected to N-terminal Edman degradation sequencing to identify the exact amino acid residue(s) that were covalently modified.[8]
Site-Directed Mutagenesis with Electrophysiology
This approach validates the functional importance of residues identified by other means.
Protocol Workflow:
-
Mutation: The gene encoding an nAChR subunit (e.g., the α-subunit) is altered using molecular biology techniques to replace a target amino acid with another (e.g., Tyrosine to Phenylalanine, Y→F).
-
Expression: The cRNAs for the wild-type and mutated subunits are injected into a heterologous expression system, typically Xenopus oocytes. The oocytes then synthesize and embed the functional nAChR channels in their plasma membrane.
-
Electrophysiological Recording: A two-electrode voltage clamp is used to measure the macroscopic currents that flow through the receptors in response to the application of ACh.
-
Inhibition Assay: Dose-response curves for this compound inhibition are generated. ACh is applied to the oocyte in the absence and presence of various concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the ACh-induced current (IC₅₀) or the inhibitor constant (Ki) is calculated. A significant change in this value for the mutant receptor compared to the wild-type indicates that the mutated residue is important for binding.[11]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist. It binds to the ACh binding sites but lacks the structural features necessary to induce the conformational change required for channel opening.
Signaling Pathway Blockade:
-
Resting State: In the absence of a neurotransmitter, the nAChR channel is closed.
-
Normal Activation: An action potential arriving at the motor nerve terminal causes the release of ACh into the synaptic cleft. ACh diffuses across the cleft and binds to both α-subunit interfaces on the postsynaptic nAChR. This binding induces a conformational change that opens the ion channel.
-
Depolarization: The open channel allows Na⁺ ions to flow into the muscle cell, causing a depolarization known as the end-plate potential (EPP). If the EPP reaches the threshold, it triggers a muscle action potential, leading to contraction.
-
Antagonism by this compound: When this compound is present, it competes with ACh for the same binding sites.[4] By occupying one or both sites, it prevents ACh from binding and activating the receptor.[5] This reduces the number of channels opened by a given amount of ACh, thereby decreasing the amplitude of the EPP. If the EPP fails to reach the threshold, a muscle action potential is not generated, and muscle contraction is inhibited, resulting in paralysis.
Conclusion
The binding of d-tubocurarine to the nicotinic acetylcholine receptor is a well-characterized interaction of significant pharmacological importance. It occurs at two distinct, non-equivalent sites located at the α-γ (high affinity) and α-δ (low affinity) subunit interfaces in the muscle-type receptor. Specific aromatic amino acid residues, notably αTyr-190, γTrp-55, and δTrp-57, are crucial for this interaction, forming the core of the binding pockets. The elucidation of these sites has been made possible through a combination of sophisticated techniques, including photoaffinity labeling and site-directed mutagenesis coupled with electrophysiological analysis. This detailed molecular understanding provides a solid foundation for the structure-based design of new therapeutic agents targeting the nicotinic acetylcholine receptor.
References
- 1. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of amino acids contributing to high and low affinity d-tubocurarine sites in the Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orientation of d-tubocurarine in the muscle nicotinic acetylcholine receptor-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Neuromuscular Blockade: An In-depth Technical Guide to the Early Experiments on Tubocurarine's Paralytic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early experiments that unveiled the paralytic properties of tubocurarine, the active alkaloid derived from curare. We will explore the foundational research that pinpointed its mechanism of action and its revolutionary introduction into clinical practice. This document provides detailed experimental protocols, summarizes the available data, and visualizes the key concepts and workflows, offering a comprehensive resource for understanding the origins of neuromuscular blocking agents.
The Foundational Experiments of Claude Bernard (c. 1844)
The first systematic investigation into the paralytic effects of curare was conducted by the French physiologist Claude Bernard. His elegant experiments on frogs definitively localized the action of curare to the neuromuscular junction, a discovery that laid the groundwork for modern neuropharmacology.[1][2]
Experimental Protocol: The Frog Nerve-Muscle Preparation
Bernard's primary experimental model was the frog nerve-muscle preparation. The methodology, while simple by modern standards, was revolutionary in its ability to isolate and observe the components of neuromuscular transmission.
Objective: To determine the site of action of curare's paralytic effect.
Materials:
-
Frogs
-
Curare extract (a small, dry piece)[1]
-
Dissection tools
-
Electrical stimulator
Procedure:
-
Initial Observation: A small piece of dry curare was inserted under the skin of a frog's back. The frog initially exhibited normal agility but gradually became flaccid and unresponsive to tactile stimuli, leading to death by respiratory paralysis.[1]
-
Physiological Autopsy: Upon dissection, Bernard observed that the heart continued to beat, and the blood appeared normal.[1]
-
Nerve-Muscle Isolation and Stimulation:
-
A nerve-muscle preparation (typically the sciatic nerve and gastrocnemius muscle) was dissected from a frog.
-
Direct electrical stimulation of the muscle elicited a "violent contraction."[1]
-
Electrical stimulation of the motor nerve, however, produced no reaction in the muscle.[1] This indicated that the muscle itself remained excitable, but the nerve's signal was not reaching it.
-
-
The Ligature Experiment: To further pinpoint the site of action, Bernard performed a crucial experiment:
-
A ligature was tied around the hindlimb of a frog, excluding the sciatic nerve but occluding the blood vessels. This effectively isolated the leg's circulation from the rest of the body.
-
Curare was then introduced into the frog's general circulation.
-
The parts of the frog exposed to the curarized blood became paralyzed. However, the ligature-protected leg continued to move when the corresponding sciatic nerve (which was exposed to the curare) was stimulated.
-
Conversely, stimulating the nerves in the paralyzed parts of the body yielded no muscle contraction. This demonstrated that curare did not act on the nerve's ability to conduct an impulse but rather on the connection between the nerve and the muscle.[2]
-
Data Presentation: Qualitative Observations
The quantitative data from Bernard's original experiments, in the modern sense of dose-response curves, is not available in the historical records. His findings were documented as qualitative observations, which are summarized below.
| Experimental Condition | Observation | Conclusion |
| Curare administered to whole frog | Progressive flaccid paralysis, death | Curare is a potent paralytic agent. |
| Direct electrical stimulation of muscle in curarized frog | Muscle contracts | Muscle contractility is intact. |
| Electrical stimulation of motor nerve in curarized frog | No muscle contraction | The nerve's ability to command the muscle is blocked. |
| Stimulation of nerve in ligature-protected leg of curarized frog | Muscle in protected leg contracts | The nerve's conductive properties are unaffected by curare. |
Visualization of Bernard's Experimental Logic
The following diagram illustrates the logical flow of Claude Bernard's key experiment that isolated the action of curare.
Caption: Logical workflow of Claude Bernard's ligature experiment on the frog.
The First Clinical Application of Curare in Anesthesia (1942)
While curare's effects were well-established in the laboratory, its introduction into clinical practice was a landmark event. This was pioneered by Canadian anesthesiologist Dr. Harold Griffith and his resident, Dr. Enid Johnson, on January 23, 1942.[4] They used a standardized extract of Chondrodendron tomentosum, called Intocostrin, to achieve muscle relaxation during surgery.
Experimental Protocol: First Use as a Surgical Muscle Relaxant
This first clinical use was not a formal trial in the modern sense but a carefully considered application based on existing knowledge of curare's effects and the need for profound muscle relaxation during surgery without dangerously deep levels of general anesthesia.[5]
Objective: To achieve adequate muscular relaxation for abdominal surgery under light general anesthesia.
Patient: A young man undergoing an appendectomy.[4]
Materials:
-
Standard anesthetic agents of the era (cyclopropane)[4]
-
Intocostrin (a purified, standardized extract of curare)
-
Equipment for respiratory support (though not explicitly stated as being used in the first case, the risk of respiratory paralysis was understood)[4]
Procedure:
-
The patient was anesthetized using cyclopropane (B1198618).
-
During the surgery, to improve operating conditions by relaxing the abdominal muscles, a dose of Intocostrin was administered intravenously.
-
The effect on muscle tone was observed.
Data Presentation: Clinical Observations and Early Dose-Finding
Similar to Bernard's work, precise quantitative data from the very first administration is not available. The primary outcome was a qualitative assessment by the surgical team.
| Parameter | Observation |
| Muscle Relaxation | Profound and rapid relaxation of the abdominal muscles. |
| Anesthetic Requirement | The depth of cyclopropane anesthesia could be reduced.[4] |
| Surgical Conditions | Described as making the abdomen "as soft as dough."[6] |
| Safety | The patient recovered without serious adverse effects. |
Following this initial success, Griffith and Johnson administered Intocostrin to 24 more patients, concluding it could be used safely to produce muscle relaxation for surgery.[4] While their original 1942 paper in Anesthesiology does not contain detailed dose-response tables, later studies meticulously quantified the effects of d-tubocurarine (the purified active component).
Later Quantitative Data on d-Tubocurarine:
The following table presents data from later, more controlled studies to provide a quantitative perspective on this compound's potency in humans during anesthesia. This data was not available from the initial 1942 experiment.
| Parameter | Value (mg/kg) | Conditions | Reference |
| ED50 | 0.236 | Barbiturate-narcotic-nitrous oxide anesthesia | Shanks et al., 1981[7] |
| ED50 | 0.25 | Nitrous oxide-oxygen-morphine-thiopental anesthesia (0.1 Hz stimulation) | Standaert et al., 1978[8] |
| ED95 | 0.52 | Nitrous oxide-oxygen-morphine-thiopental anesthesia (0.1 Hz stimulation) | Standaert et al., 1978[8] |
| ED95 | 0.449 - 0.529 | General anesthesia | Gibson & Mirakhur, 1987[9] |
ED50: Dose required to produce 50% block of the twitch height. ED95: Dose required to produce 95% block of the twitch height.
Mechanism of Action: The Neuromuscular Junction
This compound exerts its paralytic effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3]
Signaling Pathway of Neuromuscular Transmission
Under normal physiological conditions, the following sequence of events leads to muscle contraction:
-
An action potential arrives at the presynaptic terminal of a motor neuron.
-
This depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺.
-
The increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles containing acetylcholine (ACh) with the presynaptic membrane, releasing ACh into the synaptic cleft.
-
ACh diffuses across the cleft and binds to nAChRs on the motor endplate of the muscle fiber.
-
Binding of ACh opens the nAChR ion channels, allowing an influx of Na⁺ ions, which depolarizes the muscle fiber membrane (end-plate potential).
-
If the end-plate potential reaches the threshold, it triggers an action potential in the muscle fiber, leading to muscle contraction.
Visualization of this compound's Antagonistic Action
The following diagram illustrates the normal signaling pathway at the neuromuscular junction and how this compound disrupts this process.
Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.
Conclusion
The early, largely qualitative experiments of pioneers like Claude Bernard were instrumental in defining the fundamental principles of neuromuscular pharmacology. His meticulous work, followed nearly a century later by the bold clinical application by Harold Griffith, transformed a potent arrow poison into a cornerstone of modern anesthesia. These foundational studies not only introduced a new class of drugs but also provided an invaluable tool for understanding the intricate signaling processes at the synapse. The progression from qualitative observation to precise quantitative analysis exemplifies the evolution of pharmacological research, a journey that continues to enhance surgical safety and patient care.
References
- 1. Claude Bernard on the action of curare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of Neurology: Claude Bernard | ACNR [acnr.co.uk]
- 3. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 4. cas.ca [cas.ca]
- 5. From the Jungle to the Operating Room | Office for Science and Society - McGill University [mcgill.ca]
- 6. A TORTURED PATH: Curare’s Journey from Poison Darts to Paralysis by Design [triggered.edina.clockss.org]
- 7. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves for pancuronium and this compound: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Tubocurarine Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the structure-activity relationships (SAR) of tubocurarine derivatives. This whitepaper provides a detailed analysis of how molecular modifications to the prototypical neuromuscular blocking agent, d-tubocurarine, influence its pharmacological activity, offering critical insights for the design of novel therapeutics.
This compound, a mono-quaternary benzylisoquinoline alkaloid, has long been a cornerstone in the study of neuromuscular transmission.[1] Its ability to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction has paved the way for the development of a wide array of muscle relaxants used in clinical practice.[2][3][4] This guide systematically dissects the key structural features of this compound and its analogs, correlating them with their potency and selectivity.
Core Structure-Activity Relationships
The neuromuscular blocking activity of this compound derivatives is intricately linked to several key molecular features:
-
Quaternary and Tertiary Nitrogens: The presence of at least one quaternary ammonium (B1175870) group is crucial for high-affinity binding to the nAChR.[5] D-tubocurarine itself contains one tertiary and one quaternary nitrogen.[6] Analogs where the tertiary nitrogen is quaternized, such as metocurine (B613844) (O,O,N-trimethyl-dTC), often exhibit altered affinity and selectivity.[6] For instance, N,N-dimethylation has been shown to enhance binding to the mouse nAChR.
-
Inter-nitrogen Distance: In bis-quaternary compounds, the distance between the two nitrogen atoms is a critical determinant of potency. An optimal distance allows the molecule to effectively span the two acetylcholine binding sites on the nAChR.
-
Methylation: Methylation of the hydroxyl groups can significantly impact the binding affinity. For example, the trimethylated derivative of d-tubocurarine, metocurine, shows a reduced affinity for the high-affinity ACh binding site on the Torpedo nAChR compared to d-tubocurarine.[7]
-
Stereochemistry: The three-dimensional arrangement of the molecule is vital for its interaction with the receptor. Stereoisomers of d-tubocurarine have demonstrated decreased affinity, particularly for the high-affinity ACh binding site, highlighting the importance of the correct configuration at the 1-position stereocenter.[7][8]
-
Halogenation: Substitution with halogens, such as bromine or iodine, at specific positions on the aromatic rings can affect binding affinity at both high and low-affinity sites on the nAChR, in some cases leading to increased site selectivity.[7]
Quantitative Analysis of this compound Derivatives
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of d-tubocurarine and several of its key derivatives at the nicotinic acetylcholine receptor. This data provides a quantitative basis for the structure-activity relationships discussed.
| Compound | Receptor Source | Affinity Constant (Ki) | Reference |
| d-Tubocurarine | Torpedo nAChR | 20 nM (high-affinity site) | [9] |
| d-Tubocurarine | Torpedo nAChR | 10 µM (ionic channel site at 37°C) | [10] |
| d-Tubocurarine | Torpedo nAChR | 100 µM (ionic channel site at 22°C) | [10] |
| Metocurine | Torpedo nAChR | (See text for ratio) | [7] |
| 13'-bromo-d-tubocurarine | Torpedo nAChR | (See text for effect on selectivity) | [7] |
| Compound | Receptor/Preparation | IC50 Value | Reference |
| (+)-Tubocurarine | Mouse muscle nAChR | 41 ± 2 nM | [6] |
| Pancuronium (B99182) | Mouse muscle nAChR | 5.5 ± 0.5 nM | [6] |
| d-Tubocurarine | Rat phrenic nerve-diaphragm | ~2 x 10-6 M | [11][12] |
| Alcuronium | Rat phrenic nerve-diaphragm | ~2 x 10-6 M | [11] |
| Succinylcholine | Rat phrenic nerve-diaphragm | ~2 x 10-6 M | [11] |
| Pancuronium | Rat phrenic nerve-diaphragm | ~4 x 10-6 M | [11] |
| Gallamine | Rat phrenic nerve-diaphragm | ~2 x 10-4 M | [11] |
Signaling Pathway at the Neuromuscular Junction
The primary mechanism of action of this compound derivatives is the competitive antagonism of acetylcholine at the postsynaptic nAChRs. The following diagram illustrates this signaling pathway.
Experimental Protocols
A thorough understanding of the SAR of this compound derivatives relies on robust experimental methodologies. Below are outlines of key experimental protocols.
Radioligand Competitive Binding Assay
This in vitro assay quantifies the affinity of a test compound for the nAChR by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Receptor Preparation: Membranes rich in nAChRs are prepared from sources like the electric organ of Torpedo species or from cell lines (e.g., HEK293) expressing specific nAChR subunits.
-
Radioligand Selection: A radiolabeled antagonist with high affinity and specificity, such as [³H]acetylcholine or [¹²⁵I]α-bungarotoxin, is chosen.
-
Incubation: A constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled this compound derivative (the competitor).
-
Equilibration: The incubation is allowed to proceed for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
In Vivo Neuromuscular Blockade Assessment
This in vivo assay measures the potency of a neuromuscular blocking agent by observing its effect on muscle contraction in an animal model.
Detailed Methodology:
-
Animal Preparation: Anesthetized animals, such as cats or macaques, are used. A peripheral motor nerve (e.g., the ulnar nerve) is surgically exposed for stimulation.
-
Muscle Response Measurement: The contraction of the corresponding muscle (e.g., the adductor pollicis) is measured using a force transducer.
-
Nerve Stimulation: The nerve is stimulated with a supramaximal electrical stimulus, typically using a train-of-four (TOF) pattern.
-
Drug Administration: The this compound derivative is administered intravenously.
-
Monitoring of Blockade: The reduction in the twitch response is continuously monitored. The dose required to produce a 95% reduction in twitch height (ED95) is a common measure of potency.
-
Recovery: The time course of recovery from the neuromuscular blockade is also recorded.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationships of this compound derivatives typically follows a well-defined workflow, from chemical synthesis to in vivo evaluation.
This in-depth guide serves as a valuable resource for understanding the fundamental principles governing the interaction of this compound derivatives with the nicotinic acetylcholine receptor. The presented data and methodologies provide a solid foundation for the rational design of new and improved neuromuscular blocking agents with optimized pharmacological profiles.
References
- 1. A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Tubocurarine's Impact on Ganglionic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of tubocurarine on ganglionic transmission, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Competitive Antagonism and Channel Block
This compound primarily exerts its effect on ganglionic transmission through competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As a non-depolarizing blocker, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the postsynaptic membrane of autonomic ganglia.[1] This competitive binding prevents the influx of sodium ions that would typically lead to depolarization and propagation of the nerve impulse, thereby inducing a blockade of ganglionic transmission.[1]
While competitive antagonism is the principal mechanism, some studies suggest a more complex interaction, including an open channel block.[3][4] This dual action involves this compound not only competing for the ACh binding site on the closed receptor but also physically occluding the ion channel once it has been opened by an agonist. The "use-dependent" nature of this block, where the degree of inhibition increases with more frequent receptor activation, supports this open channel block hypothesis.[3] Furthermore, the effects of this compound can be influenced by membrane potential, with hyperpolarization increasing the duration of the open channel block.[3]
Beyond its primary action at postsynaptic nAChRs, some evidence points to a presynaptic effect of this compound, potentially modulating the release of acetylcholine from the preganglionic neuron.[5][6][7][8][9] However, other studies suggest that at concentrations effective for postsynaptic blockade, this compound has no significant impact on transmitter release.[10][11]
Quantitative Analysis of this compound's Effects
The inhibitory potency of this compound on ganglionic nAChRs has been quantified in various experimental systems. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Source |
| IC50 | 41 ± 2 nM | Adult Human Muscle nAChR | - | [12] |
| IC50 | ~800 nM | Rat Dorsal Root Ganglion (rapidly desensitizing current) | - | [13] |
| IC50 | 35 µM (95% CI: 26-46) | α4β2-nAChR | Nicotine-induced peak currents | [14] |
| IC50 | 50 µM (95% CI: 37-68) | α4β4-nAChR | Nicotine-induced peak currents | [14] |
| Concentration for 50% Inhibition of ESCs | 3 µM | Frog Autonomic Ganglia | - | [15][16] |
| Dissociation Constant (Competitive Block) | 0.34 µM | Frog Neuromuscular Junction | Not dependent on membrane potential | [17][18] |
| Dissociation Constant (Open Channel Block) | ~0.12 µM at -70 mV | Frog Neuromuscular Junction | Voltage-dependent | [17][18][19] |
| Dissociation Constant (Open Channel Block) | ~0.02 µM at -120 mV | Frog Neuromuscular Junction | Voltage-dependent | [17][18] |
| Mean Lifetime of Tc-Open Channel Complex | 9.8 ± 0.5 s | Rat Superior Cervical Ganglion Neurons | -50 mV, 20-24°C | [3] |
| Equipotent Molar Ratio (Ganglionic/Neuromuscular Blockade) | 9.4 | Guinea Pig | In vitro | [20] |
Experimental Protocols
The investigation of this compound's effects on ganglionic transmission relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Two-Microelectrode Voltage Clamp in Frog Ganglia
This technique is employed to measure synaptic currents in autonomic ganglia.
-
Preparation: Autonomic ganglia are dissected from frogs.
-
Recording: Two microelectrodes are inserted into a single ganglion cell. One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired level.
-
Stimulation: The preganglionic nerve is stimulated to evoke excitatory synaptic currents (ESCs).
-
Drug Application: this compound is applied to the bath solution at varying concentrations.
-
Data Analysis: The amplitude and decay time constant of the ESCs are measured before and after the application of this compound to determine its effect on synaptic transmission.[15][16]
Whole-Cell Patch-Clamp Recording in Rat Superior Cervical Ganglion Neurons
This method allows for the detailed study of ion channel properties.
-
Cell Isolation: Superior cervical ganglion neurons are isolated from rats.
-
Recording: A glass micropipette with a very small tip diameter is sealed onto the surface of an isolated neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). This allows for the control of the intracellular solution and the measurement of whole-cell currents.
-
Agonist and Antagonist Application: Acetylcholine is applied to elicit membrane currents. This compound is co-applied or pre-applied to study its inhibitory effects.[3] A rapid drug application system, such as a modified 'square-pulse' concentration jump method, can be used for precise timing.[13]
-
Data Analysis: The amplitude, kinetics, and voltage-dependence of the ACh-induced currents are analyzed in the presence and absence of this compound to characterize the mechanism of block.[3]
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Ganglionic Transmission and this compound Inhibition
Caption: Ganglionic transmission and this compound's competitive antagonism.
Experimental Workflow for a Two-Microelectrode Voltage Clamp Study
Caption: Workflow for a two-microelectrode voltage clamp experiment.
Conclusion
This compound serves as a foundational tool in pharmacology for understanding the intricacies of neurotransmission at nicotinic synapses. Its primary mechanism of action at autonomic ganglia is competitive antagonism of nAChRs, although evidence for a more complex interaction involving open channel block exists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the effects of this compound and to develop novel therapeutics targeting ganglionic transmission.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. [Mechanism of action of this compound on nicotinic cholinoreceptors of neurons of the sympathetic ganglia of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-and post-junctional effects of this compound and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic antagonist-produced frequency-dependent changes in acetylcholine release from rat motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic actions of curare and atropine on quantal acetylcholine release at a central synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic actions of curare and atropine on quantal acetylcholine release at a central synapse of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyllycaconitine, α-bungarotoxin and (+)-tubocurarine block fast ATP-gated currents in rat dorsal root ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of nicotinic acetylcholine receptor β subunits in function of human α4-containing nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Nicotinic receptors of frog ganglia resemble pharmacologically those of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onemol.org.uk [onemol.org.uk]
- 18. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
tubocurarine application in electrophysiology patch clamp experiments
Application Notes: Tubocurarine in Patch Clamp Electrophysiology
Introduction
d-tubocurarine, a classic neuromuscular blocking agent, serves as a valuable pharmacological tool in electrophysiological studies, particularly in patch clamp experiments investigating nicotinic acetylcholine (B1216132) receptors (nAChRs). As a competitive antagonist, this compound reversibly binds to nAChRs, thereby inhibiting the ion flow induced by acetylcholine (ACh) and other nicotinic agonists.[1] This property allows researchers to isolate and characterize nAChR-mediated currents, study receptor kinetics, and investigate the mechanisms of synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.
Mechanism of Action
This compound primarily acts as a competitive antagonist at the nicotinic acetylcholine receptor.[1] It competes with the endogenous agonist, acetylcholine, for the same binding sites on the receptor.[1] By occupying these sites, this compound prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization. This action reduces the frequency of channel opening events in the presence of an agonist.[2]
While predominantly a competitive antagonist, some studies suggest that this compound can also act as an open channel blocker, particularly at higher concentrations and in a voltage-dependent manner.[3][4][5] This dual mechanism involves the physical obstruction of the ion channel pore after it has been opened by an agonist, leading to a shortened channel open time.[4] Evidence also points to this compound having partial agonist actions at nAChRs under certain conditions.[6]
Applications in Patch Clamp Electrophysiology
-
Isolation and Characterization of nAChR Currents: By selectively blocking nAChRs, this compound allows for the pharmacological isolation of currents mediated by these receptors from other ion channel activities in the cell membrane.
-
Studying Receptor Kinetics and Affinity: Patch clamp recordings in the presence of varying concentrations of this compound can be used to determine its binding affinity (IC₅₀, Kᵢ, Kᴅ) and to study the kinetics of receptor-antagonist interactions, including association (on-rate) and dissociation (off-rate) constants.[7]
-
Investigation of Synaptic Transmission: At the neuromuscular junction, this compound is instrumental in studying the properties of end-plate currents (EPCs) and miniature end-plate currents (MEPCs), providing insights into presynaptic transmitter release and postsynaptic receptor function.[8][9]
-
Drug Screening and Development: As a well-characterized nAChR antagonist, this compound serves as a reference compound in screening assays for novel drugs targeting nicotinic receptors.
Quantitative Data for this compound in Patch Clamp Experiments
The following tables summarize key quantitative parameters for this compound obtained from various patch clamp studies. These values can vary depending on the specific nAChR subtype, expression system, temperature, and other experimental conditions.
| Parameter | Value | Receptor Type / Preparation | Reference |
| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR (expressed in BC3H-1 cells) | [7] |
| 0.7 (0.5-0.9) µM | Bovine adrenal chromaffin cell nAChRs | [10] | |
| ~1-2 µM | Frog neuromuscular junction | [4] | |
| Kᵢ | 10 µM (at 37°C) | Torpedo electric organ nAChR ionic channel sites | [4] |
| 100 µM (at 22°C) | Torpedo electric organ nAChR ionic channel sites | [4] | |
| Kᴅ | 0.34 µM | Frog neuromuscular junction (competitive block) | [5] |
| 0.12 µM (at -70 mV) | Frog neuromuscular junction (open channel block) | [5] | |
| 0.02 µM (at -120 mV) | Frog neuromuscular junction (open channel block) | [5] | |
| 2.2 and 8.8 µM | Frog neuromuscular junction (stoichiometric) | [11][12] | |
| Association Rate (kₒₙ) | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic mouse muscle nAChR | [7] |
| 8.9 x 10⁸ M⁻¹s⁻¹ | Frog neuromuscular junction nAChR | [11][12] | |
| Dissociation Rate (kₒff) | 5.9 ± 1.3 s⁻¹ | Embryonic mouse muscle nAChR | [7] |
Protocols
Protocol 1: Whole-Cell Voltage Clamp Recording of nAChR Currents and Inhibition by this compound
This protocol describes the inhibition of acetylcholine-induced currents by this compound in cultured neurons or cell lines expressing nAChRs.
1. Materials and Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Na₂ATP. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: 1 M Acetylcholine chloride in deionized water. Store at -20°C.
-
Antagonist Stock Solution: 10 mM d-tubocurarine chloride in deionized water. Store at -20°C and protect from light.
-
Cell Culture: Neurons or a cell line (e.g., SH-SY5Y, PC12, or HEK293) expressing the nAChR subtype of interest.
2. Equipment
-
Patch clamp amplifier and data acquisition system
-
Inverted microscope with manipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
3. Experimental Procedure
-
Cell Preparation: Plate cells on coverslips at an appropriate density for patch clamp recording 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Acetylcholine:
-
Using a rapid perfusion system, apply a concentration of acetylcholine that elicits a submaximal current response (e.g., EC₂₀-EC₅₀). This allows for the potentiation or inhibition of the current to be observed.
-
Record the inward current elicited by acetylcholine.
-
Wash the cell with the external solution until the current returns to baseline.
-
-
Application of this compound:
-
Pre-incubate the cell with the desired concentration of this compound in the external solution for 2-5 minutes.
-
Co-apply the same concentration of acetylcholine along with this compound.
-
Record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot a concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC₅₀ of this compound.
-
Protocol 2: Single-Channel Recording of nAChR Activity and Block by this compound
This protocol is for observing the effect of this compound on the opening and closing kinetics of single nAChR channels in an outside-out patch configuration.
1. Materials and Solutions: Same as Protocol 1.
2. Equipment: Same as Protocol 1, with the addition of a low-noise patch clamp amplifier suitable for single-channel recordings.
3. Experimental Procedure
-
Establish Outside-Out Patch Configuration:
-
Achieve a whole-cell configuration as described in Protocol 1.
-
Slowly retract the pipette from the cell, allowing a small piece of the membrane to reseal in an "outside-out" configuration.
-
-
Single-Channel Recording:
-
Clamp the patch at a holding potential of -70 mV.
-
Perfuse the patch with a low concentration of acetylcholine (e.g., 1-10 µM) to observe single-channel openings.
-
Record baseline single-channel activity, noting the open probability, mean open time, and single-channel conductance.
-
-
Application of this compound:
-
Perfuse the patch with a solution containing both acetylcholine and the desired concentration of this compound.
-
Record the changes in single-channel activity. Competitive antagonism will manifest as a decrease in the frequency of channel openings with little to no change in the single-channel conductance or mean open time. Open channel block will be observed as a "flickering" of the channel or a reduction in the mean open time.
-
-
Data Analysis:
-
Use single-channel analysis software to generate all-points histograms to determine the single-channel current amplitude and calculate conductance.
-
Create open-time and closed-time histograms to analyze the kinetics of channel gating.
-
Compare the open probability and frequency of opening events in the absence and presence of this compound.
-
Visualizations
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Caption: General experimental workflow for studying this compound effects in patch clamp.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of this compound on nicotinic cholinoreceptors of neurons of the sympathetic ganglia of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patch-clamp study of the partial agonist actions of this compound on rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-and post-junctional effects of this compound and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor protection studies to characterize neuronal nicotinic receptors: this compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tubocurarine Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubocurarine, specifically (+)-tubocurarine chloride (DTC), is a classic non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[3] By blocking the binding of acetylcholine, this compound prevents ion channel opening, leading to the inhibition of muscle contraction and resulting in skeletal muscle relaxation.[1] Beyond its primary action at nAChRs, it has also been shown to antagonize 5-HT₃ and GABAₐ receptors.[4][5] Due to its well-characterized mechanism, this compound is a critical tool in pharmacological research for studying neuromuscular transmission and nicotinic receptor function.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and ex vivo research applications.
Data Presentation: Properties of (+)-Tubocurarine Chloride
The following table summarizes the key quantitative data for (+)-tubocurarine chloride, essential for accurate solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 681.65 g/mol (as hydrochloride salt) | [5] |
| Appearance | White or slightly yellow-white crystalline powder | [6] |
| Solubility | • Water: up to 25 mM• DMSO: up to 10 mM• Alcohol (Ethanol): 1:30 (w/v) | [4][5][6] |
| Storage (Solid) | +4°C, desiccated and protected from light. | [4][6] |
| Storage (Solutions) | • Short-term (daily use): Prepare fresh.• Long-term (up to 1 month): Aliquot and store at -20°C. | [4] |
| Solution Stability | A 3 mg/mL solution in polypropylene (B1209903) syringes is stable for at least 90 days at 4°C (<1% loss) and 45 days at 25°C (<10% loss). | [7] |
| pH (1% aqueous solution) | 4.0 - 6.0 | [6] |
| Binding Affinity (nAChR) | • IC₅₀: 41 nM (on BC3H-1 cells)• K_d (high affinity): 35 nM• K_d (low affinity): 1.2 µM• K_b: 390 nM - 3.6 µM (neuronal) | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a high-concentration stock solution that can be diluted for various experimental needs.
Materials:
-
(+)-Tubocurarine chloride powder (M.Wt: 681.65 g/mol )
-
Nuclease-free, sterile water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Safety Precautions:
-
This compound is a potent neurotoxin. Handle the powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and any direct contact with skin or eyes.[6]
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of (+)-tubocurarine chloride needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 681.65 g/mol x 1000 mg/g = 6.82 mg
-
-
Weighing: Carefully weigh out 6.82 mg of (+)-tubocurarine chloride powder on a calibrated balance and place it into a sterile microcentrifuge tube.
-
Solubilization:
-
Add 1 mL of sterile water to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.
-
For long-term storage, place the aliquots at -20°C for up to one month.[4] For short-term storage (up to 90 days), 4°C is also a viable option.[7]
-
Protocol 2: Preparation of a 100 µM Working Solution
This protocol details the dilution of the stock solution to a typical working concentration for cell-based or tissue assays.
Materials:
-
10 mM (+)-tubocurarine chloride stock solution
-
Appropriate physiological buffer (e.g., Krebs-Henseleit solution, Tyrode's solution, or cell culture medium)
-
Sterile tubes and pipettes
Methodology:
-
Thawing: Retrieve one aliquot of the 10 mM stock solution from the -20°C freezer. Allow it to thaw completely at room temperature. Before use, ensure there is no precipitate.[4]
-
Dilution Calculation (Serial Dilution): To prepare 1 mL of a 100 µM working solution, a 1:100 dilution is required.
-
V₁ (Volume of Stock) = (C₂ x V₂) / C₁
-
V₁ = (100 µM x 1000 µL) / 10000 µM = 10 µL
-
-
Preparation:
-
Pipette 990 µL of the desired physiological buffer into a new sterile tube.
-
Add 10 µL of the 10 mM stock solution to the buffer.
-
Gently mix by pipetting up and down or by brief vortexing.
-
-
Usage: The working solution should be prepared fresh on the day of the experiment for best results.[4] Do not store diluted working solutions for extended periods.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound research solutions.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway: Mechanism of Action
This diagram illustrates how this compound competitively antagonizes the nicotinic acetylcholine receptor at the neuromuscular junction.
Caption: this compound competitively blocks nAChRs.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound - Humanitas.net [humanitas.net]
- 3. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 4. (+)-Tubocurarine chloride [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Stability of this compound chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Effective Dose of Tubocurarine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the effective dose of d-tubocurarine, a non-depolarizing neuromuscular blocking agent, in various animal models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for determining the effective dose (ED50).
Introduction
d-Tubocurarine is a classic neuromuscular blocking agent that acts as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, tubocurarine prevents depolarization of the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. It has been historically used in research to study neuromuscular transmission and as an adjunct in anesthesia to induce muscle relaxation. Due to its significant side effects, including histamine (B1213489) release and ganglion blockade, its clinical use has been largely superseded by newer, safer agents. However, it remains a valuable tool in preclinical research for studying the effects of neuromuscular blockade.
Mechanism of Action
This compound is a competitive antagonist at the nicotinic acetylcholine receptor. This means it binds to the same site as acetylcholine on the receptor but does not activate it. By occupying the binding sites, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thus inhibiting muscle contraction. This blockade is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor like neostigmine.
Quantitative Data: Effective and Lethal Doses of this compound
The effective dose (ED50) and lethal dose (LD50) of this compound can vary significantly between species and even between different muscles within the same animal. The following table summarizes available data for several common animal models. It is crucial to note that these values are often context-dependent, influenced by factors such as the anesthetic used, the specific muscle being studied, and the method of administration.
| Animal Model | Parameter | Dose | Route of Administration | Notes |
| Mouse | LD50 | 0.13 mg/kg | Intravenous | The lethal dose causing respiratory failure. The ED50 for neuromuscular blockade would be lower than this value.[1] |
| Rabbit | LD50 | 0.146 mg/kg | Intravenous | The lethal dose.[1] Another study showed no neuromuscular blocking effect at 0.1 mg/kg, while doses greater than 1 mg/kg produced 100% blockade.[2] A common bioassay is the "head-drop" method.[1][2] |
| Rat | N/A | Doses up to 0.30 mg/kg | Intravenous | Used to establish dose-response relationships for neuromuscular blockade.[3] An in vitro study on the phrenic nerve-diaphragm preparation reported an IC50 of 3.8 µM.[4] |
| Cat | ED50 | 105 µg/kg (0.105 mg/kg) | Intravenous | For the gastrocnemius muscle.[5] |
| ED50 | 150 µg/kg (0.150 mg/kg) | Intravenous | For the soleus muscle.[5] | |
| Human | ED50 | 0.236 mg/kg | Intravenous | Determined using continuous infusion.[6] |
| ED95 | 0.449 - 0.529 mg/kg | Intravenous | The dose required to produce 95% block of the twitch height. |
Experimental Protocols
In Vivo Determination of Neuromuscular Blockade in Rodents (Twitch Tension Method)
This protocol describes the in vivo measurement of neuromuscular blockade by monitoring the twitch response of a specific muscle following nerve stimulation.
Materials:
-
Anesthetized animal (e.g., rat)
-
d-Tubocurarine solution
-
Force-displacement transducer
-
Nerve stimulator with needle electrodes
-
Data acquisition system
-
Mechanical ventilator
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. It is crucial to ensure a stable plane of anesthesia throughout the experiment. Place the animal on a heating pad to maintain body temperature.
-
Surgical Preparation: Expose the desired nerve-muscle preparation (e.g., sciatic nerve and tibialis anterior or gastrocnemius muscle in the rat). Isolate the distal tendon of the muscle and attach it to a force-displacement transducer.
-
Nerve Stimulation: Place stimulating electrodes on the isolated nerve. Deliver supramaximal square wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit a baseline twitch response.
-
Drug Administration: Administer d-tubocurarine intravenously. The dose can be given as a single bolus or in cumulative doses to construct a dose-response curve.
-
Data Recording: Continuously record the twitch tension. The percentage of blockade is calculated as the reduction in twitch height compared to the baseline.
-
Train-of-Four (TOF) Monitoring: To assess the degree of neuromuscular blockade more dynamically, apply a train-of-four stimulation (four supramaximal stimuli at 2 Hz). The ratio of the fourth twitch height (T4) to the first twitch height (T1) is a sensitive measure of non-depolarizing neuromuscular blockade. A decrease in the T4/T1 ratio indicates fade, which is characteristic of this type of block.
-
Dose-Response Curve: Administer increasing doses of this compound and record the corresponding percentage of twitch depression. Plot the dose against the response to determine the ED50 (the dose that produces a 50% reduction in twitch height).
-
Animal Monitoring and Recovery: Throughout the procedure, monitor the animal's vital signs. As this compound will paralyze the respiratory muscles, mechanical ventilation is essential. After the experiment, the animal should be maintained on the ventilator until the neuromuscular blockade has resolved, or euthanized according to approved protocols.
Rabbit Head-Drop Bioassay
This is a classic bioassay for determining the potency of a neuromuscular blocking agent.[1][2]
Materials:
-
Healthy rabbits (2-2.5 kg)
-
d-Tubocurarine standard solution (e.g., 0.012% w/v in saline)
-
Test solution of d-tubocurarine
-
Infusion pump
-
Rabbit restrainer
Procedure:
-
Animal Preparation: Place the rabbit in a restrainer that allows for free movement of the head.
-
Drug Infusion: Infuse the standard or test solution of d-tubocurarine at a constant rate into the marginal ear vein.
-
Endpoint Determination: The endpoint is reached when the neck muscles are relaxed to the point where the rabbit can no longer hold its head up (the "head-drop").
-
Dose Calculation: The total volume of solution infused to reach the endpoint is recorded.
-
Cross-over Design: To minimize biological variability, a cross-over design is recommended. On a subsequent day, the rabbits that received the standard solution are given the test solution, and vice-versa.
-
Potency Calculation: The potency of the test solution is calculated by comparing the mean dose required to produce the head-drop to that of the standard solution.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
References
- 1. Bio assay of d-tubocurarine | PDF [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. Kinetics of d-tubocurarine disposition and pharmacologic response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubocurarine as a Tool for Studying Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid originally derived from the South American poison curare, has been a foundational pharmacological tool in the study of synaptic transmission.[1][2][3] As a potent, non-depolarizing neuromuscular blocking agent, its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[4][5][6] This property has made it an invaluable instrument for elucidating the fundamental principles of chemical neurotransmission, from the quantal nature of neurotransmitter release to the biophysical properties of postsynaptic receptors. These application notes provide an overview of this compound's mechanism of action, quantitative data on its interaction with nAChRs, and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound exerts its effects primarily at the postsynaptic membrane of the neuromuscular junction. It binds to the same recognition sites as the endogenous neurotransmitter, acetylcholine (ACh), on the nAChR without activating the receptor's intrinsic ion channel.[1][5] This competitive binding reduces the probability of ACh activating the receptors, thereby diminishing the amplitude of the end-plate potential (EPP) and, at sufficient concentrations, preventing the generation of a muscle action potential and subsequent contraction.[4][7] The effects of this compound can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, through the application of an acetylcholinesterase inhibitor like neostigmine.[1][4]
While its principal action is postsynaptic, studies have also suggested that this compound can have prejunctional effects, influencing neurotransmitter release, particularly during high-frequency stimulation.[8][9][10][11] This is thought to be mediated by the blockade of presynaptic nAChRs that normally facilitate acetylcholine mobilization and release.[1][9]
Data Presentation: Quantitative Parameters of this compound
The following table summarizes key quantitative data for this compound's interaction with nicotinic acetylcholine receptors from various preparations. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Species/Preparation | Comments | Reference(s) |
| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR (BC3H-1 cells) | Equilibrium inhibition measured via macroscopic current recordings. | [12][13] |
| K_d (High-affinity) | 35 nM | Torpedo nAChR | Determined by photoaffinity labeling with d-[³H]this compound. | [14] |
| K_d (Low-affinity) | 1.2 µM | Torpedo nAChR | Determined by photoaffinity labeling with d-[³H]this compound. | [14] |
| K_d (Competitive Block) | 0.34 µM | Frog neuromuscular junction | Determined by equilibrium dose-ratio measurements. Not dependent on membrane potential. | [15] |
| K_d (Open Channel Block) | ~0.12 µM at -70 mV | Frog neuromuscular junction | Strongly voltage-dependent block. | [15][16] |
| K_d (Open Channel Block) | ~0.02 µM at -12 mV | Frog neuromuscular junction | Strongly voltage-dependent block. | [15][16] |
| Association Rate (k_on) | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | Measured using a rapid perfusion system. | [12][13] |
| Association Rate (k_on) | 8.9 x 10⁸ M⁻¹s⁻¹ | Frog neuromuscular junction | Estimated by non-linear regression of miniature end-plate currents. | [17][18] |
| Dissociation Rate (k_off) | 5.9 ± 1.3 s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | Measured using a rapid perfusion system. | [12][13] |
| Time of Onset | ~5 minutes | Human | Relatively slow onset of neuromuscular blockade. | [5] |
| Duration of Action | 60 to 120 minutes | Human | Long-acting neuromuscular blocker. | [5] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of End-Plate Potentials (EPPs) at the Neuromuscular Junction
This protocol describes the use of this compound to isolate and study postsynaptic EPPs by blocking muscle contraction.
Objective: To record EPPs in a muscle fiber preparation while preventing muscle contraction, allowing for the study of synaptic transmission under controlled conditions.
Materials:
-
Isolated nerve-muscle preparation (e.g., frog sartorius, rat diaphragm).
-
Physiological saline solution appropriate for the preparation.
-
This compound chloride stock solution (e.g., 1 mM in water).
-
Microelectrodes for intracellular recording (10-20 MΩ resistance).
-
Micromanipulators.
-
Suction electrode for nerve stimulation.
-
Stimulator.
-
Amplifier and data acquisition system.
-
Dissection microscope.
Procedure:
-
Preparation Dissection: Dissect the nerve-muscle preparation and pin it in a recording chamber filled with physiological saline.
-
Electrode Placement: Place the stimulating suction electrode on the motor nerve. Using a micromanipulator, insert an intracellular recording microelectrode into a muscle fiber near the end-plate region.
-
Control Recording: Stimulate the nerve with single pulses and record the resulting action potentials and muscle twitches.
-
Application of this compound: Add this compound to the bathing solution to achieve the desired final concentration (e.g., 1-5 µM). Allow sufficient time for equilibration (typically 10-15 minutes).
-
EPP Recording: Stimulate the nerve again. The muscle contraction should be blocked. Record the sub-threshold depolarizations, which are the EPPs.
-
Data Analysis: Measure the amplitude, rise time, and decay time of the recorded EPPs. These parameters can be used to study the effects of various experimental manipulations on synaptic transmission.
Protocol 2: Iontophoretic Application of Acetylcholine and this compound
This protocol allows for the precise and localized application of ACh and this compound to the postsynaptic membrane, enabling the study of receptor kinetics and competitive antagonism.
Objective: To quantitatively assess the competitive antagonism of this compound on nAChRs by applying controlled amounts of ACh and this compound directly to the end-plate.
Materials:
-
Isolated muscle fiber preparation.
-
High-resistance micropipettes for iontophoresis (50-150 MΩ).
-
Solutions for iontophoresis: Acetylcholine chloride (e.g., 1 M) and this compound chloride (e.g., 5 mM).
-
Iontophoresis pump/current source.
-
Intracellular recording setup as described in Protocol 1.
Procedure:
-
Preparation and Intracellular Recording: Prepare the muscle fiber and establish a stable intracellular recording as described above.
-
Iontophoresis Pipette Placement: Fill a twin-barreled micropipette with ACh and this compound solutions. Using a micromanipulator, position the tip of the iontophoresis pipette close to the end-plate region identified by the fastest rising miniature EPPs (mEPPs).
-
Control ACh Application: Apply brief pulses of positive current to the ACh barrel to eject ACh and evoke depolarizing potentials (ACh potentials). Adjust the current and duration to obtain consistent responses.
-
This compound Application: Apply a steady retaining (negative) current to the this compound barrel to prevent leakage. To apply this compound, reverse the polarity to a positive ejecting current.
-
Assessing Antagonism: During a steady application of this compound, periodically apply ACh pulses and record the diminished ACh potentials.
-
Data Analysis: Plot the amplitude of the ACh potential as a function of the this compound application to generate a dose-response curve and determine the inhibitory concentration. The kinetics of onset and recovery from this compound block can also be studied.[19][20]
Mandatory Visualizations
References
- 1. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 5. This compound chloride - Wikipedia [en.wikipedia.org]
- 6. This compound - Humanitas.net [humanitas.net]
- 7. The action of this compound and atropine on the normal and denervated rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on end-plate current rundown and quantal content during rapid nerve stimulation in the snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The kinetics of this compound action and restricted diffusion within the synaptic cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The kinetics of this compound action and restricted diffusion within the synaptic cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tubocurarine in Isolated Nerve-Muscle Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine, a non-depolarizing neuromuscular blocking agent, has historically served as a cornerstone in the study of neuromuscular transmission.[1][2][3] As the primary active component of curare, it functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[2][4] This action prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction.[2] Although its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, this compound remains an invaluable tool in preclinical research for investigating the physiology and pharmacology of the neuromuscular junction.[1][2][4]
These application notes provide detailed protocols for the use of this compound in isolated nerve-muscle preparations, a classic experimental model for studying neuromuscular blockade. The protocols are designed for researchers, scientists, and drug development professionals to reliably assess the potency and mechanism of action of neuromuscular blocking agents.
Mechanism of Action
This compound exerts its effect by competing with acetylcholine for the binding sites on the nicotinic acetylcholine receptors at the neuromuscular junction.[2][4] By binding to these receptors, this compound prevents the influx of sodium ions that would normally lead to depolarization of the muscle fiber membrane and subsequent muscle contraction. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of an acetylcholinesterase inhibitor like neostigmine.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's activity from various studies on isolated nerve-muscle preparations. These values can vary depending on the specific experimental conditions, including the animal model, muscle type, and temperature.
Table 1: IC50 and Dissociation Constants of this compound
| Parameter | Species/Preparation | Value | Reference |
| IC50 | Embryonic mouse muscle nAChR (BC3H-1 cells) | 41 ± 2 nM | [5] |
| Dissociation Constant (Competitive Block) | Frog muscle end-plates | 0.34 µM | [6][7] |
| Dissociation Constant (Open Channel Block, -70 mV) | Frog muscle end-plates | ~0.12 µM | [6][7] |
| Dissociation Constant (Open Channel Block, -12 mV) | Frog muscle end-plates | ~0.02 µM | [6][7] |
| Effective Concentration (50% twitch reduction) | Rat hemidiaphragm | 1.82 µM | [8] |
| Effective Concentration (50% twitch reduction) | Rat Extensor digitorum longus (EDL) | 0.26 µM | [8] |
Table 2: Kinetic Parameters of this compound Binding
| Parameter | Species/Preparation | Value | Reference |
| Association Rate (l_on) | Embryonic mouse muscle nAChR (BC3H-1 cells) | 1.2 ± 0.2 x 10⁸ M⁻¹ s⁻¹ | [5] |
| Dissociation Rate (l_off) | Embryonic mouse muscle nAChR (BC3H-1 cells) | 5.9 ± 1.3 s⁻¹ | [5] |
Experimental Protocols
Protocol 1: Preparation of an Isolated Rodent (Rat/Mouse) Nerve-Muscle Preparation (e.g., Phrenic Nerve-Diaphragm or Sciatic Nerve-EDL)
This protocol outlines the dissection and mounting of a rodent nerve-muscle preparation for in vitro studies.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, bone rongeurs)
-
Physiological salt solution (e.g., Krebs-Ringer solution), oxygenated with 95% O₂ / 5% CO₂
-
Petri dish
-
Tissue bath with stimulating and recording electrodes
-
Force transducer
-
Micromanipulators
-
Suture thread
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Exsanguinate the animal and perform a thoracotomy to expose the diaphragm and phrenic nerve or dissect the hindlimb to expose the sciatic nerve and extensor digitorum longus (EDL) muscle.
-
Carefully dissect the desired nerve-muscle preparation, ensuring the nerve remains intact and attached to the muscle.[9][10][11]
-
For the phrenic nerve-diaphragm preparation, a section of the diaphragm with the phrenic nerve attached is excised. For the sciatic nerve-EDL preparation, the EDL muscle with the sciatic nerve is isolated.
-
Immediately place the dissected tissue in a petri dish containing chilled, oxygenated physiological salt solution.
-
Mount the preparation in a tissue bath continuously perfused with oxygenated physiological salt solution maintained at a constant temperature (e.g., 32-37°C).
-
Attach the muscle tendon to a force transducer using a suture thread to record isometric contractions.[9][11]
-
Place the nerve in contact with stimulating electrodes.[9][11]
-
Allow the preparation to equilibrate for at least 30-60 minutes before starting the experiment.
Protocol 2: Application of this compound and Measurement of Neuromuscular Blockade
This protocol describes how to apply this compound to the isolated nerve-muscle preparation and quantify its inhibitory effect.
Materials:
-
Mounted nerve-muscle preparation from Protocol 1
-
This compound chloride stock solution
-
Physiological salt solution
-
Peripheral nerve stimulator
-
Data acquisition system
Procedure:
-
Baseline Recordings:
-
Set the nerve stimulator to deliver supramaximal square wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.[12]
-
Record stable baseline twitch tension for at least 10-15 minutes.
-
-
This compound Application:
-
Prepare a series of dilutions of this compound in the physiological salt solution.
-
Add this compound to the tissue bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.
-
Allow the preparation to equilibrate with each concentration of this compound until a stable level of twitch inhibition is observed.
-
-
Data Acquisition and Analysis:
-
Continuously record the twitch tension throughout the experiment.
-
Measure the amplitude of the twitch contractions at baseline and in the presence of different concentrations of this compound.
-
Calculate the percentage of twitch inhibition for each concentration relative to the baseline.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
From the concentration-response curve, determine the IC50 value (the concentration of this compound that produces 50% inhibition of the twitch response).
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 3. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride - Wikipedia [en.wikipedia.org]
- 5. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. An In Vitro Adult Mouse Muscle-nerve Preparation for Studying the Firing Properties of Muscle Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. KoreaMed [koreamed.org]
Application Notes: Tubocurarine as a Tool for Studying Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine, a classic neuromuscular blocking agent, has a long history as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its varied affinity for different nAChR subtypes makes it a valuable pharmacological tool for dissecting the physiological and pathological roles of these diverse ion channels. These application notes provide an overview of this compound's use in nAChR research, including its binding characteristics, and detailed protocols for its application in key experimental paradigms.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[1] They are pentameric structures assembled from a variety of subunits (α1-10, β1-4, γ, δ, ε), giving rise to a wide range of receptor subtypes with distinct pharmacological and biophysical properties.[1] this compound acts as a competitive antagonist, binding to the same site as the endogenous agonist acetylcholine, thereby preventing channel opening and subsequent ion flux.[2]
Data Presentation: this compound Binding Affinities and Potency
The inhibitory potency of this compound varies significantly across different nAChR subtypes. This differential affinity allows researchers to distinguish between receptor populations in various tissues and experimental preparations. The following table summarizes key quantitative data for this compound's interaction with several nAChR subtypes.
| nAChR Subtype | Preparation | Method | Parameter | Value | Reference |
| Muscle-type (embryonic mouse) | BC3H-1 cells | Electrophysiology (patch-clamp) | IC50 | 41 ± 2 nM | [3] |
| Muscle-type (Torpedo) | Torpedo electric organ membranes | Photoaffinity labeling | Kd (high affinity) | 35 nM | [4] |
| Muscle-type (Torpedo) | Torpedo electric organ membranes | Photoaffinity labeling | Kd (low affinity) | 1.2 µM | [4] |
| Neuronal α2β2 (rat) | Xenopus oocytes | Electrophysiology (voltage-clamp) | Kb | 3.6 µM | [5] |
| Neuronal α3β2 (rat) | Xenopus oocytes | Electrophysiology (voltage-clamp) | Kb | 390 nM | [5] |
| Neuronal (bovine adrenal chromaffin cells) | Cultured cells | Catecholamine release assay | IC50 | 0.7 (0.5-0.9) µM | [6] |
| Neuronal (rat superior cervical ganglion) | Isolated neurons | Electrophysiology (patch-clamp) | - | Use-dependent block | [7] |
Note: IC50, Kd, and Kb values represent the concentration of this compound required to produce 50% inhibition, the equilibrium dissociation constant, and the antagonist dissociation constant, respectively. These values can vary depending on the experimental conditions, such as the agonist concentration used and the specific techniques employed.
Experimental Protocols
Electrophysiological Characterization of nAChR Subtypes using Patch-Clamp Technique
This protocol describes the use of this compound to characterize the pharmacology of nAChR subtypes expressed in a cellular system (e.g., cultured neurons or transfected cell lines).
Objective: To determine the inhibitory potency (IC50) of this compound on acetylcholine-evoked currents in cells expressing a specific nAChR subtype.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP, 0.2 GTP, pH 7.2)
-
Acetylcholine (ACh) stock solution
-
This compound chloride stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Continuously perfuse the cell with the external solution.
-
-
ACh Application:
-
Using a rapid perfusion system, apply a concentration of ACh that elicits a submaximal current response (e.g., EC20). This allows for the detection of both potentiation and inhibition.
-
Record the inward current elicited by ACh.
-
-
This compound Application:
-
Prepare a series of dilutions of this compound in the external solution.
-
Pre-apply each concentration of this compound for a set period (e.g., 1-2 minutes) to allow for equilibration.
-
Co-apply ACh (at the same EC20 concentration) with the corresponding this compound concentration and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each this compound concentration.
-
Normalize the current amplitudes to the control response (ACh alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results: A concentration-dependent inhibition of the ACh-evoked current by this compound, allowing for the determination of its potency for the specific nAChR subtype under investigation.
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled antagonist (e.g., [³H]-epibatidine for neuronal nAChRs, ¹²⁵I-α-bungarotoxin for muscle-type nAChRs).
-
Unlabeled this compound chloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).
-
Filtration manifold.
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed amount of membrane preparation.
-
Add a fixed concentration of the radiolabeled antagonist (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, include tubes with an excess of a high-affinity unlabeled ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).
-
Bring all tubes to a final volume with binding buffer.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail or in gamma counter tubes.
-
Measure the radioactivity using a liquid scintillation counter or a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results: A displacement curve showing that increasing concentrations of this compound inhibit the binding of the radioligand, from which the affinity of this compound for the receptor can be calculated.
Mandatory Visualizations
Caption: Competitive antagonism of nAChR by this compound.
Caption: Workflow for determining this compound IC50 using patch-clamp.
Caption: Relationship between nAChR subtype and this compound potency.
References
- 1. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor protection studies to characterize neuronal nicotinic receptors: this compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of this compound on nicotinic cholinoreceptors of neurons of the sympathetic ganglia of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuromuscular Block with Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine is a classic non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][2][3] Its primary action is to block the binding of acetylcholine (ACh), thereby preventing muscle cell depolarization and leading to skeletal muscle relaxation and paralysis.[1][2] Understanding the experimental design for assessing the effects of this compound is crucial for research in pharmacology, anesthesiology, and the development of new neuromuscular blocking drugs. These application notes provide detailed protocols for in vitro and in vivo models to characterize the neuromuscular blocking effects of this compound.
Mechanism of Action
This compound competitively binds to the α-subunits of the postsynaptic nAChRs at the motor endplate.[1][4] This prevents ACh from binding and opening the ion channel, thus inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle fiber membrane. The block is reversible and can be overcome by increasing the concentration of ACh at the synapse, for instance, by administering an acetylcholinesterase inhibitor like neostigmine.[1]
Key Concepts in Neuromuscular Blockade Assessment
-
Dose-Response Relationship: This describes the relationship between the dose of this compound and the magnitude of the neuromuscular block. Key parameters include ED50 (the dose required to produce a 50% block) and ED95 (the dose required to produce a 95% block of the twitch height).[5][6]
-
Onset and Duration of Action: The time it takes for the neuromuscular block to reach its maximum effect after administration and the total time the block remains effective. This compound has a relatively slow onset of around 5 minutes and a long duration of action, lasting from 60 to 120 minutes.[2]
-
Train-of-Four (TOF) Stimulation: A common method for monitoring neuromuscular blockade, involving four supramaximal electrical stimuli delivered to a motor nerve at a frequency of 2 Hz. In the presence of a non-depolarizing blocker like this compound, the response to successive stimuli fades. The TOF ratio (T4/T1) is a measure of the degree of block.[7][8][9]
Data Presentation
The following tables summarize quantitative data for this compound from various experimental models.
Table 1: In Vivo Dose-Response Data for this compound
| Species | Anesthesia | Nerve Stimulated | Muscle Monitored | ED50 | ED95 | Citation |
| Human | Nitrous oxide-oxygen-morphine-thiopental | Ulnar Nerve | Thumb Adduction | 0.25 mg/kg (at 0.1 Hz) | 0.52 mg/kg (at 0.1 Hz) | [6] |
| Human | Nitrous oxide-oxygen-morphine-thiopental | Ulnar Nerve | Thumb Adduction | 0.07 mg/kg (at 1.0 Hz) | 0.15 mg/kg (at 1.0 Hz) | [6] |
| Human | Not specified | Not specified | Not specified | Not specified | 449-529 µg/kg | [5] |
| Cat | Not specified | Not specified | Gastrocnemius (fast twitch) | 105 µg/kg | Not specified | [8] |
| Cat | Not specified | Not specified | Soleus (slow twitch) | 150 µg/kg | Not specified | [8] |
Table 2: In Vitro Potency of this compound
| Preparation | Species | Parameter | Value | Citation |
| Phrenic nerve-hemidiaphragm | Rat | EC50 (twitch depression) | 1.82 µM | [10] |
| Extensor digitorum longus nerve-muscle | Rat | EC50 (twitch depression) | 0.26 µM | [10] |
| Phrenic nerve-hemidiaphragm | Guinea Pig | EC50 (neuromuscular blockade) | Not specified | [11] |
| Frog muscle end-plates | Frog | Dissociation Constant (competitive block) | 0.34 µM | [12][13] |
| Frog muscle end-plates | Frog | Dissociation Constant (open channel block) | 0.12 µM at -70 mV | [12][13] |
| Frog rectus abdominis | Frog | Inhibition of ACh-induced contraction (10µg) | 44% | [14] |
Experimental Protocols
In Vitro: Rat Phrenic Nerve-Hemidiaphragm Preparation
This is a classic and robust in vitro method for studying the effects of neuromuscular blocking agents.[15][16][17]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Physiological data acquisition system
-
d-Tubocurarine chloride stock solution
Procedure:
-
Preparation of the Tissue:
-
Euthanize the rat by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Open the thoracic and abdominal cavities to expose the diaphragm.
-
Carefully dissect the hemidiaphragm with the phrenic nerve attached.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the central tendon of the diaphragm to a force-displacement transducer and the rib base to a fixed point in the organ bath.
-
-
Stimulation and Recording:
-
Place the phrenic nerve on a bipolar platinum electrode.
-
Apply a resting tension of 1 g to the muscle.
-
Stimulate the phrenic nerve with supramaximal square wave pulses (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable twitch response is achieved.
-
-
Application of this compound:
-
Record a stable baseline of twitch contractions.
-
Add d-tubocurarine to the organ bath in a cumulative or single-dose manner to construct a dose-response curve.
-
For a cumulative dose-response curve, add increasing concentrations of this compound at regular intervals (e.g., every 15-20 minutes or once a plateau in the response is reached).
-
Record the percentage inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of neuromuscular block for each concentration of this compound relative to the baseline twitch height.
-
Plot the percentage of block against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal block).
-
In Vivo: Rat Sciatic Nerve-Gastrocnemius Muscle Preparation
This in vivo model allows for the assessment of neuromuscular blockade in a whole animal system.[18]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)
-
Stimulating electrodes
-
Force transducer
-
Data acquisition system
-
d-Tubocurarine chloride solution for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.
-
Make an incision in the thigh to expose the sciatic nerve and the gastrocnemius muscle.
-
Isolate the sciatic nerve and place stimulating electrodes around it.
-
Detach the tendon of the gastrocnemius muscle from the calcaneus and attach it to a force transducer.
-
Maintain the animal's body temperature at 37°C.
-
-
Stimulation and Recording:
-
Stimulate the sciatic nerve with supramaximal single twitches (e.g., at 0.1 Hz) or with a train-of-four (TOF) pattern (2 Hz for 2 seconds).
-
Record the baseline muscle twitch tension or the TOF response.
-
-
Administration of this compound:
-
Administer d-tubocurarine intravenously (e.g., via the tail vein) or intraperitoneally.
-
Record the neuromuscular response continuously to determine the onset of action, maximal block, and duration of action.
-
For dose-response studies, administer increasing doses of this compound and measure the resulting twitch depression.
-
-
Data Analysis:
-
Quantify the degree of neuromuscular block as a percentage reduction in twitch height from the pre-drug control.
-
For TOF stimulation, calculate the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch).
-
Construct dose-response curves and determine the ED50 and ED95.
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction.
Caption: Mechanism of action of this compound.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. This compound - Humanitas.net [humanitas.net]
- 4. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curves for pancuronium and this compound: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 8. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openanesthesia.org [openanesthesia.org]
- 10. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. firsthope.co.in [firsthope.co.in]
Application Notes and Protocols for Reversing Tubocurarine-Induced Paralysis in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine is a non-depolarizing neuromuscular blocking agent historically used to induce muscle relaxation during surgical procedures. In a laboratory setting, it is a valuable tool for studying the physiology and pharmacology of the neuromuscular junction. The ability to reliably reverse this compound-induced paralysis is critical for the ethical and successful execution of such studies, ensuring the well-being of the animal subjects and the integrity of the experimental data.
These application notes provide detailed protocols for the reversal of this compound-induced neuromuscular blockade in laboratory animals, focusing on two primary classes of reversal agents: acetylcholinesterase inhibitors and selective relaxant-binding agents. This document outlines the mechanisms of action, provides quantitative data for effective dosages, and details experimental procedures for induction, monitoring, and reversal of paralysis.
Mechanisms of Reversal
Acetylcholinesterase Inhibitors (e.g., Neostigmine)
This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate, preventing acetylcholine (ACh) from binding and causing muscle contraction.[1] Acetylcholinesterase inhibitors, such as neostigmine (B1678181), function by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of ACh in the synaptic cleft.[2][3] This inhibition leads to an accumulation of ACh, which can then more effectively compete with this compound for binding to nAChRs, thereby restoring neuromuscular transmission.[2][4]
Selective Relaxant-Binding Agents (e.g., Sugammadex)
Sugammadex (B611050) is a modified gamma-cyclodextrin (B1674603) that acts as a selective relaxant-binding agent.[5][6] It encapsulates steroidal non-depolarizing neuromuscular blocking agents, such as rocuronium (B1662866) and vecuronium, forming a tight, water-soluble complex.[7][8] While this compound is a benzylisoquinolinium compound and not the primary target for sugammadex, the principles of encapsulation provide a novel mechanism for reversal that is independent of the cholinergic system. It is important to note that the efficacy of sugammadex for the reversal of this compound is not as well-established as it is for steroidal neuromuscular blockers.[9]
Quantitative Data for Paralysis and Reversal
The following tables summarize key quantitative data for the induction of paralysis with d-tubocurarine and its reversal with neostigmine in laboratory animals. Doses are provided as a guide and may require optimization based on the specific animal model, anesthetic regimen, and depth of neuromuscular blockade.
Table 1: d-Tubocurarine Dosage for Neuromuscular Blockade in Rats
| Parameter | Value | Species | Notes |
| ED50 (Intravenous) | Varies by muscle | Rat | The diaphragm is more resistant to d-tubocurarine than peripheral limb muscles.[10] |
| Concentration for 50% twitch depression (in vitro) | 1.82 µM (hemidiaphragm) | Rat | |
| Concentration for 50% twitch depression (in vitro) | 0.26 µM (extensor digitorum longus) | Rat |
ED50: Effective dose for 50% of the maximal response.
Table 2: Neostigmine Dosage for Reversal of Neuromuscular Blockade
| Parameter | Value | Species | Notes |
| Reversal Dose (IV) | 0.03 - 0.07 mg/kg | Human (clinical data) | Often administered with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract muscarinic side effects.[11] |
| Reversal Dose (in vitro) | 1 µmol/litre | Mouse | Continued to produce some antagonism of this compound-induced block even after complete cholinesterase inactivation.[12] |
Experimental Protocols
Protocol for Induction and Reversal of this compound-Induced Paralysis in Rats
4.1.1 Materials
-
d-tubocurarine chloride solution
-
Neostigmine methylsulfate (B1228091) solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Mechanical ventilator
-
Peripheral nerve stimulator
-
Force transducer or electromyography (EMG) recording equipment
-
Data acquisition system
-
Heating pad to maintain body temperature
-
Intravenous (IV) catheter and infusion pump
-
Saline solution
4.1.2 Anesthesia and Surgical Preparation
-
Anesthetize the rat using an approved protocol. The depth of anesthesia should be sufficient to prevent any pain or distress.[13]
-
Place the animal on a heating pad to maintain core body temperature between 36.5°C and 37.5°C.
-
Perform a tracheotomy and connect the animal to a mechanical ventilator. Adjust the ventilator settings (tidal volume and respiratory rate) to maintain normal blood gas levels.
-
Insert an IV catheter into a suitable vein (e.g., tail vein, femoral vein) for drug administration.
-
Expose the sciatic nerve and attach stimulating electrodes.
-
Attach a force transducer to the tendon of the tibialis anterior muscle or place recording electrodes for EMG to monitor muscle twitch response.[14]
4.1.3 Induction of Neuromuscular Blockade
-
Administer a baseline stimulation to the sciatic nerve (e.g., single twitch at 0.1 Hz or train-of-four [TOF] stimulation at 2 Hz) and record the baseline muscle response.[15]
-
Administer d-tubocurarine intravenously. The dose will need to be determined empirically, but a starting point can be estimated from available literature.
-
Continuously monitor the muscle twitch response. The onset of paralysis is indicated by a decrease in the twitch amplitude.
-
Maintain the desired level of neuromuscular blockade (e.g., 90-95% twitch depression) by adjusting the infusion rate of d-tubocurarine or administering bolus injections as needed.
4.1.4 Reversal of Neuromuscular Blockade
-
Once the experimental procedure requiring paralysis is complete, cease the administration of d-tubocurarine.
-
Allow for some degree of spontaneous recovery. It is generally recommended to wait until at least two twitches of the TOF are visible before administering a reversal agent.[16]
-
Administer neostigmine intravenously. A starting dose can be based on clinical data, but should be optimized for the animal model.[11]
-
Concurrently, or just prior to neostigmine administration, administer an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract the muscarinic side effects of neostigmine, such as bradycardia and increased secretions.[3]
-
Continuously monitor the recovery of the muscle twitch response. Full reversal is typically considered a TOF ratio of ≥ 0.9.[17]
-
Once neuromuscular function has fully recovered, wean the animal from the ventilator and monitor for spontaneous and effective breathing before discontinuing anesthesia.
4.1.5 Monitoring
Throughout the procedure, it is crucial to monitor vital signs, including heart rate, blood pressure, and body temperature, to ensure the physiological stability of the animal.[18]
Visualizations
Signaling Pathway of this compound and Neostigmine at the Neuromuscular Junction
Caption: Mechanism of this compound blockade and neostigmine reversal at the neuromuscular junction.
Experimental Workflow for Reversal of this compound-Induced Paralysis
Caption: Workflow for inducing and reversing this compound paralysis in a laboratory setting.
Conclusion
The successful reversal of this compound-induced paralysis is a critical component of in vivo neuromuscular research. A thorough understanding of the mechanisms of action of reversal agents, coupled with careful dose selection and meticulous monitoring, is essential for obtaining reliable experimental data and ensuring the ethical treatment of laboratory animals. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement effective strategies for the reversal of neuromuscular blockade in their specific experimental models.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Neostigmine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Prejunctional action of neostigmine on mouse neuromuscular preparations [pubmed.ncbi.nlm.nih.gov]
- 13. acuc.berkeley.edu [acuc.berkeley.edu]
- 14. Kinetics of d-tubocurarine disposition and pharmacologic response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.wfsahq.org [resources.wfsahq.org]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Article - Standard on Monitoring Anim... [policies.unc.edu]
Application Notes and Protocols for Tubocurarine Hydrochloride in Surgical Muscle Relaxation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tubocurarine hydrochloride for inducing surgical muscle relaxation in a research setting. The information is intended for professionals in drug development and scientific research.
Introduction
This compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] By blocking these receptors, this compound prevents acetylcholine (ACh) from binding, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[1] Historically used in clinical anesthesia, its application in research continues to be valuable for studies involving neuromuscular function and the development of novel muscle relaxants.
Mechanism of Action
This compound hydrochloride competitively blocks nAChRs at the motor endplate. This antagonism prevents the depolarization of the postsynaptic membrane that is necessary for initiating an action potential and subsequent muscle contraction. The blockade can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for example, through the administration of an acetylcholinesterase inhibitor like neostigmine (B1678181).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound can vary across different species. Understanding these parameters is crucial for designing and interpreting experimental studies.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound Hydrochloride
| Parameter | Species | Value | Reference |
| ED50 | Cat (gastrocnemius muscle) | 105 µg/kg | [2] |
| Cat (soleus muscle) | 150 µg/kg | [2] | |
| EC50 | Rat (hemidiaphragm) | 1.82 µM | [3] |
| Rat (extensor digitorum longus) | 0.26 µM | [3] | |
| LD50 | Mouse (intravenous) | 0.13 mg/kg | |
| Rabbit (intravenous) | 0.146 mg/kg | ||
| Elimination Half-Life | Dog | 77.4 minutes (second phase) | |
| Duration of Action | Human | 30-60 minutes | [4] |
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound hydrochloride at the neuromuscular junction.
Caption: Mechanism of this compound at the neuromuscular junction.
Experimental Protocols
The following protocols provide a detailed methodology for the administration of this compound hydrochloride and the assessment of neuromuscular blockade in a research setting.
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in Rats
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).
- The trachea is cannulated to allow for artificial ventilation.
- The jugular vein is cannulated for intravenous drug administration.
- The sciatic nerve is dissected free for stimulation.
- The gastrocnemius muscle tension is measured using a force transducer.
- Body temperature is maintained at 37°C using a heating pad.
2. Neuromuscular Monitoring:
- The sciatic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms (B15284909) duration.
- A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds) is applied.
- The twitch tension of the gastrocnemius muscle is recorded using a data acquisition system.
- The baseline twitch tension is recorded for at least 15 minutes before drug administration.
3. This compound Administration:
- Prepare a stock solution of this compound hydrochloride in sterile saline.
- Administer a bolus dose of this compound intravenously. A starting dose of 0.1 mg/kg can be used, with subsequent doses adjusted to achieve the desired level of neuromuscular blockade.
- The degree of neuromuscular blockade is quantified by the reduction in the height of the first twitch (T1) of the TOF and the TOF ratio (T4/T1).
4. Data Analysis:
- Calculate the percentage of twitch depression relative to the baseline.
- Determine the onset time (time to maximum blockade) and duration of action (time from injection to 25% recovery of T1).
- The ED50 (dose required to produce 50% twitch depression) can be determined by constructing a dose-response curve.
5. Reversal of Blockade (Optional):
- To reverse the neuromuscular blockade, administer an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.05 mg/kg, IV) concurrently with an anticholinergic agent like atropine (B194438) (e.g., 0.02 mg/kg, IV) to counteract muscarinic side effects.[5][6]
- Monitor the recovery of twitch tension and the TOF ratio.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo neuromuscular blockade experiment.
Caption: General workflow for in vivo neuromuscular blockade studies.
Important Considerations
-
Ventilation: Animals must be mechanically ventilated throughout the experiment as this compound will paralyze the respiratory muscles.
-
Anesthesia: The choice of anesthetic can influence the neuromuscular blocking effect of this compound. Inhalational anesthetics, for example, can potentiate the block.
-
Temperature Control: Hypothermia can prolong the duration of neuromuscular blockade. Maintaining the animal's body temperature is critical.
-
Monitoring: Continuous monitoring of physiological parameters such as heart rate, blood pressure, and end-tidal CO2 is essential for animal welfare and data quality.
-
Histamine (B1213489) Release: this compound can cause histamine release, which may lead to hypotension and bronchospasm. This should be considered when interpreting cardiovascular data.
-
Reversal: The effectiveness of reversal agents like neostigmine is dependent on the depth of the neuromuscular blockade.[1][6]
Conclusion
This compound hydrochloride remains a valuable tool for research into neuromuscular function. By following these detailed application notes and protocols, researchers can effectively and responsibly utilize this compound to achieve surgical muscle relaxation in their experimental models, leading to reliable and reproducible results. Careful attention to experimental detail, particularly concerning animal welfare and physiological monitoring, is paramount for the successful application of this compound in research.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of non-depolarizing block by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible curarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models of Neurocusmular Junctions Using Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction.[1][2] Dysfunction of the NMJ is implicated in a variety of debilitating neuromuscular diseases. In vitro models of the NMJ have become indispensable tools for studying its physiology, pathology, and for the screening of potential therapeutic agents. These models range from simple co-cultures of motor neurons and muscle cells to more complex organ-on-a-chip systems that better recapitulate the in vivo environment.[1][2][3][4]
A key component in the validation and functional assessment of these in vitro NMJ models is the use of specific pharmacological agents. Tubocurarine, a classic non-depolarizing neuromuscular blocking agent, serves as a valuable tool for confirming the presence of functional nicotinic acetylcholine (B1216132) receptors (nAChRs) and for quantifying the efficacy of neuromuscular transmission.[5] As a competitive antagonist of acetylcholine (ACh), this compound blocks the nAChRs at the postsynaptic membrane, thereby inhibiting muscle contraction initiated by motor neuron activity.[5]
These application notes provide detailed protocols for establishing and utilizing in vitro NMJ models and for employing this compound to assess their function.
In Vitro Neuromuscular Junction Models
A variety of in vitro models have been developed to study the NMJ, each with its own advantages and limitations. The choice of model often depends on the specific research question, desired throughput, and available resources.
1. 2D Co-culture of Motor Neurons and Myotubes: This is a foundational and widely used model. Motor neurons, often derived from stem cells (e.g., human induced pluripotent stem cells - hiPSCs), are cultured with myoblasts that differentiate and fuse into myotubes.[5][6][7] Over time, the motor neurons extend axons and form functional synapses with the myotubes.[5]
2. 3D Culture Models: To better mimic the in vivo architecture, 3D culture systems have been developed. In these models, motor neurons and muscle progenitors are often mixed in a hydrogel matrix, allowing for self-organization into more physiologically relevant structures.[8][9] These 3D models can exhibit improved muscle fiber maturation and NMJ functionality.[8]
3. Organ-on-a-Chip/Microfluidic Devices: These advanced models utilize microfabrication techniques to create compartmentalized culture systems.[3][10][11][12] This allows for the physical separation of motor neuron cell bodies from the muscle cells, with axons extending through microtunnels to innervate the myotubes, closely mimicking the in vivo arrangement.[10][12] These platforms offer precise control over the cellular microenvironment and are well-suited for drug screening applications.[10][11]
Experimental Protocols
Protocol 1: Establishment of a 2D Co-culture of Human iPSC-derived Motor Neurons and Myotubes
This protocol provides a general framework for establishing a 2D co-culture system. Specific media formulations and differentiation protocols for motor neurons and myoblasts should be optimized based on the specific cell lines used.
Materials:
-
Human iPSC-derived motor neuron progenitors
-
Human myoblasts
-
Myoblast growth medium
-
Myoblast differentiation medium
-
Motor neuron maturation medium
-
Co-culture medium
-
Extracellular matrix (ECM) coating solution (e.g., Matrigel, laminin)
-
Culture plates (e.g., 24-well or 48-well plates)
Procedure:
-
Plate Myoblasts: Coat culture plates with an appropriate ECM solution. Seed human myoblasts at a density that will allow them to reach confluence. Culture the myoblasts in growth medium.
-
Induce Myotube Differentiation: Once the myoblasts are confluent, switch to myoblast differentiation medium to induce their fusion into multinucleated myotubes. This process typically takes 4-7 days.
-
Plate Motor Neurons: Differentiate iPSC-derived motor neuron progenitors into mature motor neurons according to your established protocol. Once differentiated, plate the motor neurons onto the established myotube culture.
-
Co-culture: Culture the motor neurons and myotubes together in a co-culture medium that supports the health of both cell types. Refresh the medium every 2-3 days.
-
NMJ Formation: Allow the co-culture to mature for at least 7-14 days to enable the formation of functional neuromuscular junctions.
Protocol 2: Assessment of NMJ Function with this compound
This protocol describes how to use this compound to confirm the presence and functionality of NMJs in an in vitro model. The primary readout is the inhibition of motor neuron-induced muscle contractions.
Materials:
-
Established in vitro NMJ model (from Protocol 1 or other models)
-
This compound chloride stock solution
-
Culture medium
-
Microscope with video recording capabilities
-
Image analysis software (optional, for quantification)
Procedure:
-
Baseline Activity: Observe the in vitro NMJ culture under the microscope and record baseline spontaneous and/or evoked (if using optogenetics or electrical stimulation) myotube contractions.
-
This compound Application: Prepare a working solution of this compound in the culture medium at the desired concentration. A typical starting concentration is 1-10 µM.
-
Incubation: Add the this compound-containing medium to the culture and incubate.
-
Observation: Observe the culture again and record myotube contractions. A functional NMJ will show a significant reduction or complete cessation of motor neuron-induced contractions in the presence of this compound.
-
Washout (Optional): To confirm the reversibility of the block, the this compound-containing medium can be removed and replaced with fresh medium. Contraction activity should gradually return.
-
Quantification: For a more quantitative analysis, the frequency and amplitude of myotube contractions before and after this compound application can be measured using video analysis software.
Protocol 3: Generating a Dose-Response Curve for this compound
This protocol outlines the steps to determine the potency of this compound in an in vitro NMJ model by generating a dose-response curve and calculating the IC50 value.
Procedure:
-
Prepare a Range of this compound Concentrations: Prepare a series of dilutions of this compound in culture medium, covering a range of concentrations (e.g., from nanomolar to micromolar).
-
Establish Baseline: For each culture or well to be tested, record the baseline level of myotube contractions.
-
Apply this compound: Add each concentration of this compound to a separate culture/well. Include a vehicle control (medium without this compound).
-
Measure Response: After a set incubation period, measure the level of myotube contraction for each concentration. This can be quantified by contraction frequency, amplitude, or another relevant metric.
-
Data Analysis:
-
Normalize the response at each concentration to the baseline activity.
-
Plot the percentage of inhibition of contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that causes 50% inhibition of contraction).
-
Data Presentation
The following tables summarize quantitative data for this compound's effects on various in vitro and ex vivo neuromuscular preparations.
Table 1: this compound IC50 and Dissociation Constants (Kd) in Various Preparations
| Preparation | Parameter | Value (µM) | Reference |
| Frog Muscle End-plates | Kd | 0.34 | --INVALID-LINK--[13] |
| Frog Muscle End-plates (Open Channel) | Kd | 0.12 | --INVALID-LINK--[13] |
| Frog Neuromuscular Junction | Kd | 2.2 - 8.8 | --INVALID-LINK--[14] |
| Mouse Nerve-Diaphragm (37°C) | IC50 | 1.69 | --INVALID-LINK--[15] |
| Mouse Nerve-Diaphragm (25°C) | IC50 | 1.49 | --INVALID-LINK--[15] |
| BC3H-1 Cells (Embryonic Mouse Muscle nAChR) | IC50 | 0.041 | --INVALID-LINK--[16] |
Mandatory Visualizations
Signaling Pathway
Caption: this compound competitively antagonizes acetylcholine at the nAChR.
Experimental Workflow
Caption: Workflow for this compound application in in vitro NMJ models.
References
- 1. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organ-on-a-chip technologies to study neuromuscular disorders: possibilities, limitations, and future hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromuscular disease modeling on a chip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromuscular Junction Formation between Human Stem cell-derived Motoneurons and Human Skeletal Muscle in a Defined System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmcdi.com [fujifilmcdi.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. A 3D culture model of innervated human skeletal muscle enables studies of the adult neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 11. Neuromuscular Junction Two-Organ-on-a-Chip Model Introduction - Creative Biolabs [creative-biolabs.com]
- 12. odtmag.com [odtmag.com]
- 13. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature and potency of d-tubocurarine and pancuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tubocurarine Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-tubocurarine is a benzylisoquinoline alkaloid and a non-depolarizing neuromuscular blocking agent. Historically, it was used as a muscle relaxant during surgical procedures.[1][2] Accurate measurement of its concentration in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, toxicological analysis, and drug development. This document provides detailed application notes and protocols for various techniques used to quantify tubocurarine.
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, are the most common and robust methods for the quantification of this compound in biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable method for this compound analysis. The methodology involves extraction of the analyte from the biological matrix, followed by separation on a C18 column and detection at a specific wavelength.
1. Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add 1.5 mL of cold acetonitrile (B52724).[3][4]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and 10 mM phosphate (B84403) buffer (pH 3.0) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
UV Detection Wavelength: 284 nm.[5]
-
Column Temperature: 30°C.[6]
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and processing them as described above.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.
1. Sample Preparation: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.[7]
-
Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase.
-
Vortex the diluted sample and transfer it to an LC-MS vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
3. Data Analysis
-
Quantify this compound using a stable isotope-labeled internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Immunoassays
Immunoassays, such as Radioimmunoassay (RIA), are highly sensitive methods for detecting this compound. These assays rely on the specific binding of an antibody to the target analyte.
Radioimmunoassay (RIA)
RIA is a classic immunoassay technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites.
1. Reagent Preparation
-
RIA Buffer: Prepare a suitable buffer, such as a phosphate buffer containing bovine serum albumin (BSA) to minimize non-specific binding.[8]
-
Antibody Solution: Dilute the anti-tubocurarine antibody in RIA buffer to a concentration that binds approximately 30-50% of the radiolabeled this compound.
-
Radiolabeled this compound: Prepare a working solution of ³H-tubocurarine or ¹²⁵I-labeled this compound derivative in RIA buffer.[9]
-
Standard Solutions: Prepare a series of this compound standards in RIA buffer or analyte-free serum.
2. Assay Procedure
-
Pipette 100 µL of standard, control, or unknown serum sample into appropriately labeled tubes.
-
Add 100 µL of the diluted anti-tubocurarine antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Add 100 µL of the radiolabeled this compound solution to all tubes.
-
Vortex all tubes and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.[10]
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound complex from the free radiolabeled antigen.[8]
-
Centrifuge the tubes and decant the supernatant.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the pellet (bound fraction) or the supernatant (free fraction) using a gamma or beta counter.[9]
-
3. Calculation of Results
-
Calculate the percentage of bound radiolabeled this compound for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Data Presentation
The following tables summarize the quantitative data for the described methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 284 nm | [5] |
| Limit of Detection (LOD) | 0.006 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.020 µg/mL | [5] |
| Linearity Range | 0.025–0.50 µg/mL | [5] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | C18 (50 mm x 2.1 mm, 1.9 µm) | - |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.4 mL/min | - |
| Ionization Mode | ESI+ | - |
| Recovery with Acetonitrile Precipitation | >80% | [3] |
Table 3: Radioimmunoassay (RIA) Parameters
| Parameter | Description | Reference |
| Principle | Competitive Binding | [8] |
| Radiolabel | ³H or ¹²⁵I | [9] |
| Separation | Second Antibody or PEG Precipitation | [8] |
| Detection | Gamma or Beta Counter | [9] |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC-UV analysis of this compound in plasma.
Caption: Workflow for LC-MS/MS analysis of this compound in urine.
Caption: General workflow for Radioimmunoassay (RIA).
References
- 1. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbcgenetics.com [jbcgenetics.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tubocurarine-Induced Hypotension in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tubocurarine-induced hypotension in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hypotension observed after d-tubocurarine administration in animal models?
A1: this compound-induced hypotension is multifactorial, primarily stemming from two key pharmacological actions:
-
Histamine (B1213489) Release: d-tubocurarine can induce a non-cytotoxic release of histamine from mast cells.[1] This histamine release leads to vasodilation and a subsequent drop in blood pressure.[2][3]
-
Ganglionic Blockade: this compound can block autonomic ganglia, which inhibits compensatory cardiovascular reflexes that would normally counteract a fall in blood pressure.[4] This effect is due to the drug's action on nicotinic acetylcholine (B1216132) receptors within the ganglia.
Q2: Which animal models are suitable for studying this compound-induced hypotension?
A2: Various animal models have been used to investigate the effects of this compound, including rats, dogs, cats, and monkeys.[2][5][6][7] The choice of model may depend on the specific research question, but rats are a common model for cardiovascular studies due to their well-characterized physiology and the availability of established experimental protocols.[8][9]
Q3: What are the recommended anesthetic protocols for studies involving this compound where cardiovascular stability is critical?
A3: The choice of anesthesia is crucial as many anesthetic agents can themselves cause cardiovascular depression. For cardiovascular studies in rats, a combination of ketamine (50–100 mg/kg) and xylazine (B1663881) (5–10 mg/kg) administered intraperitoneally is common.[5][8] Inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) are also frequently used.[5][8] It is important to select an anesthetic regimen that provides adequate surgical anesthesia with minimal interference with cardiovascular parameters.
Q4: How can I accurately measure blood pressure in my animal model?
A4: Invasive blood pressure monitoring is considered the gold standard for accuracy and provides continuous data.[6] This typically involves the cannulation of an artery (e.g., carotid or femoral artery in rats) connected to a pressure transducer.[6][9] Non-invasive methods, such as tail-cuff plethysmography, can also be used for conscious animals, though they may be less precise.[10]
Troubleshooting Guide
Issue: Significant and prolonged drop in blood pressure after d-tubocurarine administration.
Possible Cause 1: Histamine Release
-
Troubleshooting Steps:
-
Pre-treatment with Histamine Antagonists: Administer a combination of H1 and H2 receptor antagonists prior to this compound. This has been shown to partially prevent the fall in systemic vascular resistance.[11]
-
In a study on cardiac surgical patients, a combination of cimetidine (B194882) (H2 blocker) and chlorpheniramine (B86927) (H1 blocker) provided partial protection.[11] Animal-specific dosages should be optimized for your model.
-
-
Slow Administration: Administering d-tubocurarine as a slow intravenous infusion rather than a rapid bolus can reduce the peak plasma concentration and thereby minimize histamine release.[12]
-
Possible Cause 2: Ganglionic Blockade
-
Troubleshooting Steps:
-
Dose Adjustment: Ensure you are using the minimum effective dose of this compound required for neuromuscular blockade to minimize off-target effects on autonomic ganglia.
-
Pharmacological Support: In cases of severe hypotension, the use of sympathomimetic agents may be necessary to counteract the effects of ganglionic blockade. However, this should be done cautiously as it can complicate the interpretation of results.[13]
-
Possible Cause 3: Inadequate Fluid Management
-
Troubleshooting Steps:
-
Fluid Resuscitation: Ensure the animal is adequately hydrated before the experiment. If hypotension occurs, intravenous fluid resuscitation with isotonic crystalloids (e.g., Lactated Ringer's solution) can help restore intravascular volume.[14] A typical starting point for fluid boluses in hypotensive small animals is 10-20 ml/kg.[15]
-
Colloid Administration: In cases of severe or refractory hypotension, the use of colloids may be considered to provide more sustained intravascular volume expansion.[16]
-
Quantitative Data Summary
Table 1: Drug Dosages for Pre-treatment and Intervention in Animal Studies
| Drug | Animal Model | Dosage | Route of Administration | Purpose | Reference(s) |
| d-tubocurarine | Dog | 0.3 mg/kg | Intravenous | Induction of Hypotension | [5][17] |
| d-tubocurarine | Cat | 3 mg/kg | Intravenous | Study of Electrocortical Activity | [7] |
| d-tubocurarine | Rat | >5 mg/kg | Intravenous | To evoke histamine release | [2] |
| Atropine | Dog | 0.02 - 0.04 mg/kg | IV or IM | To counter bradycardia | [12][15] |
| Cimetidine (H2 Blocker) | Human | 4 mg/kg | - | Pre-treatment | [11] |
| Chlorpheniramine (H1 Blocker) | Human | 0.1 mg/kg | - | Pre-treatment | [11] |
| Diphenhydramine (H1 Blocker) | Rat | 20 mg/kg | - | Pre-treatment for endotoxin (B1171834) shock | [18] |
| Cimetidine (H2 Blocker) | Rat | 80 mg/kg | - | Pre-treatment for endotoxin shock | [18] |
Note: Dosages from human studies are provided for context and should be adapted and validated for specific animal models.
Experimental Protocols
Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the standard procedure for direct and continuous blood pressure monitoring.
-
Anesthesia: Anesthetize the rat using an appropriate protocol (e.g., intraperitoneal injection of ketamine at 50-100 mg/kg and xylazine at 5-10 mg/kg).[5]
-
Surgical Preparation:
-
Place the anesthetized rat in a supine position.
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Perform a tracheostomy to ensure a patent airway, especially if mechanical ventilation is required.[9]
-
-
Arterial Cannulation:
-
Transducer Connection and Calibration:
-
Data Acquisition:
Protocol 2: Induction and Mitigation of this compound-Induced Hypotension in Rats
This protocol provides a framework for studying and overcoming this compound-induced hypotension.
-
Animal Preparation: Prepare the rat for invasive blood pressure monitoring as described in Protocol 1.
-
Group Allocation:
-
Control Group: Receives d-tubocurarine without any pre-treatment.
-
Pre-treatment Group(s): Receive H1 and/or H2 histamine antagonists prior to d-tubocurarine administration. Doses should be determined based on literature and pilot studies (e.g., adapting from doses used in other rodent studies).[18]
-
Slow Infusion Group: Receives d-tubocurarine as a slow intravenous infusion over a set period.
-
-
Drug Administration:
-
Administer pre-treatments (if any) at an appropriate time before this compound.
-
Administer a hypotensive dose of d-tubocurarine (e.g., starting with a dose-finding study around 5 mg/kg IV).[2]
-
-
Monitoring and Intervention:
-
Continuously monitor mean arterial pressure (MAP).
-
If MAP drops below a predetermined critical threshold, initiate fluid resuscitation with a bolus of isotonic crystalloids (e.g., 10-20 ml/kg IV).[15]
-
-
Data Analysis: Compare the magnitude and duration of the hypotensive response between the different experimental groups.
Visualizations
References
- 1. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HISTAMINE RELEASE AND CHANDONIUM IODIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of d-tubocurarine on spontaneous postganglionic sympathetic activity and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of (+)-tubocurarine chloride and of acute hypotension on electrocortical activity of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 9. iworx.com [iworx.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Histamine antagonists and d-tubocurarine-induced hypotension in cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Changes in Blood Pressure with Varying Rates of Adminstration of d-Tubocurarine . [ekja.org]
- 13. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 15. dvm360.com [dvm360.com]
- 16. Fluid Resuscitation for Refractory Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of atracurium, vecuronium, pancuronium and this compound on renal sympathetic nerve activity in baroreceptor denervated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of H1 and H2 histamine receptor antagonists on the development of endotoxemia in the conscious, unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tubocurarine-Induced Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the histamine-releasing side effects of tubocurarine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced histamine (B1213489) release?
A1: this compound induces histamine release through a direct, non-cytotoxic action on mast cells.[1][2] This process is not mediated by acetylcholine (B1216132) receptors.[1] The mechanism is similar to that of other cationic compounds, which cause mast cell degranulation.[2]
Q2: What are the common physiological side effects observed in experimental models due to this compound-induced histamine release?
A2: The release of histamine is associated with several physiological effects, including hypotension (a drop in blood pressure), bronchospasm, and increased salivary secretions.[3][4] These reactions can be particularly pronounced in sensitive individuals or animal models, such as asthmatics.[3]
Q3: Are there alternative neuromuscular blocking agents with a lower potential for histamine release?
A3: Yes, several newer neuromuscular blocking agents have been developed with a significantly lower propensity for histamine release. These include vecuronium, cisatracurium, and pipecuronium (B1199686), which are often preferred in experimental setups where histamine-related side effects could confound the results.[5][6][7]
Q4: What premedication strategies can be employed to mitigate the histamine-releasing effects of this compound?
A4: Pretreatment with H1 and H2 receptor antagonists has been shown to attenuate the hemodynamic responses to histamine release.[1] Additionally, certain anesthetic agents, such as halothane (B1672932), can significantly inhibit this compound-induced histamine release.[8] Studies in monkeys have also suggested that atropine (B194438) sulfate, administered intramuscularly prior to this compound, can inhibit histamine release.[9]
Q5: How can the rate of this compound administration affect histamine release?
A5: Rapid intravenous administration of this compound can lead to a more pronounced release of histamine and subsequent hypotension.[10] While not explicitly detailed for this compound in the provided context, studies with other histamine-releasing agents like atracurium (B1203153) have shown that slower administration can prevent significant increases in plasma histamine concentration.[11] This suggests that a slower infusion rate may be a viable strategy to reduce side effects.
Troubleshooting Guides
Issue 1: Unexpectedly severe hypotensive response in an animal model after this compound administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Drug Administration | Administer this compound as a slow intravenous infusion rather than a rapid bolus. | Rapid injection can cause a spike in plasma histamine levels, leading to a more severe hypotensive effect.[10][11] |
| High Dosage | Review and potentially lower the dose of this compound. Perform a dose-response study to determine the optimal dose with minimal side effects. | This compound-induced histamine release is dose-dependent.[4] |
| Animal Sensitivity | Consider the species and strain of the animal model, as sensitivity to histamine can vary. | Some animal models may be inherently more susceptible to the effects of histamine. |
| Interaction with Anesthetics | If using anesthetics other than halothane, consider their potential to exacerbate hypotension. | While halothane can inhibit histamine release, other anesthetics may not have the same protective effect.[8] |
| Inadequate Premedication | Pre-treat the animal with a combination of H1 and H2 histamine receptor antagonists. | This will block the downstream effects of released histamine on the cardiovascular system.[1] |
Issue 2: Inconsistent or non-reproducible results in in vitro histamine release assays with mast cells.
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Viability | Assess mast cell viability before and after the experiment using a method like Trypan Blue exclusion. | Non-viable cells can release histamine non-specifically, leading to high background and variability. |
| Buffer Composition | Ensure the buffer used for the assay is appropriate. For example, the presence or absence of calcium can affect the release process. | This compound-induced histamine release can be enhanced by calcium-deprivation at suboptimal concentrations of the secretagogue.[2] |
| Reagent Preparation | Prepare fresh solutions of this compound and other reagents for each experiment. | Degradation of reagents can lead to inconsistent results. |
| Incubation Time and Temperature | Strictly control the incubation time and temperature as specified in the protocol. | Histamine release is a rapid process, and deviations in timing can affect the outcome.[2] |
| Assay Sensitivity | Verify the sensitivity and linear range of your histamine detection method (e.g., fluorometry, ELISA). | If the histamine concentration is outside the detection range, the results will be inaccurate. |
Quantitative Data Summary
Table 1: Effect of this compound and Mitigating Agents on Histamine Release
| Agent/Condition | Concentration/Dose | Effect on Histamine Release | Experimental Model | Reference |
| This compound | 4 x 10⁻⁴ mol/L | ~20% release of total histamine | Isolated rat peritoneal mast cells | [12] |
| This compound | > 5 mg/kg i.v. | Phasic increase in plasma histamine | Rats | [12] |
| This compound | 0.5 mg/kg i.v. | 240% increase in plasma histamine at 1 min | Humans | [6] |
| This compound (3 x 10⁻⁵ M) + Halothane | 2.0% | Significant reduction (2.8% ± 0.9 vs. 13.9% ± 3.7) | Human foreskin preparations | [8] |
| Atropine Sulfate | > 0.025 mg/kg i.m. | Inhibition of this compound-induced histamine release | Anesthetized monkeys | [9] |
Table 2: Relative Histamine-Releasing Ability of Neuromuscular Blocking Agents
| Drug | Relative Histamine-Releasing Ability (Pancuronium = 1) | Reference |
| d-tubocurarine | 172 | [13] |
| Atracurium | 52 | [13] |
| Alcuronium | 5 | [13] |
| Suxamethonium | 1.7 | [13] |
| Vecuronium | 1.1 | [13] |
| Pancuronium | 1 | [13] |
Experimental Protocols
Protocol 1: In Vitro Histamine Release Assay from Isolated Mast Cells by Fluorometry
This protocol is a general guideline for measuring this compound-induced histamine release from isolated rat peritoneal mast cells.
1. Mast Cell Isolation:
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Inject 10-15 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid containing mast cells.
-
Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.
-
Wash the cell pellet with fresh buffer and resuspend in the appropriate assay buffer.
2. Histamine Release Assay:
-
Aliquot the mast cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound solution to the tubes. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubate the tubes at 37°C for 15-30 minutes.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
To determine the total histamine content, lyse a separate aliquot of cells with a lysing agent (e.g., Triton X-100) or by sonication.
3. Histamine Quantification by o-Phthalaldehyde (B127526) (OPT) Fluorometry:
-
In a 96-well black microplate, add a small volume of the supernatant or cell lysate.
-
Add a solution of o-phthalaldehyde (OPT) in a highly alkaline buffer (e.g., NaOH).
-
Incubate at room temperature for 4-5 minutes.
-
Stop the reaction by adding an acid (e.g., H₂SO₄).
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of histamine release as: (Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Histamine Fluorescence - Spontaneous Release Fluorescence) * 100.
Protocol 2: Measurement of Plasma Histamine by Radioimmunoassay (RIA)
This protocol provides a general workflow for quantifying histamine in plasma samples.
1. Sample Collection and Preparation:
-
Collect blood samples in tubes containing EDTA.
-
Immediately place the tubes on ice and centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -70°C until the assay is performed.
2. Radioimmunoassay Procedure:
-
Prepare histamine standards of known concentrations.
-
In assay tubes, add the plasma samples or standards.
-
Add a fixed amount of radiolabeled histamine (e.g., ³H-histamine) to each tube.
-
Add a specific anti-histamine antibody to each tube (except for non-specific binding control tubes).
-
Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the sample/standard histamine and the radiolabeled histamine for the antibody.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal serum to precipitate the primary antibody-histamine complex.
-
Incubate for another 16-24 hours at 4°C.
-
Centrifuge the tubes to pellet the antibody-bound histamine.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma or beta counter.
3. Data Analysis:
-
Create a standard curve by plotting the percentage of bound radiolabeled histamine against the concentration of the histamine standards.
-
Determine the histamine concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Visualizations
Caption: Signaling pathway of this compound-induced histamine release.
Caption: Troubleshooting workflow for managing this compound side effects.
References
- 1. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of histamine in the hypotensive action of d-tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. nwlifescience.com [nwlifescience.com]
- 7. An improved radioenzymatic assay for histamine in human plasma, whole blood, urine, and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of histamine secretion by human mast cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. Comparative effects of pipecuronium and this compound on plasma concentrations of histamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]
- 12. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
stability and proper storage of tubocurarine chloride solutions
This technical support center provides guidance on the stability and proper storage of tubocurarine chloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound chloride powder?
A1: this compound chloride powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.
Q2: How should I prepare and store stock solutions of this compound chloride?
A2: It is best to prepare and use solutions on the same day. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] For extended long-term storage, some sources suggest stability for up to 3 months at -20°C.[2] Before use, frozen solutions should be allowed to equilibrate to room temperature. Warming may be required for complete solubilization.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: What solvents can be used to dissolve this compound chloride?
A3: this compound chloride is soluble in water (up to 25 mM) and DMSO (up to 10 mM).[3] It is also soluble in ethanol.
Q4: How stable are this compound chloride solutions at different temperatures?
A4: The stability of this compound chloride solutions is temperature-dependent. A study on a 3 mg/mL this compound chloride injection in polypropylene (B1209903) syringes showed a potency loss of less than 1% after 90 days of storage at 4°C.[4][5] At 25°C (ambient temperature), the potency loss was less than 10% after 45 days.[4][5]
Q5: Is this compound chloride sensitive to light?
A5: Yes, this compound chloride should be protected from light.[2]
Q6: What are the signs of degradation in a this compound chloride solution?
A6: this compound chloride is susceptible to oxidation, which can cause the solution to turn a brownish-yellow color. The presence of particulate matter or precipitation upon reconstitution or after storage may also indicate degradation or solubility issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution | Incomplete dissolution, solution concentration exceeds solubility limit, or solution has come out of solution during storage. | Gently warm the solution to aid dissolution. Ensure the concentration is within the solubility limits for the chosen solvent. If precipitation persists, the solution may need to be prepared fresh. |
| Solution appears discolored (brownish-yellow) | Oxidation of this compound chloride. | Discard the solution. Prepare a fresh solution and ensure it is stored under appropriate conditions, protected from light and air (consider using an inert gas for long-term storage). |
| Inconsistent experimental results | Degradation of the this compound chloride solution, improper storage, or repeated freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for no longer than one to three months.[1][2] |
Data on Stability of this compound Chloride Injection (3 mg/mL)
| Temperature | Duration | Potency Loss | pH Change |
| 4°C | 90 days | < 1% | Not appreciable |
| 25°C | 45 days | < 10% | Not appreciable |
| 25°C | 90 days | > 10% | Not appreciable |
Data from a study of 3 mg/mL this compound chloride injection in 3-mL polypropylene syringes.[4][5]
Experimental Protocols
Representative Protocol: HPLC Stability-Indicating Assay
This protocol is a representative method for assessing the stability of this compound chloride solutions.
1. Chromatographic Conditions:
-
Column: Waters Acquity CSH C18 (1.7 µm, 2.1 mm × 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Elution: A gradient elution program should be developed to ensure separation of this compound chloride from its degradation products.
2. Sample Preparation:
-
Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or mobile phase A).
-
For stability testing, dilute the samples at specified time points to an appropriate concentration for HPLC analysis.
3. Procedure:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound chloride and any new peaks that may indicate degradation products.
-
Calculate the concentration of this compound chloride at each time point by comparing the peak area to a standard curve.
Representative Protocol: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of a drug substance.
-
Acid Hydrolysis: Incubate the this compound chloride solution with 0.1 M HCl.
-
Base Hydrolysis: Incubate the this compound chloride solution with 0.1 M NaOH.
-
Oxidative Degradation: Expose the this compound chloride solution to 3% hydrogen peroxide (H2O2).
-
Thermal Degradation: Heat the this compound chloride solution (e.g., at 60°C).
-
Photolytic Degradation: Expose the this compound chloride solution to UV light.
Samples from each stress condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products. Studies have shown that this compound chloride is particularly sensitive to oxidative degradation.
Visualizations
Caption: Experimental workflow for stability testing of this compound chloride injection.
Caption: Troubleshooting decision tree for this compound chloride solutions.
Caption: Mechanism of action of this compound chloride at the neuromuscular junction.
References
- 1. (+)-Tubocurarine chloride [hellobio.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Stability of this compound chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Addressing Variability in Tubocurarine Potency Between Species
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with interspecies variability in tubocurarine potency. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Troubleshooting Guide
Q1: My calculated ED50 for d-tubocurarine in rats is significantly higher than expected based on the literature. What are the potential causes?
A1: Several factors can contribute to an unexpectedly high ED50 value for d-tubocurarine in rats. Consider the following troubleshooting steps:
-
Anesthetic Interference: Volatile anesthetics can potentiate the effects of neuromuscular blocking agents, reducing the required dose. If you are using a different anesthetic than cited in the literature, this could alter the apparent potency of d-tubocurarine.
-
Strain and Age of Rats: Different rat strains can exhibit variations in drug metabolism and receptor sensitivity. Additionally, the age of the animals can influence the neuromuscular block, with older animals sometimes showing less sensitivity.[1]
-
Stimulus Frequency: The frequency of nerve stimulation used to assess neuromuscular blockade significantly impacts the apparent potency of d-tubocurarine. Higher frequencies can lead to a more rapid onset and a lower calculated ED50. Ensure your stimulation protocol is consistent with the reference literature.[2]
-
Physiological Parameters: Factors such as body temperature, acid-base balance, and electrolyte levels can influence the effectiveness of neuromuscular blockers. Hypothermia can potentiate the block.[3] Maintain physiological homeostasis in your experimental animals.
-
Drug Stability and Dilution: Ensure the d-tubocurarine solution is fresh and has been stored correctly, as it can be sensitive to light. Verify the accuracy of your dilutions.
Q2: I am observing inconsistent results in my in vitro phrenic nerve-diaphragm preparations with d-tubocurarine.
A2: In vitro preparations can be sensitive to experimental conditions. Here are some factors to investigate:
-
Tissue Viability: Ensure the phrenic nerve-diaphragm preparation is properly dissected and maintained in a well-oxygenated physiological salt solution at the correct temperature. Poor tissue health will lead to unreliable responses.
-
Stimulation Parameters: Inconsistent or inappropriate nerve stimulation can cause variable muscle contractions. Calibrate your stimulator and ensure the electrodes are correctly positioned.
-
Drug Equilibration Time: Allow sufficient time for the d-tubocurarine to equilibrate in the organ bath before recording measurements. Incomplete equilibration will result in underestimation of the blocking effect.
-
Tachyphylaxis: Repeated application of d-tubocurarine without adequate washout periods can lead to a diminished response (tachyphylaxis). Ensure complete washout between drug applications.
-
Cholinesterase Inhibitors: If your preparation has been exposed to cholinesterase inhibitors, this will antagonize the effects of d-tubocurarine, leading to inconsistent results.
Q3: My rabbits in the head-drop assay are experiencing respiratory distress before the head-drop endpoint is reached.
A3: Respiratory distress is a known risk when using neuromuscular blocking agents. Here’s how to troubleshoot this issue:
-
Infusion Rate: The rate of d-tubocurarine infusion is critical. A rapid infusion can lead to premature paralysis of the respiratory muscles. A slower, more controlled infusion is recommended.
-
Pre-anesthesia: Ensure the rabbits are adequately anesthetized before starting the d-tubocurarine infusion. Insufficient anesthesia can lead to stress and exaggerated physiological responses.
-
Ventilatory Support: Have equipment for assisted ventilation readily available. If respiratory distress occurs, you may need to provide ventilatory support to maintain the animal until the drug effects subside.
-
Antagonist Availability: Keep a reversal agent, such as neostigmine, on hand. In cases of severe respiratory depression, administration of an antagonist may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is there such a significant variation in d-tubocurarine potency across different species?
A1: The variability in d-tubocurarine potency across species is primarily due to differences in the structure and subunit composition of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[4][5][6] The affinity of d-tubocurarine for the nAChR can vary depending on the specific alpha and beta subunits that make up the receptor pentamer.[5] Additionally, factors such as differences in drug metabolism, distribution, and excretion between species can also contribute to the observed variations in potency.
Q2: How does the structure of the nicotinic acetylcholine receptor (nAChR) influence d-tubocurarine binding?
A2: d-Tubocurarine is a competitive antagonist of acetylcholine at the nAChR. It binds to the receptor at the interface between subunits, preventing acetylcholine from binding and activating the ion channel. The specific amino acid sequences of the nAChR subunits that form the binding pocket determine the affinity of d-tubocurarine for the receptor. Even small variations in these sequences between species can lead to significant differences in binding affinity and, consequently, drug potency.[4][6]
Q3: Are there differences in d-tubocurarine sensitivity between different muscle types within the same animal?
A3: Yes, different muscle types can exhibit varying sensitivity to d-tubocurarine. For example, in cats, the fast-twitch gastrocnemius muscle has a lower ED50 for d-tubocurarine compared to the slow-twitch soleus muscle, indicating higher sensitivity.[7] This is likely due to differences in nAChR density, subunit composition, and physiological characteristics between fast and slow muscle fibers.
Q4: What are the key experimental models used to assess d-tubocurarine potency?
A4: Two common experimental models are:
-
In Vivo Rabbit Head-Drop Method: This bioassay determines the dose of d-tubocurarine required to cause relaxation of the neck muscles to the point where the rabbit can no longer hold its head up.[8]
-
In Vitro Rat Phrenic Nerve-Diaphragm Preparation: This isolated tissue preparation allows for the study of the effects of d-tubocurarine on neuromuscular transmission in a controlled environment by measuring the inhibition of nerve-stimulated muscle contraction.[8][9]
Q5: What are the reversal agents for d-tubocurarine and when should they be used?
A5: The effects of d-tubocurarine can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These drugs increase the concentration of acetylcholine at the neuromuscular junction, which can then more effectively compete with d-tubocurarine for binding to the nAChRs. Reversal agents should be used in cases of overdose or to expedite recovery from neuromuscular blockade at the end of an experiment. Their use should be carefully considered and is often guided by monitoring the train-of-four (TOF) ratio.
Data Presentation
Table 1: Comparative Potency of d-Tubocurarine in Various Species
| Species | Potency Metric | Value | Experimental Model | Reference |
| Mouse | LD50 | ~2 x 10⁻⁷ mol/kg | In vivo (acute toxicity) | [8][9] |
| Rabbit | LD50 | 0.146 mg/kg (IV) | In vivo | [8] |
| Cat | ED50 | 105 µg/kg | In vivo (gastrocnemius muscle) | [7] |
| Cat | ED50 | 150 µg/kg | In vivo (soleus muscle) | [7] |
| Rat | IC50 | 3.8 µM | Phrenic Nerve-Diaphragm | [8] |
| Rat | IC50 | ~2 x 10⁻⁶ M | Phrenic Nerve-Diaphragm | [8][9] |
| Rat | ED50 | 0.25 µg/ml | Phrenic Nerve-Diaphragm | [8] |
| Human | ED50 | 0.25 mg/kg (at 0.1 Hz) | In vivo | [2] |
| Human | ED50 | 0.07 mg/kg (at 1.0 Hz) | In vivo | [2] |
| Frog | Dissociation Constant (KD) | 0.34 µM | Voltage-clamped muscle end-plates |
Experimental Protocols
In Vivo Rabbit Head-Drop Method
Principle: This bioassay determines the potency of a d-tubocurarine sample by comparing the dose required to produce a "head-drop" (relaxation of neck muscles) to that of a standard preparation.
Methodology:
-
Animal Selection: Use healthy rabbits of a specific weight range (e.g., 2-3 kg).
-
Anesthesia: Anesthetize the rabbit with an appropriate agent (e.g., urethane).
-
Catheterization: Place a catheter in the marginal ear vein for drug administration.
-
Drug Administration: Infuse the d-tubocurarine solution at a constant, slow rate.
-
Endpoint Determination: The endpoint is reached when the rabbit is unable to hold its head erect, and the neck muscles are toneless.
-
Dose Calculation: Record the total volume of solution infused and calculate the dose of d-tubocurarine administered.
-
Comparison: Compare the mean dose of the test sample required to cause head-drop with the mean dose of a standard preparation.
In Vitro Rat Phrenic Nerve-Diaphragm Preparation
Principle: This method assesses the effect of d-tubocurarine on neuromuscular transmission by measuring the reduction in muscle contraction force in response to nerve stimulation in an isolated tissue bath.
Methodology:
-
Tissue Dissection: Isolate the phrenic nerve and a section of the diaphragm from a rat.
-
Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a set frequency (e.g., 0.1 Hz).
-
Tension Recording: Record the isometric or isotonic contractions of the diaphragm using a force transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period, add known concentrations of d-tubocurarine to the organ bath.
-
Data Analysis: Measure the percentage inhibition of the twitch response at each drug concentration and construct a concentration-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the site of action of d-tubocurarine.
Caption: General experimental workflows for assessing d-tubocurarine potency.
Caption: Logical relationship between species, nAChR composition, and d-tubocurarine potency.
References
- 1. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative functional expression of nAChR subtypes in rodent DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
optimizing tubocurarine concentration for specific experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tubocurarine concentration for specific experimental outcomes. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent or variable neuromuscular blockade between experiments. | - Pipetting errors: Inaccurate preparation of this compound dilutions. - Temperature fluctuations: Temperature can affect binding kinetics.[1] - pH shifts in buffer: Changes in pH can alter the charge and activity of this compound. - Degradation of this compound stock solution: Improper storage can lead to loss of potency.[1][2] | - Dilution Series: Prepare fresh serial dilutions for each experiment from a reliable stock solution. Use calibrated pipettes. - Temperature Control: Maintain a consistent and recorded temperature for the experimental preparation. - Buffer pH: Ensure the pH of your physiological buffer is stable and consistent throughout the experiment. - Storage: Store this compound solutions protected from light and at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage).[1][2][3][4] Avoid repeated freeze-thaw cycles. |
| Observed effect is less than expected at a given concentration. | - Competitive antagonism: The effect of this compound can be overcome by high concentrations of acetylcholine (B1216132) (ACh).[5] - Presence of cholinesterase inhibitors: These agents increase ACh levels, counteracting this compound's effect.[5] - Receptor upregulation: In some models, such as denervated muscle, an increase in nicotinic acetylcholine receptor (nAChR) number can lead to resistance.[6] | - Control Agonist Concentration: If using an exogenous ACh agonist, ensure its concentration is consistent. - Avoid Contaminants: Ensure experimental solutions are free from any substances with anticholinesterase activity. - Re-evaluate Dose-Response: Perform a dose-response curve to determine the effective concentration in your specific model. |
| Off-target effects are observed, such as changes in heart rate or blood pressure. | - Ganglionic blockade: this compound can block autonomic ganglia, leading to hypotension.[5][7] - Histamine (B1213489) release: this compound can induce histamine release from mast cells, causing bronchospasm and hypotension.[1][5] | - Use Lower Effective Concentrations: Titrate to the lowest concentration that achieves the desired neuromuscular blockade. - Consider Alternatives: For experiments sensitive to cardiovascular changes, consider using a more specific neuromuscular blocking agent with fewer autonomic side effects. - Antihistamines: In some in vivo models, premedication with an antihistamine may be considered, but this can introduce confounding variables. |
| Difficulty reversing the neuromuscular blockade. | - High concentration of this compound: Overdosing can make reversal more difficult. - Ineffective reversal agent: The concentration or type of reversal agent may be inappropriate. | - Use Reversal Agents: Administer an acetylcholinesterase inhibitor like neostigmine (B1678181) to increase synaptic ACh concentration and compete with this compound.[5] This is a common clinical and experimental strategy. - Washout: In in vitro preparations, a thorough washout with fresh buffer is essential. |
| How do I determine the optimal starting concentration for my experiment? | - Lack of preliminary data: The effective concentration can vary significantly between different experimental models (e.g., in vivo vs. in vitro, species differences). | - Literature Review: Consult published studies using similar experimental setups to find a starting concentration range. - Dose-Response Curve: The most reliable method is to perform a cumulative dose-response curve to determine the EC50 or IC50 in your specific system. |
| Is this compound light sensitive? | - Yes, this compound is sensitive to light. [1] | - Storage: Store stock solutions and experimental preparations in light-protected containers (e.g., amber vials or wrapped in foil).[4] |
| What are the known off-target binding sites for this compound? | - This compound has been shown to interact with other receptors. | - GABA-A and 5-HT3 receptors: It can act as an antagonist at these receptors.[3] - Ionic Channels: There is evidence that this compound can also interact with the ionic channel of the nAChR, not just the ACh binding site.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)
| Parameter | Value | Species/Model | Reference |
| IC50 | 41 ± 2 nM | Embryonic mouse muscle nAChR (BC3H-1 cells) | [9] |
| Kd (high affinity) | 35 nM | Torpedo nAChR | [10] |
| Kd (low affinity) | 1.2 µM | Torpedo nAChR | [10] |
| Dissociation Constant (Competitive Block) | 0.34 µM | Frog neuromuscular junction | [11] |
| Dissociation Constant (Open Channel Block, -70mV) | ~0.12 µM | Frog neuromuscular junction | [11] |
Table 2: In Vivo Effective Doses (ED)
| Parameter | Value | Species/Condition | Reference |
| ED95 (denervated leg) | 0.26 ± 0.06 mg/kg | Rat | [6] |
| ED95 (contralateral leg) | 0.16 ± 0.03 mg/kg | Rat | [6] |
| ED95 (sham-operated leg) | 0.13 ± 0.03 mg/kg | Rat | [6] |
| Single Dose | 0.05 mg/kg | Unanesthetized man (adductor pollicis) | [12][13] |
Experimental Protocols
Protocol 1: Rabbit Head-Drop Bioassay for this compound Potency
Objective: To determine the biological potency of a this compound solution.
Materials:
-
Healthy rabbits (2-2.5 kg)
-
Standard d-tubocurarine solution (e.g., 0.012% w/v in saline)
-
Test d-tubocurarine solution
-
Infusion apparatus
-
Rabbit holder
-
Neostigmine methyl sulphate and atropine (B194438) sulphate for reversal in case of respiratory distress.[14]
Procedure:
-
Acclimatize rabbits to the experimental environment before the assay.[14]
-
Divide rabbits into two groups: one for the standard solution and one for the test solution.[14]
-
Place each rabbit in a holder that allows for free movement of the head.
-
Infuse the designated this compound solution at a constant rate (e.g., 0.4 ml/min) into the marginal ear vein.[14]
-
Continue the infusion until the rabbit is unable to hold its head erect. This is the "head-drop" endpoint.[14]
-
Record the total volume of solution infused to reach the endpoint.
-
If respiratory distress is observed, immediately administer neostigmine and atropine.[14]
-
To minimize biological variability, a cross-over design can be implemented where rabbits that received the standard are later tested with the test solution and vice-versa, with an adequate washout period in between.[14]
-
Calculate the potency of the test solution relative to the standard based on the mean dose required to produce the head-drop.[14]
Protocol 2: In Vitro Muscle Contraction Assay using Frog Rectus Abdominis
Objective: To assess the inhibitory effect of this compound on acetylcholine-induced muscle contraction.
Materials:
-
Frog rectus abdominis muscle
-
Frog Ringer's solution (physiological salt solution, PSS)
-
Organ bath with aeration
-
Isotonic frontal writing lever or force transducer
-
Acetylcholine (ACh) solution
-
Standard and test this compound solutions
Procedure:
-
Isolate the rectus abdominis muscle from a frog and mount it in an organ bath containing oxygenated Frog Ringer's solution.[14]
-
Allow the muscle to stabilize for 30-40 minutes under a constant tension (e.g., 1 g).[14]
-
Record baseline muscle tension.
-
Elicit a series of control contractions by adding known concentrations of ACh to the bath and washing it out between applications until reproducible responses are obtained.
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the muscle for a defined period.
-
Re-introduce the same concentrations of ACh and record the contractile responses in the presence of this compound.
-
A dose-response curve for ACh in the presence and absence of this compound can be constructed to determine the nature and extent of the inhibition.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of this compound chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Tubocurarine chloride [hellobio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 6. Resistance to d-tubocurarine in lower motor neuron injury is related to increased acetylcholine receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound and suxamethonium on directly and indirectly elicited contractions of skeletal muscle in unanaesthetized man using single and train of four impulses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound and suxamethonium on directly and indirectly elicited contractions of skeletal muscle in unanaesthetized man using single and train of four impulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyconcepts.in [pharmacyconcepts.in]
Technical Support Center: Troubleshooting Unexpected Cardiovascular Effects of Tubocurarine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects during experiments involving tubocurarine.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected cardiovascular effects of this compound observed in experimental settings?
A1: The most common unexpected cardiovascular effects associated with this compound administration are hypotension (a drop in blood pressure) and reflex tachycardia (an increase in heart rate).[1] Bronchospasm may also occur, particularly in sensitive individuals or species.[2]
Q2: What is the underlying mechanism for this compound-induced hypotension?
A2: this compound-induced hypotension is primarily caused by two mechanisms:
-
Histamine (B1213489) release: this compound can displace histamine from mast cells, leading to vasodilation and a subsequent drop in blood pressure.[2][3] This is a recognized characteristic of the tetrahydroisoquinolinium class of neuromuscular blocking agents.[2]
-
Ganglionic blockade: this compound can block autonomic ganglia, which inhibits compensatory cardiovascular reflexes that would normally counteract a fall in blood pressure.[2][3]
Q3: How significant is the drop in blood pressure typically observed with this compound?
A3: The extent of hypotension is dose-dependent and can also be influenced by the rate of administration.[3][4] Rapid intravenous injection is associated with a more significant drop in mean arterial pressure (MAP).[4] For instance, a rapid injection can cause a MAP reduction of around 18.1%, whereas a slower infusion over 180 seconds may result in a much smaller decrease of about 5.1%.[4]
Q4: What is the time course for the cardiovascular effects of this compound?
A4: The onset of this compound's neuromuscular blocking effect is around 5 minutes, with a duration of action of 60 to 120 minutes.[2] The hypotensive effects are typically observed shortly after administration, with the maximum decrease in mean arterial pressure and increase in plasma histamine often noted within 2 minutes of a bolus injection.[5]
Q5: Can the choice of anesthetic influence the cardiovascular effects of this compound?
A5: Yes, the choice of anesthetic can significantly impact the cardiovascular response to this compound. For example, this compound can potentiate the hypotensive effect of thiopentone.[6] In contrast, it can reverse the hypertensive action of ketamine.[6]
Troubleshooting Guides
Problem: Severe and Unexpected Hypotension After this compound Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Intravenous Injection | Administer this compound as a slow intravenous infusion rather than a rapid bolus. This can significantly attenuate the drop in blood pressure.[3][4] |
| High Dose of this compound | Review the dose of this compound being used. The hypotensive effect is dose-dependent. Consider reducing the dose to the lowest effective level for neuromuscular blockade.[3] |
| Histamine Release | Pre-treatment with H1 and H2 histamine antagonists, such as diphenhydramine (B27) and cimetidine (B194882) respectively, can help to mitigate histamine-mediated hypotension.[5] |
| Ganglionic Blockade | If hypotension persists despite antihistamine pre-treatment, ganglionic blockade is a likely contributor. Management may involve the use of vasopressors to support blood pressure. |
| Interaction with Anesthetics | Be aware of the anesthetic being used. If using an anesthetic known to cause hypotension (e.g., thiopentone), the combined effect with this compound may be more pronounced. Consider an alternative anesthetic if possible.[6] |
Problem: Difficulty in Differentiating Between Histamine Release and Ganglionic Blockade as the Cause of Hypotension
Experimental Approach to Differentiate Mechanisms:
-
Histamine Receptor Blockade: Administer H1 and H2 receptor antagonists prior to this compound. If the hypotensive response is significantly attenuated, it suggests a primary role for histamine release.[5]
-
Measurement of Plasma Histamine: Collect blood samples before and at timed intervals after this compound administration. A significant increase in plasma histamine levels post-administration strongly indicates histamine release as a contributing factor.[7]
-
Assessment of Autonomic Reflexes: In an appropriately instrumented animal model, assess autonomic reflexes. A lack of compensatory heart rate increase in response to hypotension may suggest significant ganglionic blockade.
Quantitative Data Summary
Table 1: Effect of this compound Administration Rate on Mean Arterial Pressure (MAP)
| Rate of Administration | Mean Arterial Pressure (Torr) | Percentage Reduction in MAP |
| Control | 99 ± 6 | 0% |
| 1 second | 81 ± 3 | 18.1% |
| 90 seconds | - | 11.1% |
| 180 seconds | - | 5.1% |
Data adapted from a study in patients anesthetized with nitrous oxide-halothane.[4]
Table 2: Effect of this compound on Plasma Histamine Concentration
| Time Point | Change in Plasma Histamine Concentration |
| 1 minute post-injection | 240% increase |
| 3 minutes post-injection | 210% increase |
Data from a study in humans following a rapid bolus dose of 0.5 mg/kg this compound.[7]
Experimental Protocols
1. Measurement of Plasma Histamine using ELISA
This protocol outlines the general steps for determining plasma histamine concentrations using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.[8]
-
-
Acylation of Histamine:
-
Pipette standards, controls, and plasma samples into a reaction plate.
-
Add acylation buffer and acylation reagent to each well. This step chemically modifies histamine to allow for its detection by the antibody in the ELISA.
-
Incubate the reaction plate as per the kit manufacturer's instructions.[8]
-
-
ELISA Procedure:
-
Add the acylated standards, controls, and samples to the wells of the histamine ELISA microtiter plate, which is pre-coated with anti-histamine antibodies.
-
Add histamine antiserum to all wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add an enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution to induce a color change.
-
Stop the reaction and measure the optical density using a microplate reader.[8][9]
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density of the standards against their known concentrations.
-
Determine the histamine concentration in the samples by interpolating their optical density values on the standard curve.[2]
-
2. Continuous Blood Pressure Monitoring via Arterial Line Placement
This protocol describes the general procedure for placing an arterial line in a research animal for continuous and direct blood pressure measurement.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Shave and aseptically prepare the surgical site (e.g., femoral or carotid artery).[10]
-
-
Catheterization:
-
Transducer Setup and Connection:
-
Connect the arterial catheter to a pressure transducer via fluid-filled, non-compliant tubing. The system should be free of air bubbles.
-
Position the pressure transducer at the level of the animal's heart.
-
-
Data Acquisition:
-
Connect the transducer to a data acquisition system to continuously record the arterial pressure waveform.
-
Calibrate the system according to the manufacturer's instructions.
-
-
Monitoring:
-
Continuously monitor the blood pressure tracing for changes in systolic, diastolic, and mean arterial pressure.
-
Ensure the patency of the catheter throughout the experiment.[13]
-
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Troubleshooting workflow for this compound-induced hypotension.
References
- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nwlifescience.com [nwlifescience.com]
- 3. KoreaMed [koreamed.org]
- 4. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of prostacyclin to D-tubocurarine-induced hypotension in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound chloride - Wikipedia [en.wikipedia.org]
- 8. sceti.co.jp [sceti.co.jp]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Arterial Lines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting the duration of action of tubocurarine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tubocurarine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significantly prolonged or shortened duration of action of this compound in our animal model compared to our expectations. What are the potential contributing factors?
A1: The duration of action of this compound, a non-depolarizing neuromuscular blocking agent, can be influenced by a multitude of physiological and experimental variables.[1][2] An unexpected duration of neuromuscular blockade is a common issue. Here are the primary factors to investigate:
-
Physiological Factors:
-
Body Temperature: Hypothermia can significantly prolong the duration of action.[3][4] A decrease in body temperature can reduce the plasma clearance of the drug.[4]
-
Acid-Base Balance: Acidosis, particularly respiratory acidosis, tends to enhance and prolong the neuromuscular blockade, while alkalosis may diminish its effect.[5][6]
-
Renal Function: Impaired renal function significantly prolongs the duration of action as this compound is primarily excreted unchanged by the kidneys.[7][8]
-
Age: Both pediatric and elderly populations can exhibit altered responses. Infants may recover faster than adults, while the elderly may have a prolonged duration of action due to decreased plasma clearance.[9][10]
-
Electrolyte Imbalance: Hypokalemia and hypocalcemia can potentiate the effects of non-depolarizing muscle relaxants.[11][12]
-
-
Experimental Factors:
-
Drug Interactions: Concomitant administration of other drugs can alter the effects of this compound. For instance, aminoglycoside antibiotics and some anesthetics can potentiate the blockade.[13]
-
Dose and Administration: The dose and rate of administration are critical. A higher dose will naturally lead to a longer duration of action.[14]
-
Monitoring Technique: The method used to assess neuromuscular blockade (e.g., stimulus frequency in twitch monitoring) can influence the perceived duration of action.[15]
-
Q2: Our results show inconsistent and unpredictable responses to the same dose of this compound across different experimental animals. What could be the cause of this variability?
A2: Variability in response to this compound is a known challenge. Besides the factors mentioned in Q1, consider the following:
-
Genetic Variation: Differences in metabolism and drug distribution among individual animals can lead to varied responses.
-
Underlying Pathologies: Unrecognized conditions, such as myasthenia gravis, can dramatically increase sensitivity to this compound.[13]
-
Hydration Status: Dehydration can alter drug distribution and renal clearance, potentially affecting the duration of action.[12]
-
Stress: Stress-induced physiological changes (e.g., alterations in blood pressure and cardiac output) can impact drug pharmacokinetics.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent body temperature, acid-base status, and hydration across all animals.
-
Screen for Comorbidities: If possible, screen animals for underlying conditions that might affect neuromuscular function.
-
Review Drug Regimen: Carefully check for any interacting drugs being administered.
-
Calibrate and Validate Monitoring Equipment: Ensure your neuromuscular monitoring setup is functioning correctly and calibrated.
Data Presentation
Table 1: Factors Affecting the Duration of Action of this compound
| Factor | Effect on Duration of Action | Quantitative Data/Observations |
| Hypothermia | Prolongs | At 30°C, 60% less d-tubocurarine was required to maintain 75% muscle paralysis in cats compared to 37°C.[3] A 2°C reduction in body temperature may double the duration of neuromuscular blockade.[4] |
| Acid-Base Balance | Acidosis enhances and prolongs; Alkalosis diminishes | Respiratory acidosis enhances the blocking effect of this compound.[5] Metabolic acidosis increased the required infusion rate of d-tubocurarine by 27.7% in cats, while metabolic alkalosis decreased it by 32.5%.[16] |
| Renal Failure | Significantly Prolongs | The absence of renal function significantly prolongs the duration of neuromuscular blockade.[8] The total amount of this compound used for surgical relaxation was lower in patients with renal failure.[7] |
| Age (Elderly) | Prolongs | Elderly patients exhibit a prolonged elimination half-life and decreased plasma clearance.[10] |
| Age (Pediatric) | Shortens (in infants and children) | Infants and children recover faster than adults from similar levels of neuromuscular depression.[9] |
| Drug Interactions | Potentiation or Antagonism | Aminoglycoside antibiotics can potentiate the neuromuscular blockade. |
Experimental Protocols
Protocol: In Vivo Measurement of this compound's Duration of Action using Twitch Tension Monitoring
This protocol outlines the general steps for assessing the duration of action of this compound in an animal model by measuring the evoked muscle twitch response.
1. Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocol.
-
Maintain stable body temperature using a heating pad and monitor core temperature.
-
Ensure adequate ventilation and monitor vital signs throughout the experiment.
-
Catheterize a suitable vein for drug administration and a suitable artery for blood pressure monitoring and blood sampling if required.
2. Neuromuscular Monitoring Setup:
-
Select a peripheral nerve for stimulation (e.g., the ulnar nerve for adductor pollicis muscle response or the sciatic nerve for tibialis anterior muscle response).
-
Place stimulating electrodes over the selected nerve. The negative electrode should be placed distally along the nerve's path.[17]
-
Attach a force-displacement transducer to the corresponding muscle's tendon to measure the isometric contraction (twitch tension).
-
Connect the transducer to a recording system to visualize and quantify the twitch height.
3. Stimulation and Baseline Measurement:
-
Set the nerve stimulator to deliver supramaximal square-wave pulses of 0.2 ms (B15284909) duration.
-
Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed. The stimulus should then be set at 1.5 times this intensity.
-
Use a single-twitch stimulation pattern at a frequency of 0.1 Hz (1 twitch every 10 seconds) to establish a stable baseline twitch height for at least 5-10 minutes.[18]
4. This compound Administration and Monitoring:
-
Administer a bolus dose of this compound intravenously.
-
Continuously record the twitch height. The onset of action is the time from injection to the maximum depression of the twitch height.
-
The duration of action is typically defined as the time from injection until the twitch height returns to a certain percentage of the baseline (e.g., 25% or 90%).
5. Data Analysis:
-
Measure the following parameters from the recorded data:
-
Time to onset of neuromuscular blockade.
-
Maximum percentage of twitch depression.
-
Duration of action (time to 25%, 50%, 75%, and 90% recovery of baseline twitch height).
-
Visualizations
Caption: Competitive antagonism of acetylcholine receptors by this compound.
Caption: Key factors that can either prolong or shorten the duration of this compound's effect.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 3. D-tubocurarine requirement during hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chguv.san.gva.es [chguv.san.gva.es]
- 5. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response of this compound in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation of dosage and duration of action of d-tubocurarine in the pediatric age group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of d-tubocurarine and metocurine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. This compound - Humanitas.net [humanitas.net]
- 13. drugs.com [drugs.com]
- 14. This compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 15. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of acid-base balance on neostigmine antagonism of d-tubocurarine-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 18. resources.wfsahq.org [resources.wfsahq.org]
avoiding tachyphylaxis with repeated tubocurarine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tachyphylaxis during experiments involving repeated tubocurarine administration.
Troubleshooting Guides
Issue: Diminished neuromuscular block with repeated this compound doses.
Q1: My preparation (e.g., isolated nerve-muscle tissue) is becoming less responsive to repeated administrations of this compound at the same concentration. What is happening?
A: You are likely observing tachyphylaxis, a rapid decrease in drug responsiveness. With this compound, a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), this is often due to receptor desensitization. d-Tubocurarine can stabilize the nAChR in a desensitized-like state, rendering it temporarily unresponsive to both the antagonist and the endogenous agonist, acetylcholine.
Q2: How can I confirm that I am seeing tachyphylaxis and not another experimental artifact?
A: To differentiate tachyphylaxis from issues like drug degradation or tissue fatigue, consider the following steps:
-
Washout and Recovery: After observing a diminished response, perform a thorough washout of the this compound from your preparation and allow for a sufficient recovery period. If the response to the initial dose is restored, this strongly suggests tachyphylaxis.
-
Control for Tissue Viability: At the end of your experiment, apply a maximal stimulus (e.g., a high concentration of a depolarizing agent like succinylcholine (B1214915) or direct electrical stimulation of the muscle) to confirm the tissue is still viable and capable of responding.
-
Use a Nerve Stimulator: Employ a technique like Train-of-Four (TOF) stimulation to monitor the degree of neuromuscular blockade. A fade in the train of four twitches is a characteristic sign of a non-depolarizing muscle relaxant's effect.[1][2][3] A decrease in the effectiveness of this compound will be reflected in a higher TOF ratio (T4/T1) than expected for a given dose.
Q3: What are the key factors that can influence the rate and extent of tachyphylaxis?
A: Several factors can contribute:
-
Dosing Interval: Shorter intervals between doses are more likely to induce tachyphylaxis as receptors do not have sufficient time to recover from the desensitized state.
-
Concentration: While tachyphylaxis is not strictly dose-dependent, higher concentrations of this compound can lead to a more rapid onset and more profound desensitization.
-
Preparation Type: Different muscle types can exhibit varying sensitivity to neuromuscular blocking agents. For instance, the diaphragm is generally more resistant than peripheral muscles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acute tachyphylaxis with this compound?
A: The primary mechanism is believed to be the stabilization of the nicotinic acetylcholine receptor (nAChR) in a desensitized, closed-channel state by this compound itself.[3] This prevents the receptor from being activated by acetylcholine, leading to a reduced response even with repeated drug application.
Q2: How is this different from tolerance observed with chronic this compound administration?
A: While both result in a diminished drug effect, the underlying mechanisms differ. Acute tachyphylaxis is a rapid, short-term phenomenon primarily due to receptor desensitization.[4] Chronic tolerance, which develops over longer periods (e.g., with continuous infusion), is associated with an upregulation in the number of nAChRs.[2] This increase in receptor number requires a higher concentration of this compound to achieve the same level of blockade.[2]
Q3: Can co-administration of other drugs help mitigate this compound tachyphylaxis?
A: While not directly preventing tachyphylaxis, some drugs can influence the overall experimental conditions. For example, certain volatile anesthetics like halothane (B1672932) have been shown to reduce this compound-induced histamine (B1213489) release, which can be a confounding factor in some preparations.[5] However, there is no standard co-administered drug to specifically prevent nAChR desensitization.
Q4: Are there alternatives to this compound that are less prone to tachyphylaxis?
A: While all non-depolarizing neuromuscular blockers can potentially induce some degree of tachyphylaxis, the extent can vary. Exploring other agents from the same class, such as pancuronium (B99182) or atracurium, may yield different response profiles in your specific experimental setup.
Data Presentation
Table 1: Illustrative Example of Tachyphylaxis with Repeated this compound Administration
This table provides a hypothetical representation of the development of tachyphylaxis in an in vitro nerve-muscle preparation, as measured by the percentage of twitch inhibition following repeated doses.
| Dose Number | This compound Concentration (µM) | Time Interval (min) | Peak Twitch Inhibition (%) |
| 1 | 1.0 | 0 | 95 |
| 2 | 1.0 | 20 | 82 |
| 3 | 1.0 | 40 | 68 |
| 4 | 1.5 | 60 | 93 |
Note: This data is illustrative. The actual rate and extent of tachyphylaxis will vary depending on the specific experimental conditions.
Table 2: Quantitative Data on this compound-Induced Tolerance (Chronic Administration)
This table summarizes data from a study on rats receiving a continuous infusion of d-tubocurarine for two weeks, demonstrating the development of tolerance.[2]
| Parameter | Control Group (Saline Infusion) | Experimental Group (d-TC Infusion) |
| Plasma d-TC for Steady-State Twitch Inhibition | 0.50 ± 0.15 µg/ml | 0.83 ± 0.04 µg/ml |
| Extrajunctional nAChR Number | 13.37 ± 1.82 fmol/mg protein | 19.76 ± 1.77 fmol/mg protein |
Experimental Protocols
Protocol 1: Minimizing Acute Tachyphylaxis in an In Vitro Nerve-Muscle Preparation
Objective: To achieve consistent neuromuscular blockade with repeated this compound administration while minimizing the development of tachyphylaxis.
Methodology:
-
Preparation Setup: Prepare an isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and bubbled with carbogen (B8564812) (95% O2, 5% CO2).[6]
-
Equilibration: Allow the preparation to equilibrate for at least 30-40 minutes, with periodic washing, before starting the experiment.[5]
-
Baseline Response: Establish a stable baseline of nerve-stimulated muscle twitches. Use a supramaximal stimulus voltage with a short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).
-
Dose Administration:
-
Administer the first dose of this compound and record the peak inhibition of twitch height.
-
Instead of immediate re-dosing, perform a complete washout of the drug from the organ bath.
-
Allow for a prolonged recovery period (e.g., 30-60 minutes, to be determined empirically for your preparation) to enable receptors to recover from the desensitized state.
-
-
Subsequent Doses: After the recovery period and re-establishment of a stable baseline, administer the next dose.
-
Monitoring: Continuously monitor the twitch height. If using Train-of-Four (TOF) stimulation, monitor the TOF ratio (T4/T1) as an indicator of the degree of block.[1][7]
Protocol 2: Quantifying the Onset of Tachyphylaxis
Objective: To determine the dose-response relationship and the rate of tachyphylaxis development with repeated this compound administration.
Methodology:
-
Preparation and Equilibration: Follow steps 1-3 from Protocol 1.
-
Cumulative Dose-Response Curve:
-
Generate a cumulative dose-response curve by adding increasing concentrations of this compound to the bath without washing out the previous dose.[8] This will establish the initial potency (e.g., EC50) of this compound in your preparation.
-
After determining the maximal effect, perform a thorough washout and allow for a full recovery period.
-
-
Repeated Bolus Administration:
-
Administer a dose of this compound calculated to produce a submaximal but significant block (e.g., EC75).
-
After the effect has peaked and started to wane, administer the same dose again without an intermediate washout.
-
Repeat this process for a set number of doses, recording the peak inhibition achieved with each administration.
-
-
Data Analysis: Plot the peak twitch inhibition against the dose number. A downward trend in the peak inhibition for the same dose indicates the development of tachyphylaxis.
Visualizations
References
- 1. ppno.ca [ppno.ca]
- 2. openanesthesia.org [openanesthesia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 6. Neuromuscular transmission in a mammalian preparation in the absence of blocking drugs and the effect of D-tubocurarine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tubocurarine-Induced Bronchospasm in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bronchospasm as a side effect of tubocurarine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced bronchospasm in animal models?
A1: The primary mechanism is the dose-dependent release of histamine (B1213489) from mast cells.[1][2][3] this compound, a benzylisoquinoline derivative, can directly activate mast cells, leading to degranulation and the release of various inflammatory mediators, with histamine being the key player in bronchoconstriction.[4][5] This action is independent of acetylcholine (B1216132) receptors.[1]
Q2: Which animal model is most suitable for studying this compound-induced bronchospasm?
A2: Guinea pigs are a highly suitable model due to the sensitivity of their airways to histamine, which closely mimics the human response.[6] Their airways have a greater proportion of smooth muscle, leading to an exaggerated bronchospasm response.[6] While studies have also been conducted in rats, mice, and hamsters, the bronchoconstrictive response can be less consistent.[4]
Q3: What are the typical signs of bronchospasm in animal models?
A3: Signs of bronchospasm include increased airway resistance, decreased dynamic lung compliance, labored breathing (dyspnea), and in severe cases, cyanosis.[7] Objective measurements using techniques like whole-body plethysmography or invasive lung function analysis will show quantifiable changes in respiratory parameters.
Q4: How can this compound-induced bronchospasm be prevented or minimized?
A4: Pre-treatment with certain medications can help mitigate this side effect. H1 receptor antagonists (antihistamines) like pyrilamine (B1676287) can effectively block the bronchoconstrictive effects of histamine.[8] Additionally, some studies suggest that premedication with atropine (B194438) may inhibit histamine release. Volatile anesthetics like halothane (B1672932) have also been shown to reduce this compound-induced histamine release.[9]
Q5: Are there alternatives to this compound that are less likely to cause bronchospasm?
A5: Yes, several other neuromuscular blocking agents have a lower propensity for histamine release and are therefore less likely to cause bronchospasm. Pancuronium is a commonly used alternative with significantly less histamine-releasing effect.[10] Newer non-depolarizing agents like rocuronium (B1662866) and vecuronium (B1682833) also have a much better safety profile in this regard.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High incidence of mortality in animals after this compound administration. | - Overdose of this compound leading to severe, irreversible bronchospasm and respiratory failure.- Anaphylactic-type reaction in a sensitized animal. | - Perform a dose-response study to determine the optimal dose of this compound that achieves the desired neuromuscular blockade without causing excessive bronchospasm.- Administer this compound slowly to minimize the peak plasma concentration.- Pre-treat with an H1 receptor antagonist (e.g., pyrilamine).- Ensure immediate access to rescue medication such as a bronchodilator (e.g., salbutamol) and epinephrine. |
| Inconsistent or no bronchospastic response to this compound. | - Animal model selection (e.g., some strains of mice or rats may be less responsive).- Incorrect route or speed of administration.- Insufficient dose of this compound. | - Use guinea pigs, which are known to be highly responsive to histamine.- Ensure intravenous (IV) administration for rapid and consistent delivery to the systemic circulation.- Verify the concentration and dose of the this compound solution.- Increase the dose of this compound in a stepwise manner. |
| Difficulty in accurately measuring bronchospasm. | - Inappropriate measurement technique for the animal model.- Movement artifacts in conscious animals (whole-body plethysmography).- Inadequate anesthesia or ventilation in invasive procedures. | - For conscious animals, use a plethysmography chamber that allows for acclimatization to reduce movement.- For anesthetized animals, ensure a stable plane of anesthesia and proper mechanical ventilation to obtain reliable measurements of airway resistance and compliance.[11]- Use appropriate data acquisition and analysis software to filter out artifacts. |
| Bronchospasm is short-lived, making it difficult to study interventions. | - Rapid metabolism or redistribution of this compound in the specific animal model. | - Consider a continuous infusion of this compound to maintain a steady-state plasma concentration and a more sustained bronchospastic effect.[12] |
Quantitative Data
Table 1: Effect of this compound on Histamine Release in Rats
| This compound Concentration (mol/L) | Histamine Release from Isolated Mast Cells (%) |
| 4 x 10⁻⁴ | ~20% |
Data extracted from Kubota, Y. (1986). Effects of this compound on plasma histamine concentration in the rat.[1]
Table 2: Effect of Halothane on this compound-Induced Histamine Release
| Treatment | Percent Histamine Release (mean +/- SEM) |
| d-tubocurarine alone | 13.9 +/- 3.7 |
| d-tubocurarine + 0.5% Halothane | Not statistically significant reduction |
| d-tubocurarine + 2.0% Halothane | 2.8 +/- 0.9 |
Data from a study on human foreskin preparations, suggesting a potential therapeutic approach to be tested in animal models.[9]
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Bronchospasm in Anesthetized Guinea Pigs
Objective: To induce and quantify bronchospasm following intravenous administration of this compound in anesthetized and mechanically ventilated guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Urethane (B1682113) (anesthetic)
-
d-tubocurarine chloride solution
-
Saline (0.9% NaCl)
-
Animal ventilator
-
Pressure transducer connected to a data acquisition system
-
Cannulas for trachea, jugular vein, and carotid artery
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).[13]
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the animal to a mechanical ventilator (e.g., 60 breaths/min, 5 ml/kg tidal volume).[13]
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.[13]
-
-
Stabilization: Allow the animal to stabilize for at least 20 minutes after surgical procedures.
-
Baseline Measurement: Record baseline pulmonary inflation pressure (PIP) for 5-10 minutes. An increase in PIP is indicative of bronchoconstriction.[13]
-
This compound Administration:
-
Prepare a stock solution of d-tubocurarine in saline.
-
Administer a bolus dose of d-tubocurarine intravenously through the jugular vein cannula. A starting dose of 0.25 mg/kg can be used, with subsequent dose adjustments based on the observed response.
-
-
Data Acquisition: Continuously record PIP for at least 30 minutes following administration.
-
Data Analysis:
-
Determine the baseline PIP before drug administration.
-
Calculate the peak increase in PIP following this compound administration.
-
Results can be expressed as the percentage increase in PIP from baseline.
-
Protocol 2: Assessment of Bronchospasm in Conscious Mice using Whole-Body Plethysmography
Objective: To non-invasively assess bronchospasm induced by this compound in conscious mice.
Materials:
-
Male BALB/c or C57BL/6 mice
-
d-tubocurarine chloride solution
-
Saline (0.9% NaCl)
-
Whole-body plethysmograph (WBP) system
Procedure:
-
Acclimatization: Acclimatize mice to the WBP chamber for at least 30 minutes on several consecutive days before the experiment to minimize stress and movement-related artifacts.
-
Baseline Measurement: Place the mouse in the WBP chamber and record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh) for 10-15 minutes.
-
This compound Administration:
-
Briefly remove the mouse from the chamber and administer d-tubocurarine via intravenous (tail vein) injection. A starting dose of 0.1 mg/kg can be considered.
-
-
Post-Injection Measurement: Immediately return the mouse to the WBP chamber and continuously record respiratory parameters for at least 30-60 minutes.
-
Data Analysis:
-
Analyze the recorded data to determine changes in respiratory parameters over time.
-
An increase in Penh is often used as an indicator of airway obstruction.[14]
-
Signaling Pathways and Workflows
References
- 1. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HISTAMINE RELEASE AND CHANDONIUM IODIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of histamine in the hypotensive action of d-tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aalas [aalas.kglmeridian.com]
- 7. Hyperventilation-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Tubocurarine accentuates the burn-induced upregulation of nicotinic acetylcholine receptors at the muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on tubocurarine solution stability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and efficacy of tubocurarine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
For optimal chemical stability, this compound solutions should be maintained at a slightly acidic to neutral pH. A 1% solution of this compound chloride in water typically has a pH between 4.0 and 6.0.[1] While studies indicate that this compound is relatively stable under hydrolytic (acidic, basic, and neutral) conditions, significant degradation can occur under oxidative and photolytic stress. Therefore, in addition to pH control, protecting solutions from light and oxidative agents is crucial.
Q2: How does the pH of the administered solution affect the efficacy of this compound?
While the chemical stability of the this compound molecule in solution is less affected by pH in the acidic to neutral range, the physiological pH of the patient plays a significant role in its neuromuscular blocking efficacy. Respiratory acidosis has been observed to enhance the blocking effect of this compound, whereas respiratory alkalosis can diminish its effect.[2] This is likely due to pH-induced changes at the neuromuscular junction and in protein binding, rather than an alteration of the drug molecule itself in the formulation.
Q3: My this compound solution has changed color. Is it still usable?
Any change in color or the appearance of particulate matter in a this compound solution is an indication of potential degradation. Such solutions should be discarded and not used for experimental purposes. Degradation can be caused by exposure to light, oxidative conditions, or incompatible container materials.
Q4: Can I adjust the pH of my this compound solution?
If pH adjustment is necessary for experimental reasons, it should be done with caution using appropriate buffers. It is important to validate that the chosen buffer system does not accelerate degradation or interfere with the experimental assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Experiments | 1. Degradation of this compound: The solution may have been exposed to light, high temperatures, or oxidative conditions. 2. Incorrect pH of Physiological Buffer: The pH of the experimental buffer system may be alkaline, diminishing the neuromuscular blocking effect. | 1. Prepare fresh solutions and store them protected from light at recommended temperatures. Consider inert gas purging for long-term storage. 2. Verify and adjust the pH of the physiological buffer to be within the desired range for the experiment, considering that acidosis can enhance the effect. |
| Precipitation in Solution | 1. Supersaturation: The concentration of this compound may exceed its solubility at the storage temperature or in the chosen solvent. 2. pH Shift: A significant shift in pH to a range where this compound is less soluble. | 1. Ensure the concentration is within the solubility limits for the specific solvent and temperature. Gentle warming may be required for complete solubilization. 2. Check the pH of the solution and adjust if necessary, ensuring it remains within the stable range (typically pH 4-6). |
| Inconsistent Experimental Results | 1. Variable Solution Stability: Inconsistent storage conditions (light, temperature, air exposure) between batches of solutions. 2. Fluctuations in Experimental pH: Inconsistent pH control in the assay or physiological buffer. | 1. Standardize storage protocols for all this compound solutions. 2. Ensure consistent and accurate pH measurement and control throughout the experiment. |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Chloride Injection
| Concentration | Storage Temperature | Storage Duration | Potency Loss | pH Change |
| 3 mg/mL in polypropylene (B1209903) syringes | 25°C (Ambient) | 45 days | < 10% | Not appreciable |
| 3 mg/mL in polypropylene syringes | 4°C | 90 days | < 1% | Not appreciable |
Table 2: General Stability of this compound under Stressed Conditions
| Stress Condition | Observation |
| Hydrolytic (Acidic, Basic, Neutral) | Stable |
| Oxidative | Degradation occurs |
| Photolytic | Degradation occurs |
| Thermal | Stable |
Experimental Protocols
Protocol: Stability Assessment of this compound Solutions by HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Preparation of this compound Solutions:
-
Prepare stock solutions of this compound in the desired solvent (e.g., water for injection, specific buffers).
-
Adjust the pH of the solutions to the desired levels for the study (e.g., pH 3, 5, 7, 9).
-
Store aliquots of these solutions under controlled conditions (e.g., specified temperature, protected from light).
2. HPLC Method:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH of the mobile phase should be optimized for good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
3. Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies.
-
Acid/Base Hydrolysis: Treat the this compound solution with HCl or NaOH at an elevated temperature.
-
Oxidation: Treat the solution with hydrogen peroxide.
-
Photodegradation: Expose the solution to UV light.
-
Thermal Degradation: Heat the solution.
-
Analyze the stressed samples by HPLC to ensure that degradation products are resolved from the parent this compound peak.
4. Stability Study:
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), withdraw samples from each storage condition.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC in triplicate.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
References
Technical Support Center: Minimizing Tubocurarine's Presynaptic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the presynaptic effects of tubocurarine on neurotransmitter release during their experiments.
Troubleshooting Guides
Issue 1: Observed reduction in neurotransmitter release independent of postsynaptic receptor blockade.
Possible Cause: this compound is known to have presynaptic inhibitory effects by blocking nicotinic acetylcholine (B1216132) autoreceptors, which are involved in the positive feedback regulation of acetylcholine (ACh) release. This leads to a decrease in the quantal content of neurotransmitter release.
Troubleshooting Steps:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound required to achieve the desired level of postsynaptic blockade. The presynaptic inhibitory effect is concentration-dependent.
-
Frequency of Stimulation: Be aware that the presynaptic inhibitory effect of this compound is frequency-dependent. The blockade of nicotinic autofacilitation is more pronounced at higher stimulation frequencies (5 Hz and above). Consider using lower stimulation frequencies (e.g., 0.1-1 Hz) if experimentally feasible.[1][2]
-
Pharmacological Counteraction:
-
Administer an Acetylcholinesterase Inhibitor: Co-administer or pre-treat the preparation with an acetylcholinesterase inhibitor such as neostigmine (B1678181). By increasing the synaptic concentration of ACh, neostigmine can competitively overcome the presynaptic blockade by this compound.[3][4][5]
-
Consider 4-Aminopyridine (B3432731) (4-AP): In combination with neostigmine, 4-AP can enhance the reversal of this compound's neuromuscular blockade, which may also help in counteracting the presynaptic effects.[6]
-
-
Alternative Neuromuscular Blocker: If minimizing presynaptic effects is critical, consider using an alternative non-depolarizing neuromuscular blocking agent. Drugs like atracurium (B1203153) or rocuronium (B1662866) are reported to have a more favorable side-effect profile, although a direct comparison of their presynaptic effects should be evaluated for your specific experimental model.[7][8]
Issue 2: Inconsistent or fading postsynaptic response during repetitive nerve stimulation.
Possible Cause: The "tetanic rundown" or fade observed during high-frequency stimulation in the presence of this compound is a hallmark of its presynaptic inhibitory action.[9] This is due to the progressive failure of ACh release from the presynaptic terminal.
Troubleshooting Steps:
-
Reduce Stimulation Frequency: As with Issue 1, lowering the frequency of nerve stimulation can mitigate the rundown effect.[10]
-
Implement Reversal Agents: The application of neostigmine can help maintain a more stable postsynaptic response by enhancing the amount of ACh available to compete with this compound at the presynaptic autoreceptors.
-
Data Analysis Consideration: If high-frequency stimulation is essential for the experiment, be sure to account for the rundown effect in your data analysis. Compare the degree of fade in the presence and absence of potential mitigating agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's presynaptic effect?
A1: this compound acts as an antagonist at presynaptic nicotinic acetylcholine autoreceptors (nAChRs). These receptors are part of a positive feedback loop where ACh released into the synapse binds to them to facilitate further ACh release. By blocking these receptors, this compound inhibits this autofacilitation, leading to a reduction in the amount of neurotransmitter released per nerve impulse (quantal content).[11][12][13] This inhibitory action occurs at a stage after the influx of calcium ions into the presynaptic terminal.[11][12]
Q2: How does the concentration of this compound relate to its presynaptic effects?
A2: The presynaptic inhibitory effects of this compound are dose-dependent. Studies have shown that concentrations in the range of 10⁻⁷ to 10⁻⁶ M can significantly decrease the quantal content of neurotransmitter release.[11][12] It is recommended to perform a dose-response curve in your specific preparation to identify the optimal concentration that provides sufficient postsynaptic blockade with minimal presynaptic interference.
Q3: Can the presynaptic effects of this compound be reversed?
A3: Yes. The competitive nature of the blockade at presynaptic nAChRs means that increasing the concentration of the endogenous agonist, acetylcholine, can reverse the effect. This is typically achieved by using an acetylcholinesterase inhibitor like neostigmine, which prevents the breakdown of ACh in the synaptic cleft.[3][4][7]
Q4: Are there alternative drugs to this compound with fewer presynaptic effects?
A4: While this compound is a classic neuromuscular blocker, newer synthetic agents have been developed with improved pharmacological profiles. Benzylisoquinolinium compounds like atracurium and cisatracurium, and aminosteroid (B1218566) compounds like rocuronium and vecuronium (B1682833) are alternatives.[8][14][15] However, it is important to note that all non-depolarizing neuromuscular blockers have the potential for some degree of presynaptic action. The choice of agent should be guided by the specific requirements of the experiment and, if necessary, a comparative study in the model system being used.
Q5: How can I experimentally quantify the presynaptic effects of this compound?
A5: Several electrophysiological and biochemical methods can be used:
-
Quantal Analysis: Measuring miniature end-plate potentials (mEPPs) or currents (mEPCs) and evoked end-plate potentials (EPPs) or currents (EPCs) allows for the calculation of quantal content (m = EPP amplitude / mEPP amplitude). A decrease in quantal content in the presence of this compound is a direct measure of its presynaptic inhibitory effect.[11][12]
-
Radiolabeled Neurotransmitter Release Assays: Pre-loading nerve terminals with a radiolabeled transmitter (e.g., [³H]choline to measure [³H]ACh release) and then measuring the amount of radioactivity released upon stimulation in the presence and absence of this compound can provide a direct biochemical measure of presynaptic inhibition.[2]
-
Fluorescence Imaging: Using fluorescent dyes that are sensitive to synaptic vesicle cycling (e.g., FM dyes) or genetically encoded calcium indicators can provide a visual and quantitative assessment of presynaptic activity.[16]
Data Presentation
Table 1: Effect of this compound Concentration on Quantal Content
| This compound Concentration (M) | Species | Preparation | Reduction in Quantal Content (%) | Reference |
| 10⁻⁷ - 10⁻⁶ | Frog | Neuromuscular Junction | Significant Decrease | [11][12] |
Table 2: Frequency-Dependent Inhibition of Acetylcholine Release by this compound
| Stimulation Frequency (Hz) | This compound Concentration (µmol/L) | Inhibition of ACh Release (%) | Reference |
| 0.5 | 1 | No significant modulation | [2] |
| 1 | 1 | ~30 | [2] |
| 5 | 1 | ~60 | [2] |
| 25 | 10 | ~60 | [2] |
| 50 | 10 | ~60 | [2] |
| 100 | 10 | ~60 | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of Presynaptic Inhibition
-
Preparation: Prepare the desired nerve-muscle preparation (e.g., frog sartorius, rat phrenic nerve-hemidiaphragm) in a suitable physiological saline solution.
-
Recording Setup: Use standard intracellular or focal extracellular recording techniques to measure mEPPs/mEPCs and EPPs/EPCs. For voltage-clamp experiments, a two-electrode voltage clamp is typically used.
-
Control Recordings: Record baseline mEPPs/mEPCs and EPPs/EPCs evoked by nerve stimulation at a low frequency (e.g., 0.1-0.5 Hz).
-
This compound Application: Perfuse the preparation with a known concentration of d-tubocurarine (e.g., 1 µM) and allow for equilibration.
-
Experimental Recordings: Repeat the recordings of mEPPs/mEPCs and EPPs/EPCs.
-
Quantal Content Calculation: Calculate the quantal content (m) using the formula: m = mean EPP amplitude / mean mEPP amplitude. A reduction in 'm' in the presence of this compound indicates a presynaptic effect.
-
Frequency-Dependence: To assess frequency-dependent effects, apply trains of stimuli (e.g., 10-50 Hz) and measure the rundown of EPP/EPC amplitudes.
Protocol 2: Reversal of Presynaptic Effects with Neostigmine
-
Establish Blockade: Following Protocol 1, establish a stable presynaptic inhibition with this compound.
-
Neostigmine Application: Add neostigmine (e.g., 1-10 µM) to the perfusion solution containing this compound.
-
Monitor Recovery: Continuously record EPPs/EPCs and mEPPs/mEPCs to monitor the recovery of neurotransmitter release.
-
Data Analysis: Quantify the extent and time course of the reversal of the presynaptic blockade.
Visualizations
Caption: Mechanism of presynaptic inhibition by this compound.
Caption: Workflow for assessing presynaptic effects.
References
- 1. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (+)-tubocurarine on [3H]acetylcholine release from the rat phrenic nerve at different stimulation frequencies and train lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible curarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Antagonism of d-tubocurarine-induced neuromuscular blockade with a mixture of 4-aminopyridine and neostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 8. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 9. Pre-and post-junctional effects of this compound and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Presynaptic actions of curare and atropine on quantal acetylcholine release at a central synapse of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tubocurarine and Pancuronium for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of tubocurarine and pancuronium (B99182), two non-depolarizing neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacological profiles.
Mechanism of Action
Both this compound and pancuronium are competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. They bind to the α-subunits of the receptor, thereby preventing the binding of acetylcholine (ACh) and inhibiting the ion channel opening necessary for muscle cell depolarization and subsequent contraction. This competitive antagonism results in flaccid paralysis. Pancuronium is a synthetic aminosteroid, while this compound is a naturally occurring benzylisoquinoline alkaloid.
Signaling Pathway at the Neuromuscular Junction
Caption: Neuromuscular junction signaling and competitive antagonism.
Pharmacodynamic Comparison
Pancuronium is significantly more potent than this compound. This difference in potency is reflected in their respective ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) and IC50 (the concentration required to inhibit 50% of the maximal response) values.
| Parameter | This compound | Pancuronium | Reference |
| Potency (ED95, mg/kg) | ~0.51 | ~0.07 | [1] |
| Potency (IC50, nM) | 41 ± 2 | 5.5 ± 0.5 | [2] |
| Receptor Binding Affinity (Association Rate, M⁻¹s⁻¹) | 1.2 ± 0.2 x 10⁸ | 2.7 ± 0.9 x 10⁸ | [2] |
| Receptor Binding Affinity (Dissociation Rate, s⁻¹) | 5.9 ± 1.3 | 2.1 ± 0.7 | [2] |
Pharmacokinetic Comparison
The pharmacokinetic profiles of this compound and pancuronium show notable differences in their elimination half-life, volume of distribution, and clearance. Pancuronium generally has a longer elimination half-life compared to this compound in adult humans.
| Parameter | This compound | Pancuronium | Reference |
| Elimination Half-life (t½β, min) | 89 - 123.8 | 89 - 161 | [3][4] |
| Volume of Distribution (Vd, L/kg) | 0.30 - 0.41 | 0.241 - 0.280 | [4][5] |
| Plasma Clearance (ml/min/kg) | ~2.5 | 1.1 - 1.9 | [4] |
| Protein Binding | ~50% | Not specified | [6] |
| Metabolism | Not significantly metabolized | Hepatic deacetylation to a less active metabolite (3-desacetylpancuronium) | [4] |
| Primary Route of Elimination | Renal and biliary excretion | Primarily renal excretion (80%) | [4][7] |
Clinical Effects and Side Effect Profile
The clinical effects and side effect profiles of this compound and pancuronium are distinct, particularly concerning their impact on the cardiovascular system and their propensity to induce histamine (B1213489) release.
Onset and Duration of Action
| Parameter | This compound | Pancuronium | Reference |
| Onset of Action (min) | 4 - 6 | 2 - 3 | [4] |
| Duration of Action (to 25% recovery, min) | ~57.6 | ~54.4 | [1] |
Cardiovascular Effects
| Parameter | This compound | Pancuronium | Reference |
| Heart Rate | Increase | Increase | [8] |
| Mean Arterial Pressure | Decrease | Increase | [8] |
| Cardiac Output | Decrease | Increase | [8] |
| Systemic Vascular Resistance | Not specified | Decrease | [8] |
Histamine Release
This compound is well-known for its ability to induce histamine release, which can lead to hypotension, flushing, and bronchospasm. Pancuronium has a significantly lower propensity for histamine release.
| Parameter | This compound | Pancuronium | Reference |
| Cutaneous Histamine Release (relative to pancuronium=1) | 172 | 1 | [9] |
Experimental Protocols
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation
Objective: To quantify the degree of neuromuscular blockade by measuring the muscular response to a series of four electrical stimuli.
Materials:
-
Peripheral nerve stimulator
-
Surface or needle electrodes
-
Recording device (e.g., electromyography or mechanomyography)
-
Subject under general anesthesia
Procedure:
-
Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).
-
Place recording electrodes over the muscle innervated by the stimulated nerve (e.g., the adductor pollicis).
-
Deliver a supramaximal stimulus, which is the lowest current that produces a maximal muscle twitch.
-
Initiate Train-of-Four (TOF) stimulation, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Record the twitch response to each of the four stimuli.
-
The TOF ratio is calculated as the amplitude of the fourth twitch (T4) divided by the amplitude of the first twitch (T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.
Experimental Workflow for Assessing Neuromuscular Blockade
Caption: Workflow for neuromuscular blockade assessment.
Assessment of Histamine Release: Intradermal Injection and Wheal and Flare Measurement
Objective: To assess the potential of a neuromuscular blocking agent to induce localized histamine release in the skin.
Materials:
-
Test substance (this compound or pancuronium) at various concentrations
-
Positive control (e.g., histamine phosphate)
-
Negative control (e.g., saline)
-
Tuberculin syringes with 27-30 gauge needles
-
Ruler or caliper for measurement
-
Skin marker
Procedure:
-
Select a suitable skin area on the subject (e.g., the volar aspect of the forearm).
-
Clean the selected area with an alcohol swab and allow it to dry.
-
Using a tuberculin syringe, inject a small, standardized volume (e.g., 0.02-0.05 mL) of the negative control intradermally to form a small bleb. Mark the injection site.
-
At a separate, marked site, inject the same volume of the positive control.
-
At distinct, marked sites, inject the same volume of the test substances (this compound and pancuronium) at different concentrations.
-
After a predetermined time (typically 15-20 minutes), measure the diameter of the wheal (the raised, blanched area) and the flare (the surrounding red area) at each injection site.
-
The size of the wheal and flare reaction is indicative of the amount of histamine released. Compare the reactions produced by the test substances to those of the positive and negative controls.
Summary
References
- 1. novamedline.com [novamedline.com]
- 2. Pharmacokinetics of pancuronium in man: a linear system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancuronium: Package Insert / Prescribing Information [drugs.com]
- 5. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride - Wikipedia [en.wikipedia.org]
- 7. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancuronium and vecuronium pharmacokinetics and pharmacodynamics in younger and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of d-tubocurarine and metocurine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: D-Tubocurarine vs. Succinylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two pivotal neuromuscular blocking agents: d-tubocurarine, a classic non-depolarizing agent, and succinylcholine (B1214915), the only clinically used depolarizing agent. This document synthesizes experimental data to objectively compare their performance, outlines relevant experimental protocols, and visually represents their distinct signaling pathways.
Introduction
D-tubocurarine and succinylcholine are neuromuscular blocking drugs (NMBAs) that induce muscle relaxation by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Despite achieving the same clinical outcome of muscle paralysis, their underlying mechanisms of action are fundamentally different. D-tubocurarine acts as a competitive antagonist, while succinylcholine functions as a depolarizing agonist.[1][2][3] Understanding these distinct mechanisms is crucial for their safe and effective use in clinical and research settings.
Mechanism of Action
D-Tubocurarine: Competitive Antagonism
D-tubocurarine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the motor endplate.[3][4] By binding to the α-subunits of the nAChR, d-tubocurarine physically obstructs the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This competitive inhibition prevents the ion channel from opening, thereby inhibiting depolarization of the muscle membrane and subsequent muscle contraction.[3] The neuromuscular block produced by d-tubocurarine is characterized by a "fade" in response to high-frequency nerve stimulation, such as in Train-of-Four (TOF) monitoring.[5] The effects of d-tubocurarine can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor like neostigmine.[3]
Succinylcholine: Depolarizing Agonism
Succinylcholine, structurally resembling two joined acetylcholine molecules, is a depolarizing neuromuscular blocking agent.[1][6] It acts as an agonist at the nAChRs, mimicking the action of ACh.[7][8] Upon binding to the receptor, succinylcholine causes the ion channel to open, leading to a persistent depolarization of the motor endplate.[6][7] This initial depolarization manifests as transient muscle fasciculations.[8] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma pseudocholinesterase, leading to a prolonged depolarization.[6][8] This sustained depolarization renders the voltage-gated sodium channels in the adjacent muscle membrane inactive and unable to propagate further action potentials, resulting in a flaccid paralysis.[6] This initial phase of blockade is known as a Phase I block. With continued or repeated administration, the postsynaptic membrane may repolarize but become desensitized to ACh, a state referred to as a Phase II block, which clinically resembles the block produced by non-depolarizing agents.[8]
Quantitative Comparison of Pharmacodynamic Properties
The following table summarizes key pharmacodynamic parameters for d-tubocurarine and succinylcholine. It is important to note that these values can vary depending on the specific experimental conditions, including the anesthetic agents used, the patient population, and the frequency of nerve stimulation.
| Parameter | D-Tubocurarine | Succinylcholine | Source(s) |
| ED50 (mg/kg) | 0.25 (at 0.1 Hz stimulation) | 0.27 ± 0.04 | [9][10] |
| ED95 (mg/kg) | 0.52 (at 0.1 Hz stimulation) | 0.63 ± 0.09 | [9][10] |
| Onset of Action | ~5 minutes | 30-60 seconds (IV) | [6][11] |
| Duration of Action | 60-120 minutes | 4-10 minutes (IV) | [11][12][13] |
Experimental Protocols
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
A standard method for quantifying the degree of neuromuscular blockade in both clinical and research settings is Train-of-Four (TOF) stimulation.[14][15][16][17]
Protocol:
-
Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist to monitor the adductor pollicis muscle.[18]
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a "train" at a frequency of 2 Hz (i.e., four stimuli over two seconds).[18]
-
Measurement: The muscular response, typically the twitch height of the thumb, is observed or measured.
-
TOF Count: The number of observable twitches out of the four stimuli is counted. A lower twitch count indicates a deeper level of neuromuscular blockade.[18]
-
4 twitches: < 75% receptor occupancy
-
3 twitches: ~75% receptor occupancy
-
2 twitches: ~80% receptor occupancy
-
1 twitch: ~90% receptor occupancy
-
0 twitches: 100% receptor occupancy
-
-
TOF Ratio: In more quantitative setups, the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio). A TOF ratio of >0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[15]
Visualizing the Mechanisms of Action
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways at the neuromuscular junction for d-tubocurarine and succinylcholine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of d-tubocurarine and succinylcholine on neuromuscular function.
Conclusion
D-tubocurarine and succinylcholine, while both inducing muscle paralysis, operate through opposing mechanisms at the nicotinic acetylcholine receptor. D-tubocurarine acts as a competitive antagonist, preventing receptor activation, while succinylcholine is a depolarizing agonist that causes persistent receptor stimulation leading to inactivation of voltage-gated sodium channels. These fundamental differences in their mechanisms of action are reflected in their distinct pharmacodynamic profiles, including their onset and duration of action, and their responses to neuromuscular monitoring techniques such as Train-of-Four stimulation. A thorough understanding of these differences is paramount for their appropriate application in research and clinical practice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. droracle.ai [droracle.ai]
- 8. Succinylcholine Mnemonic for USMLE [pixorize.com]
- 9. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of d-tubocurarine pretreatment on succinylcholine twitch augmentation and neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound chloride - Wikipedia [en.wikipedia.org]
- 12. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Neuromuscular monitoring - Wikipedia [en.wikipedia.org]
- 15. openanesthesia.org [openanesthesia.org]
- 16. ppno.ca [ppno.ca]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
Unmasking the Classic Antagonist: A Comparative Validation of Tubocurarine's Selectivity for Nicotinic Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tubocurarine's performance as a selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist against other common alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate pharmacological tools for nicotinic receptor research.
This compound, a naturally occurring benzylisoquinoline alkaloid, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at nicotinic receptors, particularly at the neuromuscular junction, which leads to skeletal muscle relaxation.[1][2] While historically significant in anesthesia, its clinical use has been largely superseded by synthetic agents with improved safety profiles.[1] However, this compound remains a vital tool in research for characterizing nAChR function and validating new ligands. This guide delves into the experimental data that substantiates its role as a selective nicotinic antagonist and compares its profile to other widely used antagonists.
Comparative Analysis of Nicotinic Antagonist Potency
The efficacy of a nicotinic antagonist is determined by its binding affinity (Ki) and its functional inhibitory potency (IC50) at various nAChR subtypes. The following tables summarize quantitative data for this compound and a selection of alternative antagonists, providing a basis for comparative evaluation.
Table 1: Comparative Binding Affinities (Ki, in nM) of Nicotinic Antagonists at Various nAChR Subtypes
| Antagonist | Muscle-type (α1)₂β1γδ | α3β4 | α4β2 | α7 | Source(s) |
| d-Tubocurarine | 0.3 (high affinity site), 8000 (low affinity site) | 400 | - | - | [3] |
| Metocurine | 30 (high affinity site), 1000 (low affinity site) | - | - | - | |
| Pancuronium (B99182) | - | - | - | - | [4] |
| Vecuronium | - | - | - | - | [4] |
| Rocuronium | - | - | - | - | [4] |
| Cisatracurium | - | - | - | - | [4] |
| Mecamylamine (B1216088) | - | - | - | - | [5] |
| Dihydro-β-erythroidine (DHβE) | - | 23100 | 410 | - | [1] |
Note: Data for α3β4 and α4β2 subtypes are often from neuronal tissues or cell lines expressing these receptors. The notation "" indicates that the exact subunit stoichiometry may vary. Values are collated from multiple sources and experimental conditions may differ.*
Table 2: Comparative Functional Antagonism (IC50, in µM) of Nicotinic Antagonists
| Antagonist | Muscle-type (α1)₂β1γδ | α3β4 | α4β2 | α7 | Source(s) |
| d-Tubocurarine | ~0.2 | - | - | - | [6] |
| Pancuronium | - | - | - | - | [6] |
| Vecuronium | - | - | - | - | [6] |
| Mecamylamine | - | - | - | - | [7] |
| Hexamethonium | - | - | - | - | [7] |
Note: IC50 values are highly dependent on the agonist concentration and specific experimental setup. The data presented is for comparative purposes.
Experimental Protocols
The validation of nicotinic antagonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key techniques used to determine the binding affinity and functional antagonism of compounds like this compound.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay using [³H]-epibatidine, a high-affinity nicotinic agonist, to determine the binding affinity of an unlabeled antagonist (e.g., this compound) for a specific nAChR subtype.[8]
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
[³H]-epibatidine (radioligand).
-
Unlabeled this compound (competitor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-epibatidine (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-epibatidine, a high concentration of a non-radiolabeled agonist (e.g., 100 µM nicotine) to saturate all specific binding sites, and the membrane preparation.
-
Competitor Wells: Add assay buffer, [³H]-epibatidine, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-epibatidine and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism (IC50)
This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing a specific nAChR subtype to measure the functional inhibition by an antagonist.[9][10]
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes (filled with 3 M KCl).
-
Recording chamber.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Perfusion system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Recording:
-
Establish a baseline current.
-
Apply a specific concentration of acetylcholine (typically the EC50 concentration) to elicit an inward current.
-
After washing out the agonist, pre-incubate the oocyte with varying concentrations of this compound for a set period.
-
Co-apply the same concentration of acetylcholine with the this compound and record the inhibited current response.
-
Thoroughly wash out the antagonist between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing a Nicotinic Signaling Pathway and Experimental Workflow
To further clarify the context of this compound's action and its validation, the following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Caption: Workflow for validating a selective nicotinic antagonist.
References
- 1. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of amino acids contributing to high and low affinity d-tubocurarine sites in the Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
A Comparative Analysis of Tubocurarine and Atracurium for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of tubocurarine and atracurium (B1203153), two non-depolarizing neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacological profiles.
Executive Summary
This compound, a naturally occurring benzylisoquinoline alkaloid, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Its use in modern clinical practice is limited due to its significant side effect profile. Atracurium, a synthetic benzylisoquinolinium diester, was developed to overcome some of the limitations of this compound.[1] Its unique metabolism via Hofmann elimination and ester hydrolysis provides a more predictable duration of action and a more favorable safety profile, particularly in patients with renal or hepatic impairment.[2][3][4] This guide will delve into a comparative analysis of their pharmacodynamics, pharmacokinetics, and associated side effects, supported by experimental findings.
Pharmacodynamics
The primary pharmacodynamic effect of both this compound and atracurium is the blockade of neuromuscular transmission at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.
Potency
The potency of non-depolarizing neuromuscular blocking agents is commonly expressed as the ED95, the dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulus.
| Agent | ED95 (mg/kg) |
| Atracurium | 0.23[5] |
| This compound | 0.51 (inferred from comparative studies) |
Note: The ED95 for this compound is inferred from historical data and comparative studies, as it is less commonly used and studied in modern literature.
Onset and Duration of Action
| Agent | Onset of Action (min) | Clinical Duration (min) |
| Atracurium | 2 - 2.5 | 20 - 35 |
| This compound | > 4 | 60 - 90 |
Data is based on typical intubating doses.
Pharmacokinetics
The pharmacokinetic profiles of this compound and atracurium differ significantly, particularly in their metabolism and elimination pathways.
Metabolism and Elimination
This compound is primarily eliminated unchanged by the kidneys (approximately 40-50%) and to a lesser extent via biliary excretion.[6][7][8] Its elimination is therefore dependent on renal and hepatic function, leading to a prolonged duration of action in patients with organ dysfunction.[7]
Atracurium undergoes a unique dual-pathway metabolism that is independent of renal and hepatic function.[2][3][4]
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature.[2][3][4]
-
Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[2][9]
This organ-independent elimination results in a more predictable duration of action and makes atracurium a suitable choice for patients with renal or hepatic failure.[3][4]
| Agent | Primary Route of Elimination | Half-life (min) |
| Atracurium | Hofmann elimination and ester hydrolysis | 20[4] |
| This compound | Renal and hepatic excretion | 80 - 120 |
Side Effect Profile
The differing side effect profiles of this compound and atracurium are a major factor in the clinical preference for atracurium.
Histamine (B1213489) Release and Cardiovascular Effects
This compound is associated with significant histamine release, which can lead to hypotension, tachycardia, and bronchospasm.[1] Atracurium is a less potent histamine releaser.[5] While histamine release can occur with atracurium, particularly at higher doses, the associated cardiovascular effects are generally less severe and transient compared to those seen with this compound.[5]
One study found that equipotent neuromuscular blocking doses of d-tubocurarine had a relative cutaneous histamine-releasing ability 172 times that of pancuronium, while atracurium's was 52 times that of pancuronium.[10] Another study reported that atracurium and this compound caused 234% and 252% increases in plasma histamine concentrations at 1 minute, respectively.[11]
| Agent | Histamine Release | Cardiovascular Effects |
| Atracurium | Moderate | Transient hypotension and tachycardia at higher doses |
| This compound | Significant | Pronounced hypotension and tachycardia |
Experimental Protocols
Measurement of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation
Objective: To assess the degree of neuromuscular blockade induced by this compound or atracurium.
Methodology:
-
Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a train, with each stimulus lasting 0.2 ms (B15284909) and the train having a frequency of 2 Hz.[12]
-
Measurement: The evoked muscle response (twitch) of the corresponding muscle (e.g., adductor pollicis) is observed or measured.
-
Interpretation: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A decrease in this ratio indicates neuromuscular blockade. The number of visible twitches also correlates with the degree of blockade.[13][14][15]
In Vitro Histamine Release Assay from Mast Cells
Objective: To quantify the direct histamine-releasing properties of this compound and atracurium.
Methodology:
-
Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage.
-
Incubation: The isolated mast cells are incubated with varying concentrations of this compound or atracurium in a buffered salt solution at 37°C.
-
Histamine Measurement: After a set incubation period, the reaction is stopped, and the cells are centrifuged. The amount of histamine released into the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[16]
-
Data Analysis: The percentage of total cellular histamine released is calculated for each drug concentration, and dose-response curves are generated.
Visualizations
Signaling Pathway: Mechanism of Action at the Nicotinic Acetylcholine Receptor
Caption: Competitive antagonism of this compound and atracurium at the nAChR.
Experimental Workflow: Comparative Analysis of Neuromuscular Blockade
Caption: Experimental workflow for comparing neuromuscular blocking effects.
Logical Relationship: Metabolism and Elimination Pathways
Caption: Contrasting metabolic pathways of this compound and atracurium.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of d-tubocurarine and metocurine in man. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 13. ppno.ca [ppno.ca]
- 14. openanesthesia.org [openanesthesia.org]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. Histamine release assay and radioimmunoassay for the detection of IgE antibodies against neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinetics of a Classic Antagonist: A Comparative Guide to Tubocurarine's Competitive Blockade
For researchers, scientists, and professionals in drug development, understanding the kinetics of receptor antagonism is fundamental. This guide provides a detailed comparison of tubocurarine's competitive antagonism at the nicotinic acetylcholine (B1216132) receptor (nAChR), supported by kinetic data and experimental protocols.
This compound, a non-depolarizing neuromuscular blocking agent, has long served as a prototypical competitive antagonist in pharmacological studies.[1][2] Its primary mechanism of action involves reversibly binding to the nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction, thereby inhibiting the binding of the endogenous agonist, acetylcholine (ACh).[1][2] This competitive interaction prevents the depolarization of the motor endplate and subsequent muscle contraction. While newer, safer alternatives have largely replaced its clinical use, this compound remains a vital tool in research for studying the principles of competitive antagonism.[3]
Comparative Kinetic Data of Nicotinic Receptor Antagonists
The potency and nature of a competitive antagonist are quantified by several key kinetic parameters, including the equilibrium dissociation constant (KD), the half-maximal inhibitory concentration (IC50), and the pA₂ value derived from Schild analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response.[4][5] A higher pA₂ value indicates a more potent antagonist.
| Antagonist | Agonist | Preparation | Key Kinetic Parameters | Source |
| This compound | Acetylcholine | Frog Neuromuscular Junction | KD: 0.34 µM (competitive block) | [6] |
| Frog Neuromuscular Junction | Association rate (k+D): 8.9 x 10⁸ M⁻¹s⁻¹ | [7][8] | ||
| Nicotinic Acetylcholine Receptors | IC₅₀: 41 ± 2 nM; Dissociation rate (loff): 5.9 ± 1.3 s⁻¹ | [9] | ||
| Acetylcholine | Rat Diaphragm | pA₂: 4.9 | [10] | |
| Pancuronium (B99182) | Acetylcholine | Nicotinic Acetylcholine Receptors | IC₅₀: 5.5 ± 0.5 nM; Association rate (lon): 2.7 ± 0.9 x 10⁸ M⁻¹s⁻¹; Dissociation rate (loff): 2.1 ± 0.7 s⁻¹ | [9] |
| Vecuronium | Acetylcholine | Mouse Adult Muscle nAChR | Site Selectivity (Lαε/Lαδ): 21 | [11] |
| Cisatracurium | Acetylcholine | Mouse Adult Muscle nAChR | Site Selectivity (Lαε/Lαδ): 0.22 | [11] |
Signaling Pathway and Competitive Antagonism
The interaction between acetylcholine and this compound at the nicotinic receptor is a classic example of competitive antagonism. The following diagram illustrates this signaling pathway.
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Experimental Protocols: Schild Analysis for Determining pA₂
The pA₂ value, a measure of antagonist potency, is determined experimentally using Schild analysis. This involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.
Objective: To determine the pA₂ value of this compound for its competitive antagonism of acetylcholine at the nicotinic acetylcholine receptor in an isolated tissue preparation (e.g., frog rectus abdominis or rat diaphragm).
Materials:
-
Isolated tissue preparation
-
Organ bath with appropriate physiological saline solution (e.g., Ringer's solution for frog tissue)
-
Agonist stock solution (Acetylcholine)
-
Antagonist stock solution (this compound)
-
Data acquisition system to measure muscle contraction
Procedure:
-
Tissue Preparation and Equilibration:
-
Dissect and mount the isolated tissue in the organ bath containing physiological saline solution, maintained at a constant temperature and aerated.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of acetylcholine to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with fresh saline solution to allow it to return to the baseline.
-
-
Antagonist Incubation:
-
Introduce a known, fixed concentration of this compound into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the this compound is present, repeat the cumulative addition of acetylcholine and record the contractile responses.
-
A rightward shift in the concentration-response curve should be observed.
-
-
Repeat with Different Antagonist Concentrations:
-
After thorough washing and re-equilibration, repeat steps 3 and 4 with at least two other, typically higher, concentrations of this compound.
-
-
Data Analysis and Schild Plot Construction:
-
For each concentration of this compound, determine the EC₅₀ of acetylcholine (the concentration that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).
-
Calculate log(DR - 1).
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.
-
-
pA₂ Determination:
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line is the pA₂ value.
-
A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
The following diagram illustrates the experimental workflow for a Schild analysis.
Caption: Experimental workflow for determining the pA₂ value using Schild analysis.
Conclusion
The kinetic analysis of this compound's interaction with the nicotinic acetylcholine receptor provides a clear and quantifiable example of competitive antagonism. The experimental protocols outlined, particularly the Schild analysis, remain a cornerstone of pharmacological research for characterizing the potency and mechanism of new chemical entities. By comparing the kinetic parameters of this compound with other neuromuscular blocking agents, researchers can gain valuable insights into the structure-activity relationships that govern drug-receptor interactions.
References
- 1. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 6. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of acetylcholine and d-tubocurarine on the end-plate free muscle membrane of rat diaphragm in low chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubocurarine and Vecuronium: Onset and Duration of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuromuscular blocking agents is critical for both clinical application and the development of new therapeutics. This guide provides a detailed comparison of two such agents, tubocurarine and vecuronium (B1682833), focusing on their onset and duration of action, supported by experimental data and methodologies.
This compound, a naturally occurring benzylisoquinoline alkaloid, is the archetypal non-depolarizing neuromuscular blocking agent.[1] In contrast, vecuronium is a synthetic aminosteroid (B1218566) derivative developed to offer a more favorable side-effect profile. Both agents act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate, preventing depolarization and subsequent muscle contraction.[2][3] However, their distinct chemical structures lead to significant differences in their pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
The onset of action and duration of neuromuscular blockade are critical clinical parameters. These are influenced by factors such as the dose administered, the drug's potency (often expressed as ED95), and its pharmacokinetic properties, including distribution and elimination. The following table summarizes key quantitative data for this compound and vecuronium.
| Parameter | This compound | Vecuronium |
| Typical Intubating Dose | 0.5 - 0.6 mg/kg[4] | 0.08 - 0.1 mg/kg[5][6] |
| Onset of Action | 3 - 5 minutes[7] | 2.5 - 3 minutes[5][6] |
| Time to Peak Effect | 2 - 5 minutes[8] | 3 - 5 minutes[9] |
| Clinical Duration (Time to 25% recovery of twitch height) | 30 - 60 minutes[7] | 25 - 40 minutes[5][6] |
| ED95 (dose for 95% twitch suppression) | ~0.51 mg/kg[10] | ~0.057 mg/kg[5][6] |
| Plasma Protein Binding | 40 - 50%[11] | 60 - 80%[3][6] |
| Elimination Half-life | ~89 minutes (in adults)[2] | ~65 - 75 minutes[3][6] |
Experimental Protocols
The determination of the onset and duration of action of neuromuscular blocking agents relies on precise and standardized experimental protocols. The most common methodology involves the monitoring of neuromuscular function in response to peripheral nerve stimulation.
Determination of Neuromuscular Blockade Onset and Duration
A standard experimental setup for evaluating the pharmacodynamics of neuromuscular blocking agents in human subjects is as follows:
-
Subject Preparation: Anesthetized patients are used in these studies. Anesthesia is typically induced and maintained with intravenous or inhalational agents that have minimal effects on neuromuscular transmission.
-
Nerve Stimulation: The ulnar nerve is stimulated at the wrist using surface electrodes.[8] A supramaximal square wave stimulus of 0.2 ms (B15284909) duration is commonly used.[7]
-
Monitoring of Muscle Response: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured.[8] This can be done using various techniques, including:
-
Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is the most widely used method.[8][9] It consists of four supramaximal stimuli delivered at a frequency of 2 Hz (every 0.5 seconds).[7][11] The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated to assess the degree of fade, which is characteristic of non-depolarizing blockade.
-
Data Collection and Analysis:
-
Baseline: A stable baseline twitch response is established before drug administration.
-
Drug Administration: A specified dose of the neuromuscular blocking agent (e.g., this compound or vecuronium) is administered intravenously.
-
Onset Time: The time from drug administration to the maximum depression of the first twitch (T1) of the TOF is recorded as the onset of action.
-
Duration of Action: The time from drug administration until the T1 twitch height recovers to a certain percentage of the baseline (e.g., 25%, 75%, or 95%) is measured to determine the duration of action. The time to 25% recovery is often referred to as the clinical duration.[5][6]
-
Determination of ED95
The ED95 (Effective Dose 95%) is a measure of the potency of a neuromuscular blocking agent and is defined as the dose required to produce a 95% depression of the single twitch response.[13]
-
Dose-Response Study: A cohort of patients receives different doses of the neuromuscular blocking agent.
-
Measurement of Twitch Depression: The maximum depression of the single twitch height is recorded for each patient at each dose level.
-
Data Analysis: The dose-response data is then plotted, and a log-dose/probit or log-dose/logit transformation is typically used to linearize the relationship.[12] From this curve, the dose that corresponds to a 95% twitch depression is determined as the ED95.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for non-depolarizing neuromuscular blockers.
Caption: Experimental workflow for determining onset and duration of action.
References
- 1. How Do Nondepolarizing Neuromuscular Blockers Work? [rxlist.com]
- 2. The Assessment of Neuromuscular Function [anesthesiologynews.com]
- 3. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. openanesthesia.org [openanesthesia.org]
- 8. mpog.org [mpog.org]
- 9. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 10. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openanesthesia.org [openanesthesia.org]
- 12. partone.litfl.com [partone.litfl.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of Tubocurarine and Gallamine Potency in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed quantitative comparison of the potency of two non-depolarizing neuromuscular blocking agents: tubocurarine and gallamine (B1195388). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Potency Comparison
The potency of neuromuscular blocking agents is a critical parameter in their pharmacological profile. Below is a summary of quantitative data comparing this compound and gallamine from both in vivo and in vitro studies.
| Parameter | This compound | Gallamine | Species/Model | Source |
| ED95 | 0.45 mg/kg | 2.38 mg/kg | Human | [1] |
| Relative Potency (in vivo) | ~20x more potent | 1x | Mouse | |
| Relative Potency (in vitro) | ~100x more potent | 1x | Rat Phrenic Nerve-Diaphragm | |
| IC50 (Nicotinic AChR) | 41 ± 2 nM | Not directly compared | Embryonic mouse muscle nAChR (BC3H-1 cells) | [2] |
| IC50 (Cardiac Muscarinic Receptors) | 22 µM | 0.7 µM | Rat | [3] |
Note: ED95 (Effective Dose 95) is the dose required to achieve 95% depression of muscle twitch response. Relative potency is expressed in comparison to gallamine. A direct comparative IC50 value for gallamine on nicotinic acetylcholine (B1216132) receptors under the same conditions as this compound was not available in the reviewed literature.
Mechanism of Action at the Neuromuscular Junction
Both this compound and gallamine are competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. They bind to the same recognition sites as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the influx of sodium ions that leads to muscle cell depolarization and subsequent contraction. This competitive antagonism results in flaccid paralysis of skeletal muscle.
While both drugs share this primary mechanism, gallamine also exhibits a notable inhibitory effect on muscarinic receptors, particularly M2 receptors in the heart, which can lead to tachycardia.[4] this compound, on the other hand, can induce histamine (B1213489) release and has some ganglion-blocking activity, which can contribute to hypotension.[4][5]
Experimental Protocols
The following are summaries of common experimental methodologies used to determine the potency of neuromuscular blocking agents like this compound and gallamine.
In Vivo: Cumulative Dose-Response in Humans
This method is employed to determine the dose-response relationship and calculate parameters like ED50 and ED95 in a clinical setting.
-
Patient Preparation: Anesthetized adult patients are used in these studies.
-
Monitoring: The evoked electromyogram (EMG) of a peripheral muscle, commonly the adductor pollicis, is monitored.
-
Stimulation: A train-of-four (TOF) stimulation pattern is delivered to the ulnar nerve at a set frequency (e.g., 0.05 Hz).[1]
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in incremental doses.
-
Data Collection: The degree of twitch depression is recorded after each dose has reached its peak effect.
-
Analysis: A cumulative dose-response curve is constructed by plotting the percentage of twitch depression against the cumulative dose, often on a log-probit scale.[6] From this curve, the ED50 and ED95 values are determined. To account for drug elimination during the study, a continuous infusion may be used in conjunction with the cumulative doses.[7][8]
In Vitro: Rat Phrenic Nerve-Diaphragm Preparation
This classic in vitro model allows for the study of neuromuscular transmission in an isolated tissue preparation, providing a controlled environment for pharmacological testing.
-
Tissue Dissection: The phrenic nerve and the diaphragm muscle are carefully dissected from a rat.[9][10] The hemidiaphragm with the attached phrenic nerve is commonly used.[9]
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]
-
Stimulation and Recording: The phrenic nerve is stimulated electrically, and the resulting isometric contractions of the diaphragm muscle are recorded using a force transducer.[11]
-
Drug Application: this compound or gallamine is added to the organ bath in increasing concentrations.
-
Data Analysis: The reduction in twitch height is measured at each drug concentration to construct a concentration-response curve, from which parameters like IC50 (the concentration causing 50% inhibition of the contractile response) can be determined.
This guide provides a foundational understanding of the comparative potency of this compound and gallamine, supported by experimental data and methodologies. For further in-depth analysis, consulting the primary research articles cited is recommended.
References
- 1. Pancuronium, gallamine, and d-tubocurarine compared: is speed of onset inversely related to drug potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of d-tubocurarine on rat cardiac muscarinic receptors: a comparison with gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 6. [PDF] Human dose-response curves for neuromuscular blocking drugs: a comparison of two methods of construction and analysis. | Semantic Scholar [semanticscholar.org]
- 7. Cumulative dose-response with infusion: a technique to determine neuromuscular blocking potency of atracurium and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEA :: Belépés [dea.lib.unideb.hu]
- 10. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
A Comparative Analysis of the Side Effect Profiles of Tubocurarine and Rocuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two non-depolarizing neuromuscular blocking agents, tubocurarine and rocuronium (B1662866). The information presented is supported by experimental data to assist researchers and clinicians in understanding the pharmacological differences and clinical implications of these drugs.
Executive Summary
This compound, the prototypical non-depolarizing neuromuscular blocker, is associated with a significant incidence of histamine (B1213489) release and ganglionic blockade, leading to prominent cardiovascular side effects such as hypotension and tachycardia. In contrast, rocuronium, a newer steroidal aminocyclohexane derivative, exhibits a much more favorable side effect profile, with minimal histamine release and cardiovascular effects, contributing to its widespread clinical use.
Data Presentation: Quantitative Comparison of Side Effects
The following table summarizes the key differences in the side effect profiles of this compound and rocuronium based on available clinical data.
| Side Effect | This compound | Rocuronium | Supporting Experimental Data |
| Histamine Release | Significant | Minimal to None | A clinical trial reported a 252% increase in plasma histamine concentration 1 minute after administration of this compound (0.5 mg/kg). In the same study, rocuronium (0.6 mg/kg) produced no significant changes in plasma histamine concentrations.[1] |
| Hypotension | Common | Rare | This compound is known to cause hypotension due to histamine release and ganglionic blockade.[1] Rocuronium is associated with a high degree of cardiovascular stability with minimal impact on blood pressure. |
| Tachycardia | Common (reflex) | Possible at high doses | Reflex tachycardia can occur with this compound-induced hypotension. Rocuronium may cause a slight increase in heart rate, particularly at higher doses, but this is generally not clinically significant. |
| Bronchospasm | Possible | Rare | The potential for bronchospasm with this compound is linked to its histamine-releasing properties. This is a rare occurrence with rocuronium. |
| Postoperative Myalgia | Less common when used for defasciculation | Less common when used for defasciculation | In a study comparing the two for preventing succinylcholine-induced fasciculations, both drugs were effective in reducing postoperative myalgia compared to placebo.[2] |
Experimental Protocols
Study on Histamine Release and Hemodynamic Changes
A representative experimental protocol to compare the histamine-releasing and hemodynamic effects of this compound and rocuronium is detailed below, based on the methodology of comparative clinical trials.[1]
Objective: To quantify and compare the plasma histamine concentrations and hemodynamic changes (heart rate and arterial pressure) following the administration of this compound and rocuronium in surgical patients.
Study Design: A randomized, controlled clinical trial.
Participants: Adult patients (ASA physical status I-II) scheduled for elective surgery requiring general anesthesia and neuromuscular blockade. Patients with a history of asthma, allergies, or cardiovascular disease, or those taking medications known to interfere with histamine or cardiovascular function, would be excluded.
Procedure:
-
Anesthesia Induction: Anesthesia is induced with a standardized intravenous agent (e.g., thiopental (B1682321) 6 mg/kg).
-
Baseline Measurements: Baseline heart rate, non-invasive mean arterial pressure (MAP), and a venous blood sample for baseline plasma histamine concentration are obtained.
-
Randomization and Drug Administration: Patients are randomly assigned to receive either this compound (0.5 mg/kg) or rocuronium (0.6 mg/kg) as a rapid intravenous bolus over 5 seconds.
-
Anesthesia Maintenance: Anesthesia is maintained with a standardized regimen (e.g., isoflurane (B1672236) and 70% nitrous oxide in oxygen).
-
Data Collection:
-
Heart rate and MAP are recorded at 1-minute intervals for at least 5 minutes after drug administration.
-
Venous blood samples for plasma histamine concentration are collected at 1, 3, and 5 minutes after administration of the neuromuscular blocking agent.
-
-
Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific assay, such as a radioenzymatic assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Changes in heart rate, MAP, and plasma histamine concentrations from baseline are calculated for each group. Statistical analysis (e.g., ANOVA, t-tests) is used to compare the differences between the this compound and rocuronium groups.
Signaling Pathways and Mechanisms of Action
This compound: Histamine Release and Ganglionic Blockade
This compound's prominent side effects are primarily due to two off-target mechanisms: the direct degranulation of mast cells leading to histamine release, and the blockade of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia.
References
- 1. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Differential Effects of Tubocurarine Across Muscle Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tubocurarine, a classic non-depolarizing neuromuscular blocking agent, has long been a cornerstone in pharmacological research for its profound effects on skeletal muscle. However, its interactions with smooth and cardiac muscle tissues are more nuanced and less commonly centralized. This guide provides a comprehensive cross-validation of this compound's effects across these three distinct muscle types, supported by experimental data and detailed protocols to facilitate further research and drug development.
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative parameters of this compound's action on skeletal, smooth, and cardiac muscle. It is important to note that the mechanisms of action and, consequently, the available quantitative data, differ significantly between muscle types.
| Parameter | Skeletal Muscle | Smooth Muscle | Cardiac Muscle |
| Primary Target | Nicotinic Acetylcholine (B1216132) Receptors (nAChR) at the neuromuscular junction[1][2] | Autonomic ganglia, histamine (B1213489) release from mast cells, and Ca2+-dependent K+ channels[1][3] | Autonomic ganglia, potential direct myocardial effects[4] |
| Primary Effect | Inhibition of muscle contraction (paralysis)[1] | Vasodilation (hypotension), bronchoconstriction, and altered gastrointestinal motility[1][2] | Increased heart rate (tachycardia) and potential decrease in contractility[4][5][6] |
| IC50 / ED50 Values | IC50 (nAChR inhibition): 41 ± 2 nM (embryonic mouse muscle nAChR)[7] ED90 (twitch depression in dogs): 130 ± 19 µg/kg[5] ED50 (twitch depression in cats): 105 µg/kg (gastrocnemius - fast-twitch) vs. 150 µg/kg (soleus - slow-twitch)[8] | IC50 (inhibition of amidephrine-induced 86Rb efflux in guinea-pig taenia caeci): 67 µM[3] | Direct IC50/EC50 on contractility not readily available. Effects are complex and often secondary to autonomic changes. |
Delving into the Mechanisms: Signaling Pathways
The disparate effects of this compound in different muscle types stem from its interaction with distinct signaling pathways.
Skeletal Muscle: Neuromuscular Blockade
In skeletal muscle, this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. This action prevents acetylcholine (ACh) from binding, thereby inhibiting depolarization of the muscle fiber and subsequent contraction.
Smooth Muscle: A Multifaceted Interaction
This compound's influence on smooth muscle is indirect and complex, primarily driven by two mechanisms:
-
Ganglionic Blockade: this compound can block nicotinic receptors in autonomic ganglia, leading to a decrease in sympathetic tone and contributing to vasodilation and hypotension.
-
Histamine Release: this compound can trigger the release of histamine from mast cells, which then acts on H1 receptors in the vasculature and bronchial smooth muscle, causing vasodilation and bronchoconstriction, respectively.[1][2]
-
Inhibition of K+ Channels: In intestinal smooth muscle, this compound has been shown to inhibit Ca2+-dependent K+ channels, which can influence muscle tone.[3]
Cardiac Muscle: Indirect and Direct Influences
The cardiovascular effects of this compound are a combination of its actions on the autonomic nervous system and potentially direct effects on the myocardium. The primary observed effect is often tachycardia, which can be a reflex response to hypotension. However, some studies suggest a direct myocardial depressant effect, possibly through antagonism of calcium ions.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are foundational protocols for studying the effects of this compound on isolated muscle preparations.
Skeletal Muscle Preparation (e.g., Phrenic Nerve-Hemidiaphragm)
This in vitro preparation is a classic model for studying neuromuscular transmission.
Workflow:
Methodology:
-
Tissue Dissection: Humanely euthanize a small rodent (e.g., rat or mouse). Carefully dissect the phrenic nerve and a strip of the hemidiaphragm muscle.
-
Mounting: Mount the muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the muscle to a fixed point and the other to an isometric force transducer.
-
Stimulation: Place the phrenic nerve in a stimulating electrode. Apply supramaximal square-wave pulses of short duration (e.g., 0.5 ms) at a low frequency (e.g., 0.2 Hz) to elicit consistent twitch contractions.
-
Data Acquisition: Record the isometric twitch tension using a data acquisition system.
-
Drug Application: After a stable baseline is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Analysis: Plot the percentage inhibition of twitch tension against the logarithm of the this compound concentration to determine the IC50 value.
Smooth Muscle Preparation (e.g., Aortic Rings)
This protocol is used to assess the effects of this compound on vascular smooth muscle tone.
Methodology:
-
Tissue Dissection: Euthanize an animal (e.g., rabbit or rat) and carefully excise a section of the thoracic aorta.
-
Preparation: Place the aorta in cold physiological salt solution. Gently remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Pre-contraction: After an equilibration period, induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).
-
Drug Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to assess its relaxant effect.
-
Analysis: Measure the percentage relaxation from the pre-contracted tone and plot against the logarithm of the this compound concentration to determine the EC50 or IC50 for relaxation.
Cardiac Muscle Preparation (e.g., Langendorff Perfused Heart)
The Langendorff apparatus allows for the study of the entire heart ex vivo.
Methodology:
-
Heart Isolation: Euthanize an animal (e.g., guinea pig or rabbit), rapidly open the chest, and excise the heart. Immediately place the heart in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with a physiological salt solution (e.g., Krebs-Henseleit) at a constant pressure and temperature (37°C), aerated with 95% O2 / 5% CO2.
-
Measurements: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure. Record heart rate and contractile force (dP/dt).
-
Drug Administration: After a stabilization period, infuse this compound at various concentrations into the perfusion solution.
-
Analysis: Monitor changes in heart rate, left ventricular developed pressure, and the maximum rates of pressure development and relaxation (+dP/dtmax and -dP/dtmax) to assess the chronotropic and inotropic effects of the drug.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. Neuromuscular blocking agents inhibit receptor-mediated increases in the potassium permeability of intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atracurium and this compound on heart rate and arterial pressure in anaesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Competitive vs. Non-Competitive Inhibition by Tubocurarine at Nicotinic Acetylcholine Receptors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual inhibitory mechanisms of tubocurarine, a classic neuromuscular blocking agent, on nicotinic acetylcholine (B1216132) receptors (nAChRs). While traditionally classified as a competitive antagonist, a body of evidence reveals a more complex interaction involving non-competitive inhibition, particularly through open channel block. Understanding this duality is crucial for the precise characterization of nAChR pharmacology and the development of novel therapeutics targeting this receptor family.
At a Glance: Competitive vs. Non-Competitive Inhibition
The inhibitory effects of a ligand on its receptor can be broadly classified into two primary modes: competitive and non-competitive.
-
Competitive Inhibition: The inhibitor molecule is structurally similar to the endogenous agonist (in this case, acetylcholine) and competes for the same binding site on the receptor. This type of inhibition can be overcome by increasing the concentration of the agonist.
-
Non-Competitive Inhibition: The inhibitor binds to a site on the receptor distinct from the agonist binding site, known as an allosteric site. This binding event alters the receptor's conformation, reducing its ability to respond to the agonist, regardless of the agonist's concentration. A specific form of non-competitive inhibition is "open channel block," where the inhibitor enters and physically obstructs the ion channel pore when it is opened by the agonist.
This compound exhibits characteristics of both mechanisms, and its dominant mode of action can be influenced by experimental conditions such as membrane potential and agonist concentration.
Quantitative Comparison of this compound's Inhibitory Actions
The following table summarizes key quantitative data from various experimental studies, highlighting the dual inhibitory nature of this compound on nAChRs.
| Parameter | Value | Receptor/System | Inhibition Type | Experimental Method | Reference |
| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR | Competitive | Patch-clamp | [1] |
| Kᴄ | 120 nM | Electrophorus electricus nAChR | Competitive | Stopped-flow ion flux | [2] |
| Kɴᴄ | 4 µM | Electrophorus electricus nAChR | Non-competitive | Stopped-flow ion flux | [2] |
| Dissociation Constant (Competitive) | 0.34 µM | Frog muscle end-plates | Competitive | Voltage-clamp | [3] |
| Dissociation Constant (Open Channel Block) | 0.12 µM at -70 mV | Frog muscle end-plates | Non-competitive | Voltage-clamp | [3] |
| Dissociation Constant (Open Channel Block) | 0.02 µM at -120 mV | Frog muscle end-plates | Non-competitive | Voltage-clamp | [3] |
| Kᵢ (Ionic Channel Site) | 10 µM at 37°C | Torpedo electric organ membranes | Non-competitive | Radioligand binding | [4] |
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the signaling pathway of the nicotinic acetylcholine receptor and the distinct mechanisms of competitive and non-competitive inhibition by this compound.
Caption: Simplified signaling pathway at the neuromuscular junction involving the nicotinic acetylcholine receptor.
Caption: Comparison of competitive and non-competitive (open channel block) inhibition by this compound.
Experimental Protocols for Distinguishing Inhibition Types
The differentiation between competitive and non-competitive inhibition relies on specific experimental designs and data analysis methods. Below are detailed protocols for key experiments used to characterize the inhibitory actions of this compound.
Electrophysiology: Voltage-Clamp and Patch-Clamp Techniques
These techniques directly measure the flow of ions through nAChRs in response to acetylcholine, with and without the presence of this compound.
Objective: To determine if the inhibition by this compound can be overcome by increasing concentrations of acetylcholine and to assess any voltage-dependency of the block.
Methodology:
-
Cell Preparation: Use cells expressing the nAChR subtype of interest, such as Xenopus oocytes injected with nAChR cRNA or a mammalian cell line (e.g., HEK293) transfected with the appropriate subunits. Alternatively, primary cultures of neurons or muscle fibers can be used.
-
Recording Setup:
-
For two-electrode voltage-clamp (in oocytes), impale the cell with two microelectrodes, one for voltage sensing and one for current injection, to clamp the membrane potential at a desired holding potential (e.g., -70 mV).
-
For whole-cell patch-clamp (in smaller cells), form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior. Clamp the cell at a specific holding potential.
-
-
Agonist and Antagonist Application:
-
Establish a baseline response by applying a known concentration of acetylcholine (ACh) and recording the resulting inward current.
-
Construct a dose-response curve for ACh by applying increasing concentrations and measuring the peak current at each concentration.
-
Apply a fixed concentration of this compound and repeat the ACh dose-response curve.
-
Repeat the previous step with several different concentrations of this compound.
-
-
Data Analysis:
-
Competitive Inhibition: If this compound is a competitive inhibitor, the dose-response curves for ACh in the presence of this compound will be shifted to the right in a parallel manner, without a change in the maximum response. This can be quantified using a Schild plot , where log(dose ratio - 1) is plotted against log[this compound]. A linear plot with a slope of 1 is indicative of competitive antagonism.
-
Non-Competitive Inhibition: If this compound acts non-competitively, the maximum response to ACh will be reduced, and the rightward shift in the dose-response curve will not be parallel.
-
Voltage-Dependence (for Open Channel Block): To test for open channel block, measure the inhibitory effect of this compound at different holding potentials. A greater block at more hyperpolarized potentials is characteristic of open channel block.[3]
-
Caption: Workflow for a Schild plot analysis to determine competitive antagonism.
Stopped-Flow Spectrophotometry for Ion Flux Measurement
This technique allows for the measurement of ion flux across membrane vesicles on a millisecond timescale, providing insights into the kinetics of receptor activation and inhibition.
Objective: To distinguish between competitive and non-competitive inhibition by examining the initial rate of ion flux at varying concentrations of acetylcholine and this compound.[2]
Methodology:
-
Vesicle Preparation: Prepare membrane vesicles rich in nAChRs from a source like the electric organ of Torpedo or Electrophorus.[2] Load these vesicles with a fluorescent dye that is quenched by an influx of specific ions (e.g., anthracene-1,5-disulfonic acid quenched by Cs⁺).
-
Stopped-Flow Experiment:
-
In a stopped-flow instrument, rapidly mix the vesicle suspension with a solution containing acetylcholine and a quench-inducing ion (e.g., Cs⁺).
-
The influx of the ion through activated nAChRs quenches the fluorescence of the entrapped dye. Monitor the rate of fluorescence decay, which corresponds to the rate of ion flux.
-
Repeat the experiment with varying concentrations of acetylcholine to determine the kinetics of receptor activation.
-
Introduce this compound into the acetylcholine solution and repeat the measurements.
-
-
Data Analysis:
-
Competitive Inhibition: Inhibition of the initial rate of ion flux that can be overcome by increasing the concentration of acetylcholine is indicative of competitive inhibition.[2]
-
Non-Competitive Inhibition: If, even at saturating concentrations of acetylcholine, this compound still inhibits the ion flux, this points to a non-competitive mechanism.[2]
-
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor in the presence of an unlabeled competitor (this compound).
Objective: To determine the affinity (Kᵢ) of this compound for the acetylcholine binding site and potentially for allosteric sites.
Methodology:
-
Membrane Preparation: Prepare membranes from a tissue or cell line expressing the nAChR of interest.
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]perhydrohistrionicotoxin for the ion channel site, or α-bungarotoxin for the ACh binding site) and varying concentrations of unlabeled this compound.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
By using radioligands that bind to different sites (the ACh binding site vs. the ion channel pore), it is possible to characterize this compound's affinity for both competitive and non-competitive sites. For instance, studies have used [³H]perhydrohistrionicotoxin to probe the ionic channel site after blocking the ACh receptor sites with α-bungarotoxin, demonstrating that this compound can inhibit binding at this non-competitive site.[4]
-
Conclusion
The interaction of this compound with the nicotinic acetylcholine receptor is more intricate than a simple competitive antagonism. Evidence from a variety of experimental approaches, including electrophysiology, rapid kinetics, and radioligand binding studies, converges to indicate a dual mechanism of action. This compound competes with acetylcholine at its binding site, a hallmark of competitive inhibition, but it can also physically block the open ion channel, a form of non-competitive inhibition. The prevalence of one mechanism over the other can be dependent on factors such as membrane potential and agonist concentration. A thorough understanding of these distinct inhibitory actions is paramount for researchers in pharmacology and drug development, as it provides a more accurate framework for interpreting experimental data and for designing novel modulators of nicotinic acetylcholine receptor function.
References
A Comparative Guide to the Efficacy of Synthetic Tubocurarine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commonly used synthetic derivatives of d-tubocurarine. The development of these agents from the parent compound has been driven by the need for neuromuscular blocking agents with improved safety profiles, more predictable durations of action, and reduced side effects. This document summarizes key performance data from experimental studies, details relevant testing protocols, and visualizes the underlying mechanisms and workflows.
The primary synthetic derivatives of tubocurarine fall into two main chemical classes: benzylisoquinoliniums (e.g., atracurium (B1203153), cisatracurium) and aminosteroids (e.g., pancuronium, vecuronium, rocuronium).[1] Both classes act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction, preventing acetylcholine (ACh) from binding and thereby inhibiting muscle depolarization and contraction.[2]
Mechanism of Action: Competitive Antagonism
Synthetic this compound derivatives function by competitively blocking nAChRs at the motor endplate. By occupying the receptor's binding sites, they prevent the endogenous neurotransmitter, acetylcholine, from depolarizing the muscle fiber, which leads to muscle relaxation and paralysis.[2]
Caption: Competitive antagonism at the neuromuscular junction.
Comparative Efficacy and Pharmacokinetics
The efficacy of neuromuscular blocking agents is primarily characterized by their potency (ED95), onset of action, and clinical duration. The ED95 is the dose required to produce a 95% suppression of the first twitch in a train-of-four (TOF) stimulation.[3] The following table summarizes these key parameters for major synthetic derivatives.
| Drug | Class | ED95 (mg/kg) | Onset for Intubation (min) | Clinical Duration (min) | Primary Metabolism/Elimination | Histamine (B1213489) Release |
| Pancuronium | Aminosteroid (B1218566) | 0.05 - 0.07[3][4] | 3 - 5 | 60 - 100 (Long)[5] | Primarily renal excretion; some hepatic metabolism.[1] | Negligible |
| Vecuronium | Aminosteroid | ~0.05[4] | 2 - 3 | 25 - 40 (Intermediate) | Primarily hepatic, with active metabolites; renal excretion. | Negligible |
| Rocuronium | Aminosteroid | ~0.3[4][6] | 1 - 2[4] | 30 - 40 (Intermediate)[7] | Primarily hepatic elimination. | Negligible |
| Atracurium | Benzylisoquinolinium | ~0.2[4] | 2 - 3 | 20 - 35 (Intermediate)[4] | Hofmann elimination (spontaneous, non-enzymatic degradation at physiological pH and temperature) and ester hydrolysis. | Yes (dose-dependent) |
| Cisatracurium (B1209417) | Benzylisoquinolinium | ~0.05[4] | 3 - 5[7] | 35 - 45 (Intermediate) | Hofmann elimination. | Negligible[8] |
Note: Onset and duration are dependent on the dose administered, which is often a multiple of the ED95 (e.g., 2x or 3x ED95 for intubation).[6][7]
Key Differences in Side Effect Profiles
A significant driver in the development of newer derivatives has been the reduction of side effects.
-
Histamine Release: The original benzylisoquinolinium, atracurium, is known to cause dose-dependent histamine release, which can lead to hypotension, flushing, and bronchospasm. Its stereoisomer, cisatracurium, was developed to be significantly less prone to causing histamine release.[8] The aminosteroid agents generally do not cause significant histamine release.
-
Cardiovascular Effects: Pancuronium can cause a moderate increase in heart rate and blood pressure due to a vagolytic effect (a blockade of muscarinic receptors).[4] Newer agents like vecuronium, rocuronium, and cisatracurium have been engineered to be devoid of significant cardiovascular effects at clinical doses.
-
Metabolism: Benzylisoquinoliniums like atracurium and cisatracurium are favored in patients with renal or hepatic failure because their primary route of metabolism, Hofmann elimination, is independent of organ function.[9] In contrast, aminosteroids are more reliant on hepatic and/or renal pathways for clearance, and their duration of action can be prolonged in patients with organ dysfunction.[1][9]
Experimental Protocols
The evaluation of neuromuscular blocking agents relies on standardized in vivo and ex vivo experimental models.
In Vivo Efficacy Testing: Train-of-Four (TOF) Monitoring
This is the most common clinical and experimental method for assessing the degree of neuromuscular blockade.[8] It involves stimulating a peripheral nerve (commonly the ulnar nerve) with four supramaximal electrical stimuli at a frequency of 2 Hz.[10][11] The muscular response, typically the twitch of the adductor pollicis muscle (thumb adduction), is measured.
Detailed Methodology:
-
Animal Preparation: An appropriate animal model (e.g., macaque, rabbit, rat) is anesthetized.[2][12] Anesthesia must be stable and sufficient to prevent pain or distress, as the neuromuscular blocking agent itself provides no anesthetic or analgesic effect.[13]
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve. Recording or sensing electrodes (e.g., an accelerometer) are placed on the corresponding muscle to measure the evoked response.[6]
-
Supramaximal Stimulus Determination: A single twitch stimulus is applied at increasing intensity until a maximal muscle response is observed. The stimulus is then increased slightly above this level to ensure it is supramaximal.[10]
-
Baseline Measurement: A baseline Train-of-Four (TOF) response is recorded before drug administration. In an un-paralyzed state, the four twitches should be of equal height (TOF ratio = 1.0).[14]
-
Drug Administration: The neuromuscular blocking agent is administered intravenously at a specified dose.
-
Data Acquisition: TOF stimulation is repeated at regular intervals (e.g., every 10-15 seconds).[11] The key measurements are:
-
Onset Time: The time from drug administration to 95% depression of the first twitch (T1).[9]
-
TOF Count: The number of discernible twitches out of four. A count of 0 indicates a deep block (approximately 100% receptor blockade), while the reappearance of T1, T2, etc., indicates recovery.[11]
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). This is the most sensitive measure of recovery. A TOF ratio ≥ 0.9 is generally considered adequate for clinical recovery.[10]
-
Caption: Workflow for Train-of-Four (TOF) neuromuscular monitoring.
Ex Vivo Potency Testing: Phrenic Nerve-Hemidiaphragm Preparation
This classic pharmacology preparation allows for the study of neuromuscular transmission in an isolated tissue bath, providing a controlled environment to determine a drug's direct effect on the neuromuscular junction without systemic influences.[4][15]
Detailed Methodology:
-
Tissue Dissection: A rat or mouse is euthanized, and the diaphragm muscle with the phrenic nerve still attached is carefully dissected and removed.[15] The muscle is often split into two hemidiaphragms, allowing for parallel experiments.[4]
-
Mounting: The hemidiaphragm preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.[15] One end of the muscle is fixed, and the other is attached to a force-displacement transducer to measure muscle tension. The phrenic nerve is placed onto stimulating electrodes.
-
Stimulation & Equilibration: The phrenic nerve is stimulated with supramaximal pulses (e.g., 0.1 Hz frequency) to elicit regular muscle twitches.[4] The preparation is allowed to equilibrate until a stable baseline of contractile force is achieved.
-
Cumulative Dose-Response: The synthetic this compound derivative is added to the bath in a cumulative fashion, with increasing concentrations. The preparation is allowed to reach a steady-state response at each concentration.
-
Data Analysis: The percentage inhibition of the twitch response is plotted against the drug concentration. This allows for the calculation of key potency metrics like the IC50 (concentration causing 50% inhibition).
References
- 1. Studies on the reaction of the isolated phrenic nerve diaphragm preparation of various species to certain agents causing a neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acuc.berkeley.edu [acuc.berkeley.edu]
- 3. partone.litfl.com [partone.litfl.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppno.ca [ppno.ca]
- 9. apsf.org [apsf.org]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 12. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 15. dea.lib.unideb.hu [dea.lib.unideb.hu]
Safety Operating Guide
Navigating the Safe Disposal of Tubocurarine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of potent chemical compounds like tubocurarine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, a toxic benzylisoquinoline alkaloid historically used as a muscle relaxant, requires careful handling and disposal due to its hazardous nature.[1] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, fostering a culture of safety and trust in laboratory operations.
Hazard Profile of this compound
This compound is classified as a hazardous substance. Acute exposure can lead to respiratory failure due to paralysis of the diaphragm.[1] It is crucial to avoid all personal contact, including inhalation of any dust or aerosols.[2] When heated to decomposition, it emits toxic fumes.[3] Therefore, treating all this compound waste as hazardous is mandatory to ensure the highest level of safety and environmental protection.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, appropriate personal protective equipment must be worn. This includes:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or double gloves are recommended.[2] |
| Eye Protection | Safety Glasses | Chemical protective goggles with a full seal.[2] |
| Body Protection | Lab Coat | A laboratory coat is suitable for small quantities.[2] |
| Respiratory | Respirator | A half-mask respirator with HEPA cartridges may be necessary.[2] |
Step-by-Step Disposal Protocol for this compound
The following procedures should be strictly followed for the proper disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be prominently labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[4]
-
Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used. Polyethylene or glass containers are generally suitable.[4]
-
No Mixing: Do not mix this compound waste with other incompatible waste streams.[4][5]
Step 2: Management of Spills
-
Minor Spills: For minor spills, avoid generating dust.[2] Dampen the spilled material with water before sweeping it up.[2] Use dry clean-up procedures and place the material in a suitable container for disposal.[2]
-
Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[2]
Step 3: Storage and Pickup
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[4]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][5]
-
Pickup Request: Once the container is full or has reached the maximum allowable accumulation time as per institutional and local regulations, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Regulatory Compliance
All waste disposal procedures must be in strict accordance with local, state, and federal regulations.[2] These regulations may differ by location, and each user must refer to the laws operating in their area.[2] It is a best practice to consult with your institution's EHS department for specific guidance on hazardous waste disposal.[5]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found in the search results, a conservative approach modeled on the disposal of similar hazardous alkaloids, such as magnocurarine, is recommended.[4] This involves the segregation of waste, proper labeling, and disposal through a certified hazardous waste management service. Chemical neutralization procedures, such as acidification and basification, may be possible but should only be undertaken after consulting with and receiving approval from your institution's EHS department, as these procedures can vary in effectiveness and safety depending on the specific chemical and its formulation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tubocurarine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of tubocurarine, a toxic benzylisoquinoline alkaloid. Adherence to these procedural steps is critical to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. This includes protection for the eyes, skin, and respiratory system.
Recommended Personal Protective Equipment:
| PPE Category | Powder Form | Solutions |
| Hand Protection | Double gloving with nitrile or low-protein, powder-free latex gloves is recommended.[1] PVC gloves may also be considered.[1] | Nitrile gloves are recommended. Ensure gloves are protective against the solvents in use.[1] |
| Eye Protection | Chemical protective goggles with a full seal or a shielded mask are required.[1] | Chemical safety goggles should be worn.[2] A face shield is necessary if there is a splash hazard.[3] |
| Body Protection | For quantities up to 500 grams, a laboratory coat may be suitable. For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended.[1] Protective shoe covers and a head covering should also be worn.[1] | A laboratory coat is the minimum requirement.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2] If a ventilated enclosure has not been validated, a half-mask respirator with HEPA cartridges should be worn.[1] | An air-purifying respirator should be worn by all personnel in the immediate area if there is a potential for aerosolization and local exhaust ventilation is not feasible.[1] |
Handling Procedures
Strict adherence to handling protocols is crucial to minimize the risk of exposure and contamination.
Operational Plan:
-
Preparation :
-
Handling Powder :
-
Handling Solutions :
-
Post-Handling :
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary. Proper disposal of this compound waste is also a critical safety and environmental consideration.
Spill Response:
-
Minor Spills :
-
Clean up spills immediately.[1]
-
Wear appropriate PPE, including a dust respirator.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place the waste in suitable, sealed containers for disposal.[1]
-
-
Major Spills :
Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
All waste disposal must comply with local, state, and federal regulations.[1]
-
One method of disposal is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]
-
Puncture containers to prevent re-use before authorized landfill disposal.[1]
Quantitative Safety Data
The following table summarizes key toxicity data for this compound chloride. This information underscores the high toxicity of the substance and the importance of the safety measures outlined.
| Toxicity Data (d-tubocurarine chloride) | Value | Species |
| Oral LD50 | 150 mg/kg | Mouse |
| Oral LD50 | 18 mg/kg | Cat |
| Intraperitoneal LD50 | 0.27 mg/kg | Rat |
| Intraperitoneal LD50 | 0.4221 mg/kg | Mouse |
| Subcutaneous LD50 | 0.6 mg/kg | Mouse |
| Intravenous LD50 | 0.13 mg/kg | Mouse |
| Intravenous LD50 | 0.4 mg/kg | Cat |
| Intravenous LD50 | 0.146 mg/kg | Rabbit |
| Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1] |
Procedural Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. This compound chloride|57-94-3|MSDS [dcchemicals.com]
- 5. echemi.com [echemi.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
